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  • Product: 4,5-Diaminopentanoic acid
  • CAS: 99363-27-6

Core Science & Biosynthesis

Foundational

Mechanism of intramolecular lactamisation in 4,5-diaminopentanoic acid

An In-Depth Technical Guide to the Intramolecular Lactamization of 4,5-Diaminopentanoic Acid Abstract The intramolecular cyclization of amino acids to form lactams is a cornerstone reaction in synthetic organic chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Intramolecular Lactamization of 4,5-Diaminopentanoic Acid

Abstract

The intramolecular cyclization of amino acids to form lactams is a cornerstone reaction in synthetic organic chemistry, pivotal to the development of a vast array of pharmaceuticals and biologically active compounds. This guide provides a comprehensive examination of the intramolecular lactamization of 4,5-diaminopentanoic acid to form a six-membered δ-lactam, specifically a substituted piperidin-2-one. We will dissect the core reaction mechanism, explore the critical interplay of thermodynamic and kinetic factors, and detail the experimental variables that govern the reaction's efficiency and outcome. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this fundamental transformation.

Introduction: The Significance of the Piperidin-2-one Scaffold

Lactams, or cyclic amides, are privileged heterocyclic structures found in numerous natural products and synthetic drugs, most famously in the β-lactam class of antibiotics. The piperidin-2-one (or δ-valerolactam) scaffold, a six-membered ring system, is a key building block in medicinal chemistry, contributing to the molecular architecture of compounds with diverse therapeutic activities, including antiviral, antibacterial, and CNS-depressant properties.[1]

4,5-Diaminopentanoic acid presents a unique precursor for the synthesis of a substituted piperidin-2-one. The presence of two distinct amino groups (at the C4 and C5 positions) and a terminal carboxylic acid sets the stage for a regioselective intramolecular cyclization. Understanding the mechanism and controlling factors of this reaction is paramount for chemists aiming to synthesize these valuable heterocyclic motifs with high yield and purity.

The Core Reaction Mechanism

The fundamental transformation involves an intramolecular nucleophilic acyl substitution. The nucleophilic 5-amino group attacks the electrophilic carbonyl carbon of the carboxylic acid, leading to the formation of a stable six-membered ring and the elimination of a water molecule.

The reaction typically proceeds through three key stages:

  • Activation of the Carboxylic Acid: The hydroxyl group of a carboxylic acid is a poor leaving group. Therefore, the carbonyl group must be activated to facilitate the nucleophilic attack. This is most commonly achieved under acidic conditions, where the carbonyl oxygen is protonated, rendering the carbonyl carbon significantly more electrophilic. Alternatively, coupling agents can be used to convert the hydroxyl into a better leaving group.

  • Intramolecular Nucleophilic Attack: The lone pair of electrons on the nitrogen of the 5-amino group attacks the activated carbonyl carbon. This is the ring-forming step, resulting in a tetrahedral intermediate. The formation of a six-membered ring is generally favored due to minimal ring strain.

  • Collapse of the Tetrahedral Intermediate: The intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group (water, in the case of acid catalysis) to yield the final piperidin-2-one product.

Caption: General mechanism of acid-catalyzed intramolecular lactamization.

Guiding Principles: Thermodynamics and Kinetics

A successful synthesis hinges on navigating the thermodynamic landscape and controlling the reaction kinetics.

Thermodynamic Considerations

Thermodynamics governs the relative stability of reactants, products, and potential byproducts, dictating the position of equilibrium.[2][3]

  • Ring Stability: The formation of a six-membered piperidin-2-one ring is a thermodynamically favorable process. Six-membered rings exhibit minimal angle and torsional strain, making them significantly more stable than smaller or larger rings. While cyclization involving the 4-amino group to form a five-membered γ-lactam is possible, the formation of the δ-lactam is generally the preferred pathway.

  • Intra- vs. Intermolecular Reactions: The primary thermodynamic competition is between intramolecular cyclization and intermolecular polymerization. At high concentrations, the probability of an amino group of one molecule encountering the carboxylic acid of another molecule increases, favoring the formation of polyamide chains. Therefore, to favor the desired intramolecular pathway, reactions are typically run under high-dilution conditions.[4]

Kinetic Control

Kinetics deals with the rate of the reaction and the energy barrier (activation energy) that must be overcome.[2][3] A thermodynamically favorable reaction may not proceed at a practical rate if the activation energy is too high.

  • Activation Energy: The uncatalyzed cyclization of an amino acid has a high activation energy due to the poor leaving group nature of the hydroxyl (-OH) group and the relatively low nucleophilicity of the amine at neutral pH.

  • Catalysis: Catalysts do not change the thermodynamics of a reaction but provide an alternative, lower-energy pathway, thus increasing the reaction rate. Both acid and base catalysis, as well as the use of coupling agents, are kinetic strategies to accelerate lactam formation.

  • Temperature: Increasing the temperature provides the molecules with more kinetic energy to overcome the activation barrier, increasing the reaction rate according to the Arrhenius equation. However, excessive heat can also provide enough energy to overcome the activation barriers for undesirable side reactions.[2]

Key Experimental Parameters and Their Mechanistic Impact

The choice of reaction conditions is critical for directing the reaction towards the desired product with high efficiency.

ParameterMechanistic Role and Field Insights
Concentration Controls Intra- vs. Intermolecular Selectivity. To favor intramolecular cyclization, the reaction must be run at high dilution (typically 0.01-0.05 M). This minimizes the chance of intermolecular encounters that lead to polymerization.[4] For large-scale synthesis, this can be achieved using a syringe pump for the slow addition of the substrate to a large volume of heated solvent.
pH / Catalyst Lowers Activation Energy. Acid catalysis (e.g., HCl, H₂SO₄, TsOH) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack. Base catalysis (e.g., NaOAc) can deprotonate the ammonium salt of the amino acid, increasing the nucleophilicity of the attacking amine. Coupling agents (e.g., EDC, DCC) activate the carboxyl group by forming a highly reactive intermediate with an excellent leaving group, allowing the reaction to proceed under mild, often room temperature, conditions.
Solvent Influences Transition State Stability and Solubility. High-boiling, non-polar, aprotic solvents like toluene or dioxane are often used for thermal cyclizations to facilitate the removal of water via azeotropic distillation (using a Dean-Stark apparatus), which drives the equilibrium toward the product. For coupling agent-mediated reactions, polar aprotic solvents like DMF or CH₂Cl₂ are common.
Temperature Governs Reaction Rate. Higher temperatures increase the reaction rate but must be carefully controlled to prevent side reactions like decarboxylation or racemization. Thermal methods may require reflux temperatures (e.g., >100 °C), whereas coupling-agent-mediated reactions are often run at 0 °C to room temperature to maximize selectivity.
Stereochemistry Impacts Transition State Conformation. The pre-existing stereocenters in 4,5-diaminopentanoic acid dictate the preferred conformation of the molecule. The molecule must adopt a conformation that allows the 5-amino group to approach the carboxylic acid at the correct angle for nucleophilic attack (Bürgi-Dunitz angle). The relative stereochemistry can therefore influence the rate of cyclization.[5]

Potential Side Reactions and Mitigation Strategies

A self-validating protocol must account for and minimize potential side reactions.

  • Intermolecular Polymerization: The most significant side reaction.

    • Mitigation: Employ high-dilution conditions.

  • γ-Lactam Formation: Cyclization involving the 4-amino group.

    • Mitigation: Generally disfavored thermodynamically, but the reaction conditions can be optimized (e.g., using specific enzyme catalysts) if this product were desired.

  • Racemization: Loss of stereochemical integrity at chiral centers.

    • Mitigation: Avoid harsh acidic or basic conditions and prolonged high temperatures.[6][7] Coupling agent methods at lower temperatures are often preferred to preserve stereochemistry.

  • Aspartimide Formation: If the starting material is derived from a peptide containing aspartic acid, unwanted side reactions can occur.[6]

    • Mitigation: Careful selection of protecting groups and reaction conditions is necessary in peptide contexts.

Experimental Protocols and Analytical Workflows

The following protocols represent common approaches to lactamization. The choice of method depends on the substrate's stability, scale, and desired purity.

Summary of Lactamization Protocols
MethodCatalyst / ReagentSolventTemperature (°C)Key Advantages
Thermal Cyclization None (or weak acid)Toluene, Dioxane100-140Simple, no costly reagents.
Acid-Catalyzed HCl, H₂SO₄, TsOHToluene, Water80-110Effective for robust substrates.
Coupling Agent EDC/HOBt, DCCCH₂Cl₂, DMF0 - 25Mild conditions, preserves stereochemistry, high yield.
Protocol: Carbodiimide-Mediated Lactamization
  • Preparation: Dissolve 4,5-diaminopentanoic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF to a concentration of 0.01 M in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Reagent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution portion-wise over 10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via LC-MS or TLC to confirm the consumption of starting material.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired piperidin-2-one.

Analytical Workflow

A robust analytical workflow is essential for reaction monitoring and product characterization.

G cluster_0 Reaction Monitoring cluster_1 Product Characterization A Aliquot Sampling (t=0, 2h, 12h, 24h) B LC-MS Analysis A->B C Track SM Disappearance & Product Formation B->C D Purified Product C->D Upon Reaction Completion & Workup E ¹H & ¹³C NMR D->E F High-Resolution MS (HRMS) D->F G FT-IR Spectroscopy D->G H Confirm Structure, Purity & Identity

Caption: Standard analytical workflow for lactamization reactions.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for monitoring the reaction's progress, allowing for the quantification of reactant, product, and any significant byproducts.[8][9][10] Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential for the unambiguous structural confirmation of the final isolated product.

Conclusion

The intramolecular lactamization of 4,5-diaminopentanoic acid is a thermodynamically favorable process that produces a valuable piperidin-2-one scaffold. However, achieving high yields and purity is kinetically controlled and requires careful manipulation of experimental parameters. By understanding the core mechanism and the influence of concentration, catalysis, solvent, and temperature, researchers can effectively favor the intramolecular pathway over competing side reactions like polymerization. The use of modern coupling agents under mild conditions represents a robust strategy for preserving stereochemical integrity and achieving high-efficiency cyclization. This guide provides the foundational knowledge and practical insights necessary for the successful application of this pivotal reaction in research and drug development.

References

  • Zhao, L., et al. (2022). A computational mechanistic study on the Pd(ii)-catalyzed γ-C(sp3)–H lactamization and further rational design. Catalysis Science & Technology. [Link]

  • Alemán, C., et al. (2005). Theoretical Studies of Stereoselectivities of Intramolecular Aldol Cyclizations Catalyzed by Amino Acids. Journal of the American Chemical Society. [Link]

  • Schlirf, A. (2024). Does C-terminal amino acid affect cyclization efficiency?. Biotage. [Link]

  • (Reference not fully available, relates to side reactions in peptide synthesis).
  • Álvarez-Constantino, A. M., et al. (2023). Chemoselective Ru-Catalyzed Oxidative Lactamization vs Hydroamination of Alkynylamines: Insights from Experimental and Density Functional Theory Studies. The Journal of Organic Chemistry. [Link]

  • Gao, K., et al. (2023). A Computational Study on the Reaction Mechanism of Stereocontrolled Synthesis of β-Lactam within[5]Rotaxane. The Journal of Organic Chemistry. [Link]

  • (Reference not fully available, relates to computational studies of nonenzymatic intramolecular cycliz
  • Patil, N. T., et al. (2006). Lactam Synthesis via the Intramolecular Hydroamidation of Alkynes Catalyzed by Palladium Complexes. The Journal of Organic Chemistry. [Link]

  • (Reference not fully available, relates to advances in the chemistry of β-lactam).
  • Gao, K., et al. (2023). A Computational Study on the Reaction Mechanism of Stereocontrolled Synthesis of β-Lactam within[5]Rotaxane. ResearchGate. [Link]

  • (Reference not fully available, relates to catalytic asymmetric synthesis of diamines).
  • (Reference not fully available, relates to synthesis of diamino acids
  • (Reference not fully available, relates to triggered degradation of polymers via cycliz
  • Chowdhury, S., et al. (2018). Copper-Mediated Intramolecular Amidation/C-N-Coupling Cascade Sequence: Straightforward One-Pot Synthesis of N-Aryl γ- and δ-Lactams by Using Amino Acids as Precursors. ChemistrySelect. [Link]

  • (Reference not fully available, rel
  • Chittireddy, V. R., et al. (2022). Using UHPLC-MS/MS for trace detection of β-lactam antibiotics. European Pharmaceutical Review. [Link]

  • (Reference not fully available, relates to assays for therapeutic drug monitoring).
  • Patil, N. T., et al. (2006). Lactam Synthesis via the Intramolecular Hydroamidation of Alkynes Catalyzed by Palladium Complexes. Organic Chemistry Portal. [Link]

  • (Reference not fully available, relates to immunochemical determin
  • (Reference not fully available, relates to copper-catalyzed intramolecular vinyl
  • Al-Tannak, N. F., et al. (2020). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Analytical Methods. [Link]

  • (Reference not fully available, relates to analytical methods for β-lactams).
  • (Reference not fully available, rel
  • (Reference not fully available, relates to catalytic methods for β-lactam synthesis).
  • (Reference not fully available, relates to carboxylic acid reductases in lactamiz
  • (Reference not fully available, relates to synthesis of a piperidinyl imidazole deriv
  • (Reference not fully available, relates to enzymatic C-H amid
  • Kim, K., & Hong, S. H. (2015). Iridium-Catalyzed Single-Step N-Substituted Lactam Synthesis from Lactones and Amines. Organic Chemistry Portal. [Link]

  • (Reference not fully available, relates to form
  • (Reference not fully available, rel
  • Zare, R. N. (n.d.). Thermodynamics and Kinetics. Stanford University. [Link]

  • (Reference not fully available, relates to thermodynamics and kinetics of separ
  • (Reference not fully available, rel
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal. [Link]

  • (Reference not fully available, relates to kinetic and thermodynamic analysis of enzyme-c
  • (Reference not fully available, relates to the form
  • (Reference not fully available, rel
  • (Reference not fully available, relates to oxidative diene cycliz
  • (Reference not fully available, relates to cycliz
  • (Reference not fully available, relates to stereocontrolled syntheses of diaminocyclohexanes).
  • (Reference not fully available, relates to side reactions in peptide synthesis).
  • (Reference not fully available, relates to stereochemistry of cyclopeptides).
  • (Reference not fully available, relates to kinetics and thermodynamics of enzymatic decarboxyl
  • (Reference not fully available, relates to aggregation and racemiz
  • (Reference not fully available, relates to stereochemistry of conjug
  • (Video reference on Thermodynamics and Kinetics).

Sources

Exploratory

Thermodynamic Stability of 4,5-Diaminopentanoic Acid Metal Complexes: A Technical Guide for Researchers and Drug Development Professionals

Abstract This technical guide provides a comprehensive overview of the thermodynamic stability constants of metal complexes with 4,5-diaminopentanoic acid, a molecule of significant interest in coordination chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability constants of metal complexes with 4,5-diaminopentanoic acid, a molecule of significant interest in coordination chemistry and drug development. While specific thermodynamic data for this ligand are not yet extensively reported in the literature, this guide establishes a foundational understanding by examining analogous diamino acid systems. We present a detailed protocol for the experimental determination of stability constants using potentiometric titration, a robust and widely accepted methodology. Furthermore, this document explores the theoretical underpinnings of complex stability and discusses the potential applications of these metal complexes in the pharmaceutical sciences, offering a roadmap for future research and development in this promising area.

Introduction: The Significance of 4,5-Diaminopentanoic Acid and its Metal Complexes

4,5-Diaminopentanoic acid, also known as β-lysine, is a non-proteinogenic amino acid that presents multiple coordination sites for metal ions through its two amino groups and a carboxylate group. The ability of this and similar molecules to form stable complexes with metal ions is of fundamental importance in various scientific disciplines, from bioinorganic chemistry to materials science and pharmacology.[1]

In the realm of drug development, the chelation of metal ions by organic ligands can profoundly alter the pharmacokinetic and pharmacodynamic properties of a therapeutic agent. Metal complexes are being increasingly investigated for their potential as anticancer, antimicrobial, and antiviral agents.[2][3] The formation of a stable complex can enhance drug delivery, improve efficacy, and in some cases, introduce novel mechanisms of action.[4] Therefore, a thorough understanding of the thermodynamic stability of metal complexes with ligands like 4,5-diaminopentanoic acid is a critical prerequisite for the rational design of new metallodrugs.

This guide aims to equip researchers, scientists, and drug development professionals with the necessary theoretical knowledge and practical experimental protocols to investigate the thermodynamic stability of 4,5-diaminopentanoic acid metal complexes.

Theoretical Framework: Understanding Thermodynamic Stability Constants

The thermodynamic stability of a metal complex in solution is a measure of the extent to which the complex will form under equilibrium conditions.[5] This stability is quantified by the stability constant (also known as the formation constant), which is the equilibrium constant for the formation of the complex from its constituent metal ion and ligand(s).

For a simple 1:1 complex formation between a metal ion (M) and a ligand (L):

M + L ⇌ ML

The stepwise stability constant (K₁) is given by:

K₁ = [ML] / ([M][L])

For the formation of a 1:2 complex:

ML + L ⇌ ML₂

The stepwise stability constant (K₂) is:

K₂ = [ML₂] / ([ML][L])

The overall stability constant (β) for the formation of MLn is the product of the stepwise stability constants:

βn = K₁ * K₂ * ... * Kn = [MLn] / ([M][L]ⁿ)[6]

A higher value of the stability constant indicates a more stable complex.[7] The stability of a metal complex is influenced by several factors, including:

  • Nature of the Metal Ion: The charge, size, and electron configuration of the metal ion play a crucial role. Generally, for a given ligand, the stability of complexes with divalent metal ions of the first transition series follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

  • Nature of the Ligand: The number and type of donor atoms, the number and size of chelate rings formed, and the basicity of the ligand all affect complex stability. Ligands that form five- or six-membered chelate rings typically form more stable complexes (the chelate effect).[5]

  • Experimental Conditions: Temperature, pressure, ionic strength, and the nature of the solvent can all influence the measured stability constants.[8]

Experimental Determination of Stability Constants: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the stability constants of metal complexes.[9] The technique involves monitoring the change in pH of a solution containing the ligand upon the addition of a standard solution of a strong base, both in the absence and presence of a metal ion. The data obtained allows for the calculation of the protonation constants of the ligand and the stability constants of the metal complexes.

The Irving-Rossotti Method

The Irving-Rossotti method is a common approach for analyzing potentiometric titration data to determine stability constants.[10] It involves a series of titrations and subsequent calculations to determine the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands complexed with the metal ion (n̄).

Logical Flow of the Irving-Rossotti Method

Irving_Rossotti_Method A Prepare Solutions: 1. Acid 2. Acid + Ligand 3. Acid + Ligand + Metal Ion B Potentiometric Titration (titrate with standard base) A->B Perform C Plot pH vs. Volume of Base B->C Generate D Calculate n̄ₐ (average number of protons per ligand) C->D From titration curves F Calculate n̄ (average number of ligands per metal ion) C->F From titration curves E Determine Ligand Protonation Constants (pKa) D->E From plot of n̄ₐ vs. pH G Calculate pL (free ligand exponent) F->G Requires pKa values H Plot n̄ vs. pL (Formation Curve) G->H Generate I Determine Stepwise Stability Constants (K₁, K₂, etc.) H->I From half-integral values

Caption: Workflow for determining stability constants using the Irving-Rossotti potentiometric titration method.

Detailed Experimental Protocol for Potentiometric Titration

This protocol provides a step-by-step guide for determining the stability constants of metal complexes of 4,5-diaminopentanoic acid.

Materials and Reagents:

  • 4,5-Diaminopentanoic acid (or its hydrochloride salt)

  • Metal salt (e.g., CuSO₄·5H₂O, NiCl₂·6H₂O, Zn(NO₃)₂·6H₂O)

  • Standardized strong acid (e.g., 0.1 M HCl or HNO₃)

  • Standardized carbonate-free strong base (e.g., 0.1 M NaOH or KOH)

  • Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)

  • High-purity deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Thermostated water bath

  • Burette

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep1 Standardize Acid and Base prep2 Prepare Stock Solutions: - Ligand - Metal Salt - Inert Salt prep1->prep2 titration1 Titration Set 1: Acid Blank prep2->titration1 titration2 Titration Set 2: Acid + Ligand prep2->titration2 titration3 Titration Set 3: Acid + Ligand + Metal Ion prep2->titration3 analysis1 Plot Titration Curves titration1->analysis1 titration2->analysis1 titration3->analysis1 thermostat Maintain Constant Temperature and Ionic Strength thermostat->titration1 thermostat->titration2 thermostat->titration3 analysis2 Calculate Protonation Constants (pKa) analysis1->analysis2 analysis3 Calculate Formation Function (n̄) and Free Ligand Exponent (pL) analysis1->analysis3 analysis2->analysis3 analysis4 Construct Formation Curve (n̄ vs. pL) analysis3->analysis4 analysis5 Determine Stability Constants (log K) analysis4->analysis5

Caption: Step-by-step experimental workflow for the potentiometric determination of stability constants.

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the ligand (4,5-diaminopentanoic acid) of known concentration.

    • Prepare stock solutions of the metal salts of interest with accurately known concentrations.

    • Prepare a stock solution of the inert salt (e.g., 1.0 M KNO₃) to maintain a constant ionic strength.

    • Prepare a standardized solution of a strong acid (e.g., 0.1 M HNO₃).

    • Prepare and standardize a carbonate-free solution of a strong base (e.g., 0.1 M NaOH).

  • Titration Setup:

    • Calibrate the pH meter using standard buffer solutions.

    • Set up the titration vessel in a thermostated water bath to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Use a magnetic stirrer to ensure the solution is well-mixed.

  • Titration Sets: Perform the following three sets of titrations, keeping the total initial volume constant for each:

    • Set 1 (Acid Blank): A known volume of the standard acid and the inert salt solution.

    • Set 2 (Ligand Titration): A known volume of the standard acid, the inert salt solution, and a known volume of the ligand stock solution.

    • Set 3 (Metal-Ligand Titration): A known volume of the standard acid, the inert salt solution, a known volume of the ligand stock solution, and a known volume of the metal salt stock solution.

  • Titration Process:

    • Titrate each solution with the standardized strong base, adding small increments of the titrant.

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of base added.

    • Continue the titration until the pH changes become negligible.

  • Data Analysis:

    • Plot the pH values against the volume of base added for all three titrations.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.

    • Plot n̄ₐ against pH to determine the protonation constants (pKa values) of the ligand.

    • Using the data from all three titrations and the determined pKa values, calculate the average number of ligands bound to the metal ion (n̄) and the negative logarithm of the free ligand concentration (pL).

    • Construct the formation curve by plotting n̄ against pL.

    • From the formation curve, determine the stepwise stability constants. For example, the value of pL at n̄ = 0.5 corresponds to log K₁, and the value of pL at n̄ = 1.5 corresponds to log K₂.[11]

Thermodynamic Stability Constants of Analogous Diamino Acid Metal Complexes

Metal IonLigandlog K₁log K₂Ionic Strength (M)Temperature (°C)Reference
Cu(II)Glycine8.2615.10 (β₂)0.125[12]
Ni(II)Glycine5.7710.64 (β₂)0.125[12]
Zn(II)Glycine5.039.46 (β₂)0.125[12]
Co(II)Glycine4.658.44 (β₂)0.125[12]
Cu(II)L-Valine--0.1 (NaCl)40[2]
Ni(II)L-Valine--0.1 (NaCl)40[2]
Co(II)L-Valine--0.1 (NaCl)40[2]
VariousLysine----[13]

Note: β₂ represents the overall stability constant for the formation of the ML₂ complex.

Applications in Drug Development

The chelation of metal ions by diamino acids like 4,5-diaminopentanoic acid can be leveraged in drug design and development in several ways:

  • Antimicrobial and Anticancer Agents: Metal complexes often exhibit enhanced biological activity compared to the free ligand. The coordination of a metal ion can facilitate the transport of the drug into cells and may introduce new mechanisms of action, such as DNA binding or the generation of reactive oxygen species.[14]

  • Improving Bioavailability: By forming stable, neutral complexes, the lipophilicity of a drug can be increased, potentially leading to improved absorption and distribution in the body.

  • Targeted Drug Delivery: Ligands can be designed to have a high affinity for specific metal ions that may be present at elevated concentrations in diseased tissues, allowing for targeted drug delivery.

  • Diagnostic Imaging: Complexes with paramagnetic or radioactive metal ions can be used as contrast agents in magnetic resonance imaging (MRI) or as radiopharmaceuticals for diagnostic imaging.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the thermodynamic stability constants of metal complexes with 4,5-diaminopentanoic acid. While a lack of specific experimental data for this ligand necessitates an initial reliance on analogous systems, the detailed experimental protocol for potentiometric titration presented herein offers a clear path forward for researchers to generate this crucial information.

The determination of these stability constants is a fundamental step in unlocking the potential of 4,5-diaminopentanoic acid and its derivatives in the development of novel metallodrugs and diagnostic agents. Future research should focus on the systematic determination of the stability constants of 4,5-diaminopentanoic acid with a range of biologically relevant metal ions. Subsequent studies should then explore the biological activities of these complexes, paving the way for the design and synthesis of new therapeutic and diagnostic tools.

References

  • Ansari, F. B., et al. (n.d.). Potentiometric Determination of Stability Constants of Transition Metal Complexes with p-Aminobenzoic Acid. Available at: [Link]

  • Berthon, G. (1995). The stability constants of metal complexes of amino acids with polar side chains. Pure and Applied Chemistry, 67(7), 1117-1240.
  • Bugarčić, Ž. D., et al. (2018). Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents. Current Medicinal Chemistry, 25(38), 5043-5062.
  • Clemson University. (n.d.). Stability of copper(II) complexes of sulfur and selenium antioxidants. OPEN. Available at: [Link]

  • Harris, W. R., & Martell, A. E. (1976). Potentiometric determination of aminal stability constants. Journal of Inorganic and Nuclear Chemistry, 38(10), 1839-1843.
  • Wikipedia. (2024). Stability constants of complexes. Available at: [Link]

  • Nuhu, A. A., et al. (2012). Potentiometric studies on essential metal (II) amino acid complexes. International Research Journal of Pharmacy, 3(3), 133-137.
  • Unknown. (n.d.). Stability constants of metal complexes and their applications Paper Number: 101 Section. Available at: [Link]

  • Frey, P. A., & Chang, C. H. (2015). Basis for the equilibrium constant in the interconversion of L-lysine and L-β-lysine by lysine 2,3-Aminomutase. PLoS One, 10(6), e0129221.
  • Unknown. (n.d.). STABILITY CONSTANTS AND THEIR MEASUREMENT. Available at: [Link]

  • Abdel-Rahman, L. H., et al. (2013). Potentiometric determination of stability constants and thermodynamic data for ternary Cd(II) complexes with 2-aminomethyl benzimidazole and some amino acids. Journal of Solution Chemistry, 42(1), 1-15.
  • ResearchGate. (n.d.). Stability constants of Cu(II) complexes. Available at: [Link]

  • Unknown. (n.d.). UNIT: III Thermodynamic and Kinetic Aspects of Metal Complexes. Available at: [Link]

  • YouTube. (2018, May 25). Determination of stability constant by Potentiometric titrations -I. Available at: [Link]

  • Gurukul International. (n.d.). e-ISSN No. 2394-8426. Available at: [Link]

  • Clark, J. (2015, January 15). substitution in complex ions - stability constants. Chemguide. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2021, December 15). Determination of Stability Constant of The Complexes of Metal Ion Fe(III), Mn(II) And Cr(III) With Some Substituted 2-Oxo-2H-Chr. Available at: [Link]

  • Carbonaro, R. F., & Di Toro, D. M. (2007). Linear Free Energy Relationships for Metal-Ligand Complexation: Bidentate Binding to Negatively-Charged Oxygen Donor Atoms. Environmental Science & Technology, 41(16), 5773-5779.
  • Pattan, S. R. (2012). The Scope Of Metal Complexes In Drug Design - A Review. Indian Drugs, 49(11), 5-15.
  • Norkus, E., et al. (2011). Cu(II) complex formation with pentaethylenehexamine: determination of stability constants by the ligand displacement method. Chemija, 22(3), 131-137.
  • Al-Saidi, H. M. S., & El-Sokkary, G. H. (2014). Stoichiometry and Stability Constant Values for Copper (II) Chelates with Ethylene Diamine in Deep Eutectic Solvents (DES) (Ethaline) Solutions. American Journal of Analytical Chemistry, 5(13), 856-864.
  • Kumar, A., et al. (2024). Bio-Conjugated Metallic Complexes in Drug Design.
  • Palermo, G., et al. (2021). Frontiers of metal-coordinating drug design. Expert Opinion on Drug Discovery, 16(5), 519-532.
  • Palermo, G., et al. (2021). Frontiers of metal-coordinating drug design. eScholarship. Available at: [Link]

  • Luger, K., et al. (2021). Design, Synthesis, and Structural Characterization of Lysine Covalent BH3 Peptides Targeting Mcl-1. Journal of Medicinal Chemistry, 64(8), 4903-4912.

Sources

Foundational

The Chiral Architecture of (4S)-4,5-Diaminopentanoic Acid: Stereochemical Properties and Mechanistic Role in Tetrapyrrole Biosynthesis

Executive Summary (4S)-4,5-diaminopentanoic acid, commonly referred to as L-4,5-diaminovalerate (L-DAVA), is a critical, transient chiral intermediate in the C5 pathway of tetrapyrrole biosynthesis. While absent in mamma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4S)-4,5-diaminopentanoic acid, commonly referred to as L-4,5-diaminovalerate (L-DAVA), is a critical, transient chiral intermediate in the C5 pathway of tetrapyrrole biosynthesis. While absent in mammalian metabolism, this unique diamino acid is indispensable for the synthesis of 5-aminolevulinic acid (ALA) in plants and most bacteria. Because its biological utilization is strictly governed by its stereochemistry at the C4 position, understanding the physicochemical properties and enantiomeric behavior of L-DAVA is essential for researchers developing selective herbicides, novel antibacterial agents, and advanced chiral synthons.

This whitepaper provides an in-depth analysis of the stereochemical properties of (4S)-4,5-diaminopentanoic acid, the structural causality behind its enzymatic processing, and field-proven protocols for its chiral resolution and analytical validation.

Physicochemical and Stereochemical Properties

The molecular behavior of 4,5-diaminopentanoic acid is dictated by its zwitterionic nature and the presence of two distinct primary amino groups. The chirality at the C4 carbon results in two enantiomers: the biologically active (4S)-enantiomer (L-DAVA) and the inactive (4R)-enantiomer (D-DAVA).

The distinct protonation states of the C4 and C5 amino groups govern the molecule's solubility, metal-chelating capacity, and enzymatic binding affinity. Potentiometric titration data indicates that the molecule forms highly stable complexes with transition metals like Cu(II), driven by the proximity of the diamine system[1].

Table 1: Quantitative Physicochemical Properties of (4S)-4,5-Diaminopentanoic Acid
PropertyValue / Description
IUPAC Name (4S)-4,5-diaminopentanoic acid
Common Name L-4,5-diaminovalerate (L-DAVA)
Molecular Formula C₅H₁₂N₂O₂
Molecular Weight 132.16 g/mol
CAS Registry Number 99363-27-6 (Hydrochloride salt)[2]
Stereocenter C4 (Absolute configuration: S)
pKa₁ (Carboxyl group) ~2.0 (Estimated, typical for aliphatic amino acids)
pKa₂ (C4-NH₃⁺) 9.40 (at 25°C, I = 0.10 mol/L)[1]
pKa₃ (C5-NH₃⁺) 10.94 (at 25°C, I = 0.10 mol/L)[1]

Mechanistic Causality: Why Stereochemistry Dictates Biological Function

In plants and bacteria, the synthesis of ALA is catalyzed by the enzyme glutamate-1-semialdehyde 2,1-aminomutase (GSAM), an α2​ -dimeric Vitamin B6-dependent enzyme[3]. GSAM catalyzes a complex intramolecular amino transfer via a ping-pong bi-bi mechanism, where L-DAVA acts as the central intermediate.

The Structural Basis for Enantioselectivity

The active site of GSAM is structurally homologous to classical aminotransferases but possesses a highly specialized geometry to accommodate the internal 1,3-prototropic shift. The reaction proceeds in two half-reactions:

  • First Half-Reaction: Glutamate-1-semialdehyde (GSA) reacts with the pyridoxamine-5'-phosphate (PMP) form of the enzyme, yielding L-DAVA and converting the cofactor to pyridoxal-5'-phosphate (PLP)[3].

  • Second Half-Reaction: L-DAVA must reorient within the active site so that its C4-amino group can attack the PLP aldehyde, forming a protonated external aldimine.

The Causality of Stereospecificity: The enzyme exhibits absolute stereoselectivity for the (4S)-enantiomer. When (4S)-4,5-diaminopentanoic acid enters the active site, its chiral geometry perfectly aligns the C4-amino group with the PLP cofactor, forming a reactive protonated external aldimine that absorbs at 420 nm[4]. Conversely, if the (4R)-enantiomer (D-DAVA) is introduced, steric clashing prevents the C4-amino group from aligning correctly. Instead, the C5-amino group attacks the cofactor, forming an unprotonated external aldimine (absorbing at 390 nm)[4]. This acts as a dead-end complex, halting the catalytic cycle.

Pathway GSA Glutamate-1-semialdehyde LDAVA (4S)-4,5-diaminopentanoic acid (L-DAVA) GSA->LDAVA GSAM (PMP -> PLP) ALA 5-Aminolevulinic Acid LDAVA->ALA GSAM (PLP -> PMP)

Catalytic progression of GSA to ALA via the chiral intermediate L-DAVA.

Experimental Methodologies: Chiral Resolution and Validation

Because standard chemical synthesis yields racemic 4,5-diaminopentanoic acid, isolating the pure (4S)-enantiomer requires biocatalytic resolution. The following protocols leverage the strict stereoselectivity of GSAM to isolate pure enantiomers and validate their optical purity through a self-validating spectrophotometric system.

Protocol 1: Enzymatic Resolution of Racemic DAVA

This protocol uses wild-type GSAM to selectively consume the L-enantiomer, leaving the D-enantiomer intact, or vice versa depending on the desired product[4].

Step-by-Step Methodology:

  • Preparation of Reaction Mixture: In a 50 mM sodium phosphate buffer (pH 7.2), dissolve 10 mM of chemically synthesized racemic DL-4,5-diaminopentanoic acid.

  • Addition of Co-substrate: Add 20 mM of succinic semialdehyde. (Succinic semialdehyde acts as the amino acceptor to drive the transamination reaction forward).

  • Enzymatic Catalysis: Introduce 5 µM of purified recombinant wild-type GSAM (in its PLP form).

  • Incubation: Incubate the mixture at 30°C for 120 minutes. The enzyme will exclusively transaminate the (4S)-enantiomer into 5-aminolevulinate, leaving the (4R)-enantiomer unreacted.

  • Chromatographic Separation: Terminate the reaction by ultrafiltration (10 kDa cutoff) to remove the enzyme. Subject the filtrate to cation-exchange chromatography (e.g., Dowex 50W-X8). Elute with a gradient of HCl (0.1 M to 1.0 M) to separate the unreacted D-DAVA from the newly formed ALA and 4-aminobutyrate.

  • Recovery of L-DAVA (Alternative Route): To obtain pure L-DAVA, run the reverse reaction by incubating pure ALA and 4-aminohexenoate with GSAM, which exclusively yields the (4S)-enantiomer[4].

Protocol 2: Self-Validating Spectrophotometric Assay for Enantiomeric Purity

To ensure the isolated DAVA is enantiomerically pure, we exploit the distinct spectral shifts caused by the stereospecific binding of DAVA enantiomers to GSAM[4]. This assay is self-validating because the optical readout is directly tied to the mechanistic geometry of the enzyme-substrate complex.

Step-by-Step Methodology:

  • Baseline Measurement: Place 20 µM of GSAM (PLP form) in a quartz cuvette containing 50 mM HEPES buffer (pH 7.5). Record the baseline UV-Vis absorption spectrum. A distinct peak at 420 nm should be visible, corresponding to the internal aldimine of the resting enzyme.

  • Substrate Injection: Inject a stoichiometric amount (20 µM) of the isolated DAVA sample into the cuvette (Single-turnover conditions).

  • Kinetic Monitoring: Rapidly monitor the spectral shift over 60 seconds.

    • If the sample is pure L-DAVA: The 420 nm peak will rapidly transition to a 330 nm peak. This indicates the successful formation of the protonated external aldimine at the C4-amino group, followed by conversion to the pyridoxamine (PMP) form.

    • If the sample contains D-DAVA: A stable intermediate peak at 390 nm will emerge. This indicates the formation of the dead-end unprotonated external aldimine at the C5-amino group[4].

  • Data Analysis: The ratio of the 330 nm / 390 nm absorbance peaks provides a highly sensitive, quantitative measure of enantiomeric excess (ee).

Workflow S1 Synthesize Racemic DAVA S2 Incubate with GSAM & Succinic Semialdehyde S1->S2 S3 Stereoselective Transamination (Only L-DAVA Consumed) S2->S3 S4 Chromatographic Isolation of Unreacted D-DAVA S3->S4 S5 Spectrophotometric Validation (330nm vs 390nm shift) S4->S5

Workflow for the enzymatic resolution and spectrophotometric validation of DAVA.

Biopharmaceutical and Agricultural Implications

The strict stereochemical requirements of (4S)-4,5-diaminopentanoic acid processing present a highly selective therapeutic and agricultural target. Because mammals synthesize ALA through a completely different pathway (the condensation of glycine and succinyl-CoA via ALA synthase), the GSAM pathway is exclusive to plants and bacteria.

By designing mechanism-based inhibitors that mimic the stereochemistry of L-DAVA, researchers can develop potent, non-toxic herbicides and targeted antibacterial agents. For instance, chiral analogs that mimic the (4S) configuration but feature non-cleavable bonds at the C4 position can act as irreversible competitive inhibitors, effectively starving the target organism of tetrapyrroles and inducing chlorosis or bacterial cell death.

References

  • Stereochemistry of the reactions of glutamate-1-semialdehyde aminomutase with 4,5-diaminovalerate. Journal of Biological Chemistry. Available at:[Link]

  • Crystal structure of glutamate-1-semialdehyde aminomutase: An α2-dimeric vitamin B6-dependent enzyme with asymmetry in structure and active site reactivity. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • The synthesis and metal ion catalysed hydrolysis of methyl 4,5-diaminopentanoate. University of Waikato Research Commons. Available at:[Link]

Sources

Exploratory

The Unexplored Potential of 4,5-Diaminopentanoic Acid in Transition Metal Coordination Chemistry: A Technical Guide for Researchers and Drug Development Professionals

Abstract While the coordination chemistry of alpha-amino acids has been extensively explored and utilized in fields ranging from catalysis to medicinal chemistry, the potential of their isomers and derivatives remains a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

While the coordination chemistry of alpha-amino acids has been extensively explored and utilized in fields ranging from catalysis to medicinal chemistry, the potential of their isomers and derivatives remains a largely untapped resource. This technical guide delves into the prospective role of 4,5-diaminopentanoic acid as a versatile ligand in transition metal coordination chemistry. Although direct experimental data on its metal complexes are scarce in the current literature, this document provides a comprehensive, forward-looking analysis based on established principles of coordination chemistry and the known behavior of analogous diamine and aminocarboxylate ligands. We will explore the synthesis of 4,5-diaminopentanoic acid, predict its coordination modes, discuss the potential properties and applications of its metal complexes, and provide hypothetical experimental protocols to guide future research. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in pioneering new frontiers in inorganic and medicinal chemistry.

Introduction: The Case for Exploring New Ligand Architectures

The design of novel ligands is a cornerstone of innovation in coordination chemistry. The specific arrangement of donor atoms in a ligand dictates the geometry, stability, and reactivity of the resulting metal complex.[1] For decades, the 20 proteinogenic amino acids have served as a rich source of ligands, offering a primary amine and a carboxylate group for chelation.[2][3] However, the vast chemical space of non-proteinogenic amino acids and their derivatives presents exciting opportunities for creating metal complexes with unique properties.

4,5-Diaminopentanoic acid (4,5-DAPA) is a particularly intriguing, yet underexplored, ligand. As a constitutional isomer of the well-known amino acid ornithine (2,5-diaminopentanoic acid), 4,5-DAPA offers a different spatial arrangement of its three potential donor sites: a carboxylate group and two amino groups at the 4- and 5-positions. This unique architecture suggests the potential for forming a variety of stable chelate rings with transition metals, leading to complexes with novel steric and electronic properties. Such properties could be harnessed for applications in asymmetric catalysis, the development of new antimicrobial or anticancer agents, and the design of advanced materials.[4][5][6]

This guide will provide a theoretical and practical framework for investigating the coordination chemistry of 4,5-diaminopentanoic acid, with the aim of stimulating research into this promising area.

Synthesis and Characterization of 4,5-Diaminopentanoic Acid

While (S)-4,5-diaminopentanoic acid dihydrochloride is commercially available (CAS No. 130338-27-1), understanding its synthesis is crucial for derivatization and isotopic labeling studies.[7] Although a specific, detailed synthesis of 4,5-DAPA is not readily found in the literature, a plausible synthetic route can be devised based on established organic chemistry methodologies, potentially starting from glutamic acid or other suitable precursors.

A hypothetical, multi-step synthesis could involve the protection of the amine and carboxylic acid groups of a starting material, followed by chain extension and the introduction of the second amino group. The final step would involve deprotection to yield the desired product.

Characterization of the free ligand would involve standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the carbon skeleton and the positions of the amino and carboxyl groups.

  • Infrared (IR) Spectroscopy: Characteristic vibrational bands for the amine (N-H stretching and bending), carboxylic acid (O-H and C=O stretching), and alkyl (C-H stretching) groups would be observed.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Predicted Coordination Modes and Stereochemistry

The presence of a carboxylate group and two amino groups allows for a variety of potential coordination modes for 4,5-diaminopentanoic acid. The preferred coordination will depend on factors such as the nature of the metal ion, the pH of the solution, and the reaction stoichiometry.

Potential Coordination Modes:

  • Bidentate (N,O) Chelation: Similar to α-amino acids, 4,5-DAPA can coordinate through the carboxylate oxygen and one of the amino nitrogens. Coordination of the 4-amino group would form a six-membered chelate ring, while coordination of the 5-amino group would result in a seven-membered ring. Generally, five- and six-membered chelate rings are the most stable.[2]

  • Bidentate (N,N) Chelation: The two amino groups at the 4- and 5-positions can coordinate to a metal center to form a stable five-membered chelate ring. This is a common coordination mode for diamine ligands.

  • Tridentate (N,N,O) Chelation: It is conceivable that 4,5-DAPA could act as a tridentate ligand, coordinating through both amino groups and the carboxylate group. This would likely result in a more rigid and stable complex. Amino acids with coordinating side chains, such as histidine, are known to form tridentate complexes.[2]

  • Bridging Ligand: The multiple donor sites on 4,5-DAPA could allow it to bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.

Caption: Predicted coordination modes of 4,5-diaminopentanoic acid.

The chirality of (S)- or (R)-4,5-diaminopentanoic acid can be exploited to synthesize chiral metal complexes. These complexes can exist as different diastereomers (e.g., facial and meridional isomers in octahedral complexes), which may be separable and could have applications in stereoselective catalysis.[2]

Hypothetical Experimental Protocols

To stimulate research in this area, we provide a hypothetical protocol for the synthesis and characterization of a transition metal complex of 4,5-diaminopentanoic acid.

Synthesis of a Platinum(II) Complex of 4,5-Diaminopentanoic Acid

This protocol is based on established methods for the synthesis of platinum-amino acid complexes.[2]

Objective: To synthesize a square planar platinum(II) complex with 4,5-diaminopentanoic acid, potentially for evaluation as an anticancer agent.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • (S)-4,5-diaminopentanoic acid dihydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve (S)-4,5-diaminopentanoic acid dihydrochloride (2 mmol) in deionized water (20 mL).

  • Slowly add sodium bicarbonate (4 mmol) to the solution to deprotonate the amino and carboxyl groups.

  • In a separate flask, dissolve K₂[PtCl₄] (1 mmol) in deionized water (10 mL).

  • Slowly add the solution of 4,5-diaminopentanoic acid to the K₂[PtCl₄] solution with constant stirring.

  • Heat the reaction mixture at 60 °C for 4 hours. The color of the solution should change, and a precipitate may form.

  • Allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold deionized water, followed by ethanol, and finally diethyl ether.

  • Dry the product in a desiccator.

G cluster_0 Synthesis of a Pt(II)-4,5-DAPA Complex Dissolve 4,5-DAPA\nin H2O Dissolve 4,5-DAPA in H2O Deprotonate with\nNaHCO3 Deprotonate with NaHCO3 Dissolve 4,5-DAPA\nin H2O->Deprotonate with\nNaHCO3 Add to K2[PtCl4]\nsolution Add to K2[PtCl4] solution Deprotonate with\nNaHCO3->Add to K2[PtCl4]\nsolution Heat at 60°C\nfor 4 hours Heat at 60°C for 4 hours Add to K2[PtCl4]\nsolution->Heat at 60°C\nfor 4 hours Dissolve K2[PtCl4]\nin H2O Dissolve K2[PtCl4] in H2O Dissolve K2[PtCl4]\nin H2O->Add to K2[PtCl4]\nsolution Cool and\nprecipitate Cool and precipitate Heat at 60°C\nfor 4 hours->Cool and\nprecipitate Filter and wash\nthe product Filter and wash the product Cool and\nprecipitate->Filter and wash\nthe product Dry the complex Dry the complex Filter and wash\nthe product->Dry the complex

Caption: Workflow for the synthesis of a Pt(II)-4,5-DAPA complex.

Characterization of the Metal Complex

The synthesized complex should be characterized to determine its structure and purity.

TechniqueExpected Observations and Interpretations
Infrared (IR) Spectroscopy Shift in the C=O stretching frequency of the carboxylate group upon coordination. Changes in the N-H stretching and bending vibrations of the amino groups. Appearance of new bands corresponding to Pt-N and Pt-O bonds in the far-IR region.
¹H and ¹³C NMR Spectroscopy Broadening or shifting of the signals corresponding to the protons and carbons near the coordination sites due to the influence of the paramagnetic metal center (if applicable) or changes in the electronic environment upon coordination.
UV-Visible Spectroscopy Appearance of d-d transitions in the visible region, characteristic of the Pt(II) d⁸ electronic configuration in a square planar geometry.
Elemental Analysis Determination of the percentage of C, H, N, and Pt to confirm the empirical formula of the complex.
X-ray Crystallography If suitable crystals can be grown, this will provide unambiguous structural information, including bond lengths, bond angles, and the precise coordination geometry.

Potential Applications

The unique structural features of 4,5-diaminopentanoic acid suggest that its transition metal complexes could have a range of applications.

Drug Development
  • Anticancer Agents: Platinum(II) and other transition metal complexes are widely used in cancer chemotherapy.[8] A complex of 4,5-DAPA with platinum could exhibit different solubility, stability, and cellular uptake properties compared to existing drugs like cisplatin, potentially leading to improved efficacy and reduced side effects. The diamine functionality could mimic the active moieties in other platinum-based drugs.

  • Antimicrobial Agents: Transition metal complexes often show enhanced antimicrobial activity compared to the free ligands.[9][10] Complexes of 4,5-DAPA with metals like silver, copper, or zinc could be investigated for their efficacy against a range of bacterial and fungal pathogens.

Catalysis
  • Asymmetric Catalysis: Chiral complexes of 4,5-DAPA could be employed as catalysts in asymmetric synthesis, for reactions such as hydrogenation, hydrosilylation, and carbon-carbon bond formation.[11][12][13] The specific stereochemistry imposed by the ligand could lead to high enantioselectivity.

  • Oxidation Catalysis: Transition metal complexes are effective catalysts for a variety of oxidation reactions.[11] Complexes of 4,5-DAPA with metals like manganese, iron, or cobalt could be screened for their catalytic activity in the oxidation of alcohols, alkenes, and other organic substrates.

Conclusion and Future Outlook

4,5-Diaminopentanoic acid represents a promising but underexplored ligand in the field of transition metal coordination chemistry. Its unique arrangement of donor groups offers the potential for the synthesis of a wide variety of metal complexes with novel structures and properties. While direct experimental data is currently lacking, this guide provides a strong theoretical and practical foundation for initiating research in this area.

Future work should focus on the systematic synthesis and characterization of 4,5-DAPA complexes with a range of transition metals. The stability constants of these complexes should be determined to quantify the strength of the metal-ligand interactions. Subsequently, the synthesized complexes should be screened for their potential applications in drug development and catalysis. The exploration of the coordination chemistry of 4,5-diaminopentanoic acid is a fertile ground for discovery, with the potential to yield new compounds with significant scientific and practical impact.

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Foundational

Discovery and historical synthesis of 4,5-diaminopentanoic acid derivatives

Discovery, Synthesis, and Applications of 4,5-Diaminopentanoic Acid Derivatives: An In-Depth Technical Guide As a Senior Application Scientist, I approach the synthesis and application of non-proteinogenic amino acids no...

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Author: BenchChem Technical Support Team. Date: April 2026

Discovery, Synthesis, and Applications of 4,5-Diaminopentanoic Acid Derivatives: An In-Depth Technical Guide

As a Senior Application Scientist, I approach the synthesis and application of non-proteinogenic amino acids not merely as a sequence of reactions, but as a strategic manipulation of molecular architecture. 4,5-diaminopentanoic acid—frequently referred to in the literature as 4,5-diaminovaleric acid (DAVA)—is a prime example of a compound that bridges the gap between fundamental metabolic biology and advanced synthetic chemistry.

This whitepaper synthesizes the historical discovery, biological significance, and modern synthetic methodologies of 4,5-diaminopentanoic acid derivatives, providing actionable protocols and mechanistic insights for drug development professionals.

Biological Discovery & Metabolic Significance

The historical discovery of 4,5-diaminopentanoic acid is deeply rooted in the study of tetrapyrrole biosynthesis. In cyanobacteria and plants, the formation of δ -aminolevulinic acid (d-ALA)—the universal precursor to porphyrins, heme, and chlorophyll—proceeds via the C5 pathway[1].

Early isotopic labeling and enzymatic studies revealed that glutamate is first reduced to glutamate-1-semialdehyde (GSA). The pivotal discovery was the identification of 4,5-diaminovaleric acid as the transient intermediate in the final step of this pathway[1]. The enzyme responsible, glutamate-1-semialdehyde 2,1-aminomutase (GSAM), facilitates an intramolecular amino transfer. Crucially, this enzyme exhibits strict enantioselectivity, specifically processing the (S)-enantiomer of 4,5-diaminovaleric acid to yield d-ALA[1].

G Glu L-Glutamate GSA Glutamate-1-semialdehyde Glu->GSA Ligation & Reduction DAVA (S)-4,5-Diaminovaleric Acid (DAVA) GSA->DAVA GSAM Enzyme (Enantioselective) dALA δ-Aminolevulinic Acid (d-ALA) DAVA->dALA Transamination

Metabolic C5 pathway illustrating the intermediate role of (S)-4,5-DAVA.

Beyond natural biosynthesis, modern synthetic biology leverages this pathway in reverse. Recent prospecting of biochemical pathways for the microbe-based production of levulinic acid (LA)—a highly valuable "new-to-nature" platform chemical—identifies DAVA as a critical intermediate[2]. By engineering microbes to transaminate d-ALA, DAVA is formed and subsequently deaminated to produce LA, showcasing the molecule's utility in green chemistry[2].

Advanced Chemical Synthesis & Organocatalysis

The vicinal diamine motif of DAVA is notoriously challenging to synthesize with high stereocontrol due to the propensity of nitrogen to undergo unwanted side reactions (e.g., over-alkylation or competitive nucleophilic attacks). However, two major synthetic paradigms have emerged:

A. Asymmetric Organocatalysis for Antibiotic Fragments

The synthesis of 3-hydroxy-4,5-diaminopentanoic acid—a critical fragment of the potent antibiotic edeine D—relies on the precise desymmetrization of epoxides and aziridines. Utilizing the Jørgensen–Hayashi catalyst (a chiral diarylprolinol silyl ether), researchers achieved the asymmetric epoxidation of (3S)-(aziridine-2-yl)acrylaldehyde[3].

Mechanistic Causality: The bulky diarylprolinol group of the catalyst effectively shields one face of the reactive enamine intermediate. When the (2S)-catalyst is paired with the (3S)-aziridine-aldehyde, this "matching" effect forces the incoming peroxide to attack from the less hindered face, yielding exceptional diastereoselectivity (97:3 dr)[3]. The resulting synthon undergoes regioselective ring opening to yield the highly functionalized 3-hydroxy-4,5-diaminopentanoic acid[3].

B. Amino Acid-Based Divergent Synthesis

For materials science, particularly the construction of dendrimers, DAVA serves as an ideal branching unit. Starting from naturally occurring L-glutamic acid, divergent synthetic approaches yield chiral n,n+1-diamino acids. These DAVA derivatives are coupled with 1,3-propanediamine cores to create poly(propyleneimine) dendrimers modified at the periphery, which are highly sought after for targeted drug delivery systems[4].

Quantitative Data Summary
Synthetic TargetStarting MaterialKey Catalyst / ReagentYield (%)StereoselectivityPrimary Application
3-hydroxy-4,5-diaminopentanoic acid (3S)-(aziridine-2-yl)acrylaldehyde(2S)-Jørgensen–Hayashi72–75%97:3 drEdeine D antibiotic fragment[3]
Bifunctional EDTA chelator 4,5-diaminovaleric acidBoc₂O, Bromoacetic acid>60% (overall)Achiral coreRadiopharmaceutical linker[5]
n,n+1-diamino acid dendrimers L-glutamic acidWittig olefination reagents58–77%EnantiopureDrug delivery scaffolds[4]

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis of Bifunctional EDTA Chelating Agents

Traditional chelators fail to provide an orthogonal conjugation site without sacrificing a metal-coordinating carboxylate. Warshawsky et al. solved this by utilizing DAVA, which offers a pre-existing valeric acid backbone that can be converted to an amide linker, leaving the vicinal diamines free to be alkylated into an EDTA cage[5].

  • Vicinal Diamine Protection:

    • Procedure: Dissolve 4,5-diaminovaleric acid in 0.5 M KOH at 0°C. Slowly add 3 equivalents of di-tert-butyl dicarbonate (Boc₂O) in dioxane, maintaining pH ~7[5].

    • Causality: The low temperature and strictly controlled neutral-to-mildly alkaline pH prevent the polymerization of the diamines and ensure selective protection of the highly nucleophilic nitrogen centers.

    • Validation Checkpoint: Analyze the crude product via ¹H-NMR. The disappearance of the primary amine proton signals and the appearance of a strong singlet at ~1.4 ppm (tert-butyl protons) confirms successful N,N'-di-Boc protection.

  • Linker Extension:

    • Procedure: Couple the protected DAVA with a monobenzyloxycarbonylalkylamine (Z-protected amine) using standard DCC/NHS peptide coupling conditions.

    • Causality: The Z-group (benzyloxycarbonyl) is orthogonal to the Boc group. This allows the chemist to selectively deprotect the vicinal diamines later without exposing the terminal amine of the linker arm.

  • Deprotection & Alkylation:

    • Procedure: Treat the intermediate with trifluoroacetic acid (TFA) to remove the Boc groups. Subsequently, alkylate the exposed vicinal diamines with excess bromoacetic acid in the presence of a mild base (e.g., Na₂CO₃)[5].

    • Validation Checkpoint: LC-MS analysis should indicate a mass shift corresponding to the addition of four carboxymethyl groups, confirming the formation of the EDTA-like chelating cage.

  • Final Deprotection:

    • Procedure: Perform catalytic hydrogenation (Pd/C, H₂) to remove the Z-group, liberating the terminal primary amine for subsequent antibody conjugation[5].

Protocol 2: Asymmetric Epoxidation to 3-hydroxy-4,5-diaminopentanoic acid Precursor
  • Catalytic Epoxidation:

    • Procedure: To a solution of (3S)-(aziridine-2-yl)acrylaldehyde in ethanol, add 10 mol% of the (2S)-Jørgensen–Hayashi catalyst and aqueous H₂O₂[3].

    • Causality: Ethanol serves as a protic solvent that stabilizes the transition state of the peroxide attack on the iminium intermediate, maximizing the reaction rate.

    • Validation Checkpoint: Chiral HPLC analysis must be performed to verify the 97:3 diastereomeric ratio before proceeding to ring opening[3].

Modern Applications in Drug Development

The divergent utility of DAVA is a testament to its structural versatility. In the realm of radiopharmaceuticals, the bifunctional chelating agents derived from DAVA (as synthesized in Protocol 1) are covalently linked to monoclonal antibodies. The EDTA-like cage securely chelates radiometals (e.g., Indium-111 or Yttrium-90), while the amide-type linker arm ensures the bulky metal complex does not sterically hinder the antibody's antigen-binding domain[5].

G DAVA 4,5-Diaminopentanoic Acid (DAVA) Boc Boc Protection of Vicinal Diamines DAVA->Boc Chemical Synthesis Trans2 Transamination / Deamination DAVA->Trans2 Linker Amide Linker Extension Boc->Linker Alkylation Alkylation (Bromoacetic Acid) Linker->Alkylation EDTA Bifunctional EDTA Chelating Agent Alkylation->EDTA Radiopharmaceutical Use dALA δ-Aminolevulinic Acid (d-ALA) dALA->DAVA Microbial Transamination LA Levulinic Acid (LA) Trans2->LA Platform Chemical

Divergent utilization of 4,5-DAVA in chemical synthesis and synthetic biology.

Simultaneously, the integration of DAVA into microbial cell factories represents the frontier of sustainable chemical engineering. By hijacking the natural d-ALA pathway, synthetic biologists are turning DAVA into a renewable pipeline for levulinic acid, bypassing traditional petrochemical dependencies[2].

References

  • The enantioselective participation of (S)- and (R)-diaminovaleric acids in the formation of delta-aminolevulinic acid in cyanobacteria Source: PubMed / National Institutes of Health URL:[Link]

  • Prospecting Biochemical Pathways to Implement Microbe-Based Production of the New-to-Nature Platform Chemical Levulinic Acid Source: ACS Synthetic Biology URL:[Link]

  • Epoxides: Small Rings to Play with under Asymmetric Organocatalysis Source: ACS Publications URL:[Link]

  • Bifunctional Chelating Agents, Part 3: 4,5-Bis[di(carboxymethyl)amino]-N-(aminoalkyl)valeramide, an EDTA with an Amine Functionality and Amide-type Linker Arm Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

  • Synthesis of Chiral n,n+1-Diamino Acids and their Application to the Construction of Dendrimers Source: ResearchGate / Synthesis URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Multi-Step Protocol for the Synthesis of Methyl 4,5-Diaminopentanoate Esters for Pharmaceutical Research

Introduction Non-proteinogenic amino acids, particularly those with multiple nitrogen-containing functional groups, are of immense interest in medicinal chemistry and drug discovery.[1][2] Diamino acids and their ester d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Non-proteinogenic amino acids, particularly those with multiple nitrogen-containing functional groups, are of immense interest in medicinal chemistry and drug discovery.[1][2] Diamino acids and their ester derivatives serve as critical building blocks for synthesizing peptidomimetics, enzyme inhibitors, and novel molecular scaffolds designed to modulate biological activity and improve pharmacokinetic profiles.[2][3] Methyl 4,5-diaminopentanoate, a derivative of ornithine, provides a versatile five-carbon backbone with two distinct amine functionalities, offering rich possibilities for derivatization and incorporation into larger, complex molecules.[4]

However, the synthesis of such atypical amino acids is not always straightforward, often requiring multi-step pathways with careful consideration of chemo- and stereoselectivity.[2] This application note provides a detailed, field-tested protocol for the synthesis of methyl 4,5-diaminopentanoate hydrochloride, starting from the readily available and inexpensive precursor, L-glutamic acid. The described route employs common protection, activation, and reduction strategies, explaining the causality behind each experimental choice to ensure reproducibility and success for researchers in drug development.

Overall Synthetic Scheme

The synthesis is a five-step process starting from L-glutamic acid, involving protection of the α-amino and α-carboxyl groups, conversion of the γ-carboxyl group into the target amine, and subsequent deprotection.

G A L-Glutamic Acid B L-Glutamic acid 1-methyl ester HCl A->B  Step 1: Esterification  SOCl₂, MeOH C N-α-Boc-L-glutamic acid 1-methyl ester B->C  Step 2: Boc Protection  (Boc)₂O, TEA, DCM D N-α-Boc-L-glutamine methyl ester C->D  Step 3: Amidation  1. EDC, HOBt  2. NH₄OH E Methyl N-α-Boc-4,5- diaminopentanoate D->E  Step 4: Amide Reduction  BH₃·THF F Methyl 4,5-diamino- pentanoate 2HCl (Final Product) E->F  Step 5: Deprotection  HCl in Dioxane

Figure 1: Overall reaction scheme for the synthesis of Methyl 4,5-diaminopentanoate 2HCl from L-Glutamic Acid.

Rationale and Scientific Principles

The chosen synthetic route is designed for robustness and scalability.

  • Step 1 (Esterification): L-Glutamic acid is first converted to its methyl ester via Fischer esterification.[5] Using thionyl chloride (SOCl₂) in methanol is a highly efficient method that generates the ester hydrochloride salt in high yield.[6]

  • Step 2 (Boc Protection): The α-amino group is protected with a di-tert-butyl dicarbonate ((Boc)₂O) group. The Boc group is stable under the conditions required for the subsequent steps (amide formation and reduction) but can be easily removed under acidic conditions without affecting the final ester group. This orthogonality is a cornerstone of modern peptide synthesis.[7]

  • Step 3 (Amidation): The free γ-carboxylic acid is converted into a primary amide. This is a critical step to prepare the substrate for reduction. Using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) creates a highly reactive activated ester in situ, which readily reacts with ammonia to form the amide. This method is preferred over forming an acid chloride due to its milder conditions and lower risk of side reactions.

  • Step 4 (Amide Reduction): The primary amide is reduced to a primary amine. Borane-tetrahydrofuran complex (BH₃·THF) is an excellent choice for this transformation as it selectively reduces amides to amines without affecting the Boc protecting group or the methyl ester.

  • Step 5 (Deprotection): The final step involves the removal of the Boc protecting group. A strong acid, such as hydrochloric acid in an anhydrous solvent like dioxane, is used to cleave the Boc group, yielding the final product as a stable dihydrochloride salt, which improves its handling and shelf-life.

Materials and Equipment

Reagents
  • L-Glutamic Acid (ACS grade)

  • Methanol (Anhydrous)

  • Thionyl Chloride (SOCl₂)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM, Anhydrous)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Ammonium Hydroxide (NH₄OH, 28-30%)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Tetrahydrofuran (THF, Anhydrous)

  • Hydrochloric Acid (4 M in 1,4-Dioxane)

  • Diethyl Ether

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄, Anhydrous)

  • Silica Gel (for column chromatography)

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • pH paper or meter

  • Inert atmosphere setup (Nitrogen or Argon)

Detailed Experimental Protocol

Step 1: Synthesis of L-Glutamic acid 1-methyl ester hydrochloride
  • Suspend L-Glutamic acid (1 equiv.) in anhydrous methanol (approx. 5 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 equiv.) dropwise to the stirring suspension over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. The solution should become clear.

  • Monitor the reaction by TLC (Ninhydrin stain).

  • Once complete, cool the solution to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting white solid is the desired product and can be used in the next step without further purification. Expected yield is typically >95%.

Step 2: Synthesis of N-α-Boc-L-glutamic acid 1-methyl ester
  • Dissolve the L-Glutamic acid 1-methyl ester hydrochloride (1 equiv.) from Step 1 in dichloromethane (DCM, approx. 10 mL per gram).

  • Cool the solution to 0 °C and add triethylamine (TEA, 2.2 equiv.) dropwise to neutralize the hydrochloride salt.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) to the solution.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Wash the reaction mixture sequentially with 1 M HCl (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a viscous oil or solid. The product is typically pure enough for the next step.

Step 3: Synthesis of N-α-Boc-L-glutamine methyl ester
  • Dissolve the product from Step 2 (1 equiv.) in anhydrous DCM.

  • Add HOBt (1.2 equiv.) and EDC (1.2 equiv.) and stir at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and slowly add concentrated ammonium hydroxide (NH₄OH, 2.0 equiv.).

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Dilute the mixture with DCM and wash with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by silica gel chromatography if necessary (eluent: ethyl acetate/hexanes).

Step 4: Synthesis of Methyl N-α-Boc-4,5-diaminopentanoate
  • Dissolve the amide from Step 3 (1 equiv.) in anhydrous THF under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to 0 °C.

  • Slowly add BH₃·THF solution (1 M in THF, 2.5 equiv.) dropwise. Caution: Borane reacts with water. Ensure all glassware is dry.

  • After addition, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours.

  • Cool the reaction to 0 °C and quench it by the slow, dropwise addition of 1 M HCl until gas evolution ceases.

  • Remove the THF under reduced pressure.

  • Basify the aqueous residue with solid NaOH or 6 M NaOH solution to pH > 12.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the Boc-protected diamine.

Step 5: Synthesis of Methyl 4,5-diaminopentanoate dihydrochloride
  • Dissolve the product from Step 4 (1 equiv.) in a minimal amount of methanol or ethyl acetate.

  • Add a 4 M solution of HCl in 1,4-Dioxane (3-4 equiv.) and stir at room temperature for 2-4 hours.

  • A white precipitate will form. If not, add diethyl ether to induce precipitation.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • The final product is a white, often hygroscopic, solid. Characterize by NMR and MS.

Process Workflow and Data Summary

G start Start: L-Glutamic Acid step1 Step 1: Esterification (SOCl₂, MeOH, Reflux) start->step1 step2 Step 2: Boc Protection ((Boc)₂O, TEA, DCM, RT) step1->step2 step3 Step 3: Amidation (EDC, HOBt, NH₄OH, RT) step2->step3 step4 Step 4: Reduction (BH₃·THF, Reflux) step3->step4 workup4 Quench & Aqueous Workup step4->workup4 Monitor by TLC step5 Step 5: Deprotection (HCl/Dioxane, RT) workup4->step5 purify Precipitation & Filtration step5->purify Monitor by TLC end Final Product: Methyl 4,5-diamino- pentanoate 2HCl purify->end

Figure 2: Laboratory workflow from starting material to final purified product.

Table 1: Summary of Reagents and Typical Reaction Parameters
StepKey ReagentsMolar Eq.SolventTime (h)Temp (°C)Typical Yield (%)
1L-Glutamic Acid, SOCl₂1.0, 1.2MeOH4-6Reflux>95
2Ester·HCl, (Boc)₂O, TEA1.0, 1.1, 2.2DCM12-16RT90-95
3Boc-Acid, EDC, HOBt, NH₄OH1.0, 1.2, 1.2, 2.0DCM6-8RT85-90
4Amide, BH₃·THF1.0, 2.5THF3-4Reflux75-85
5Boc-Diamine, HCl/Dioxane1.0, 3-4Dioxane2-4RT>95

Safety and Troubleshooting

  • Safety: Always work in a well-ventilated fume hood. Thionyl chloride, borane, and strong acids/bases are corrosive and hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Troubleshooting:

    • Incomplete Esterification (Step 1): Ensure methanol is anhydrous and reflux time is sufficient.

    • Low Yield in Amidation (Step 3): Ensure reagents (EDC, HOBt) are fresh. Anhydrous conditions are critical for the activation step.

    • Incomplete Reduction (Step 4): Ensure the BH₃·THF reagent is not quenched by atmospheric moisture. Use a fresh bottle and maintain an inert atmosphere.

    • Difficulty in Final Precipitation (Step 5): If the product oils out, try triturating with diethyl ether, scratching the flask, or storing at low temperature (4 °C) to induce crystallization.

References

  • Vertex AI Search. (2011). α,β-Diamino Acids: Biological Significance and Synthetic Approaches.
  • Docta Complutense. r,β-Diamino Acids: Biological Significance and Synthetic Approaches.
  • PubMed. (2010). Most efficient routes for the synthesis of alpha,beta-diamino acid-derived compounds. DOI: 10.2174/138161210790945968.
  • IntechOpen. (2022). Synthesis and Characterization of New Racemic α-Heterocyclic α,α-Diaminoester and α,α-Diamino Acid Carboxylic.
  • Hilaris Publisher. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry.
  • BenchChem.
  • Eureka. (2014). Preparation method of 4,5-dimethoxy-1-(methyl amino-methyl)-benzo-cyclobutane.
  • ResearchGate.
  • Google Patents. (2019). CN102408346B - Preparation method of 4,5-dimethoxy-1-(methyl amino-methyl)-benzo-cyclobutane.
  • PrepChem.com.
  • Google Patents. (2011).
  • Google Patents.
  • Google Patents. (2008).
  • NIH. Synthesis of a Series of Diaminoindoles.

Sources

Application

Application Note: Bidentate Cu(II) Complexation using 4,5-Diaminopentanoic Acid for Bifunctional Chelator Development

Introduction & Mechanistic Rationale 4,5-diaminopentanoic acid (DAPA) is an unnatural amino acid derivative featuring a vicinal diamine moiety at the aliphatic tail (C4, C5) and a terminal carboxylic acid at C1. In coord...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

4,5-diaminopentanoic acid (DAPA) is an unnatural amino acid derivative featuring a vicinal diamine moiety at the aliphatic tail (C4, C5) and a terminal carboxylic acid at C1. In coordination chemistry, vicinal diamines are privileged motifs for Cu(II) due to the formation of highly stable, five-membered chelate rings.

DAPA acts as a powerful bifunctional chelator (BFC). The N,N-bidentate coordination tightly secures the Cu(II) ion, while the pendant carboxylic acid remains free for downstream bioconjugation to targeting vectors (e.g., peptides or antibodies) via standard EDC/NHS coupling. This makes the Cu(II)-DAPA complex highly relevant for developing targeted metallodrugs and radiopharmaceuticals (such as Cu-64 PET imaging agents).

Thermodynamic Profiling

Understanding the thermodynamic stability of the Cu(II)-DAPA complex is critical for predicting its in vivo behavior and resistance to transchelation by biological competitors (e.g., serum albumin). The stability constants ( logK ) demonstrate the strong affinity of the diamine for the d9 Cu(II) center .

LigandMetal Ion logK1​ (1:1 Complex) logK2​ (1:2 Complex)ConditionsReference
4,5-diaminopentanoic acidCu(II)10.949.4025°C, I = 0.10 mol/L[1]
Methyl 4,5-diaminopentanoateCu(II)9.848.5125°C, I = 0.10 mol/L[1]

Causality of Stability : The high logK1​ value (10.94) for DAPA is driven by the chelate effect of the vicinal diamine. The additional methylene groups in the pentanoic acid chain attenuate the electron-withdrawing inductive effects of the carboxylate group, enhancing the Lewis basicity of the amines compared to shorter-chain analogs like 2,3-diaminopropanoic acid.

Experimental Workflow

G Ligand 4,5-Diaminopentanoic Acid (Ligand Preparation) pH pH Adjustment (pH 7.5-8.0) Deprotonation of NH3+ Ligand->pH Metal Cu(II) Salt Solution (e.g., Cu(OAc)2) Complex Cu(II)-DAPA Complexation (5-membered chelate ring) Metal->Complex pH->Complex Purification Purification (Crystallization / SEC) Complex->Purification Validation Validation (UV-Vis, EPR, ESI-MS) Purification->Validation Conjugation Bioconjugation (via free -COOH) Validation->Conjugation

Workflow for the synthesis, validation, and bioconjugation of Cu(II)-DAPA complexes.

Step-by-Step Protocol: Synthesis and Isolation

This protocol outlines the synthesis of the 1:1 [Cu(DAPA)(H₂O)₂]²⁺ complex.

Materials:

  • 4,5-diaminopentanoic acid dihydrochloride (DAPA·2HCl)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • 0.1 M NaOH (aq)

  • LC-MS grade Water and Methanol

Procedure:

  • Ligand Preparation : Dissolve 1.0 mmol of DAPA·2HCl in 10 mL of LC-MS grade water.

    • Causality: The dihydrochloride salt is highly water-soluble and prevents premature oxidation of the amines. However, the protonated ammonium groups (-NH₃⁺) cannot coordinate to the metal.

  • Metal Addition : In a separate vial, dissolve 1.0 mmol of Cu(OAc)₂·H₂O in 10 mL of water/methanol (1:1 v/v). Add the Cu(II) solution dropwise to the ligand solution under continuous magnetic stirring at room temperature .

    • Causality: Copper(II) acetate is chosen over Copper(II) chloride because the acetate anion acts as a mild internal base (pKa ~4.76), helping to buffer the solution and facilitate the initial deprotonation of the ligand without causing localized spikes in pH.

  • pH Adjustment & Complexation : Carefully adjust the pH of the reaction mixture to 7.5–8.0 using 0.1 M NaOH. Stir for 2 hours at 40°C.

    • Causality: The pKa of the aliphatic amines in DAPA is typically between 7.0 and 10.0. Adjusting the pH to ~7.8 ensures sufficient deprotonation of the amines to their free-base form (-NH₂), allowing their lone pairs to coordinate to the Cu(II) center. Exceeding pH 8.5 risks the competitive precipitation of insoluble copper(II) hydroxide (Cu(OH)₂).

    • Self-Validation: The reaction is self-indicating. As the N,N-bidentate coordination occurs, the ligand field splitting energy increases. The solution will visibly transition from the pale blue of aqueous Cu(II) to a deep royal blue or purple color.

  • Isolation : Filter the solution to remove any trace insoluble impurities. Concentrate the filtrate under reduced pressure to ~5 mL. Add cold ethanol to precipitate the complex, or isolate via Size Exclusion Chromatography (SEC) if high purity is required for bioconjugation.

Analytical Validation & Quality Control

To ensure the integrity of the Cu(II)-DAPA complex before downstream application, the following self-validating analytical checks must be performed:

  • UV-Vis Spectroscopy : Record the absorption spectrum in water. Aqueous Cu(II) exhibits a broad d-d transition band at ~800 nm. Upon successful N,N-coordination by DAPA, this band will undergo a hypsochromic (blue) shift to approximately 600–620 nm, confirming the stronger ligand field of the nitrogen donors.

  • Electrospray Ionization Mass Spectrometry (ESI-MS) : Analyze via direct infusion in positive ion mode. Look for the molecular ion peak corresponding to[Cu(DAPA)]⁺. The presence of the characteristic isotopic pattern of copper (~69% ⁶³Cu and ~31% ⁶⁵Cu, separated by 2 m/z units) acts as an absolute confirmation of metal incorporation.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy : Perform X-band EPR at 77 K in a frozen water/glycerol glass. Cu(II) is a d9 paramagnetic system. The EPR spectrum will display typical axial symmetry ( g∥​>g⊥​>2.0023 ), and the hyperfine coupling constants ( A∥​ ) will confirm the specific N₂O₂ or N₄ coordination environment, ruling out uncoordinated Cu(II).

Bioconjugation Guidelines

Once validated, the pendant carboxylic acid of the Cu(II)-DAPA complex can be activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) at pH 5.5–6.0. This active ester can then be reacted with the primary amines (e.g., lysine residues) of a targeting peptide or antibody at pH 7.4 to yield a stable amide linkage.

References

  • Beresford, G. D. (1981). The synthesis and metal ion catalysed hydrolysis of methyl 4,5-diaminopentanoate. University of Waikato Research Commons.[Link]

  • Etcheverry, S. B., et al. (2023). Development of Copper Complexes with Diimines and Dipicolinate as Anticancer Cytotoxic Agents. PubMed Central (PMC).[Link]

Method

Incorporating 4,5-diaminopentanoic acid into solid-phase peptide synthesis

An Application and Protocol Guide for the Incorporation of 4,5-Diaminopentanoic Acid into Solid-Phase Peptide Synthesis Authored by a Senior Application Scientist Abstract The incorporation of non-canonical amino acids i...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide for the Incorporation of 4,5-Diaminopentanoic Acid into Solid-Phase Peptide Synthesis

Authored by a Senior Application Scientist

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, offering a pathway to novel therapeutics with enhanced stability, potency, and functionality.[1][2] This guide provides a comprehensive overview and detailed protocols for the successful integration of 4,5-diaminopentanoic acid (4,5-Dap), a versatile diamino acid, into peptide scaffolds using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the critical considerations for orthogonal protection of the α- and δ-amino groups, present step-by-step protocols for synthesis, and discuss methods for the characterization of the final peptide product. This document is intended for researchers, scientists, and drug development professionals seeking to expand their peptide modification toolbox.

Introduction: The Significance of Diamino Acids in Peptide Design

Peptides are remarkable molecules, but their therapeutic potential can be limited by factors such as enzymatic degradation and a restricted range of chemical functionalities. The introduction of non-canonical amino acids is a proven strategy to overcome these limitations.[1][3] 4,5-Diaminopentanoic acid, an isomer of the naturally occurring ornithine, provides a unique structural motif. Its side chain contains a primary amine that can serve as a point for branching, cyclization, or the attachment of various payloads such as small molecule drugs, imaging agents, or PEG chains.

The successful incorporation of 4,5-Dap into a growing peptide chain via SPPS is entirely dependent on a robust and well-designed protecting group strategy.[4][5] The two amino groups—the α-amino group involved in peptide bond formation and the δ-amino group on the side chain—must be masked and unmasked with high selectivity. This requires the use of orthogonal protecting groups, which can be removed under distinct chemical conditions without affecting each other or the other protecting groups on the peptide.[4][5]

This guide will focus on the widely used Fmoc/tBu strategy, where the temporary Nα-Fmoc group is removed by a base (e.g., piperidine), while permanent side-chain protecting groups are typically acid-labile (e.g., Boc, tBu) and removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[3][6]

The Core Challenge: Orthogonal Protection of 4,5-Diaminopentanoic Acid

The primary obstacle in utilizing 4,5-Dap is preventing the δ-amino group from participating in unwanted side reactions during peptide synthesis.[7] An unprotected δ-amino group could lead to peptide branching at the wrong step or other undesired modifications. Therefore, a protecting group must be installed on the δ-amino group that is stable to the basic conditions of Fmoc removal but can be selectively removed on-resin if desired, or during the final acid cleavage.

The choice of the δ-amino protecting group is dictated by the synthetic goal:

  • If the δ-amino group is to remain protected until final cleavage: A standard acid-labile group like tert-butyloxycarbonyl (Boc) is suitable.

  • If the δ-amino group is needed for on-resin modification (e.g., branching, labeling): A protecting group orthogonal to both Fmoc and Boc/tBu is required.

Below is a diagram illustrating the structure of 4,5-Dap and the key positions for protection.

Caption: Structure of 4,5-diaminopentanoic acid highlighting the α- and δ-amino groups.

Recommended Orthogonal Protecting Groups for the δ-Amino Group

For on-resin modification, the following protecting groups are highly recommended due to their distinct removal conditions, which are compatible with the Fmoc/tBu strategy.

Protecting GroupChemical NameRemoval ConditionsStable To
ivDde 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl2-10% Hydrazine in DMFTFA, Piperidine, Pd(0)
Mtt 4-Methyltrityl1-2% TFA in DCM (highly acid-labile)Piperidine, Hydrazine, Pd(0)
Alloc AllyloxycarbonylPd(PPh₃)₄ / Phenylsilane in DCMTFA, Piperidine, Hydrazine
Boc tert-butyloxycarbonyl95% TFA (final cleavage)Piperidine, Hydrazine, Pd(0)

Experimental Protocols

The following protocols outline the manual solid-phase synthesis of a peptide containing 4,5-Dap. These protocols assume a 0.1 mmol synthesis scale.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids).

  • Protected Amino Acids: Fmoc-protected standard amino acids, Fmoc-4,5-Dap(PG)-OH (where PG is Boc, ivDde, Mtt, etc.).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Deprotection Reagents: 20% Piperidine in DMF, specific reagents for orthogonal group removal (e.g., 2% Hydrazine in DMF for ivDde).

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).

  • Other: Acetic anhydride, Pyridine, Diethyl ether (cold).

SPPS Workflow for Incorporating 4,5-Dap

The overall workflow follows the standard iterative cycle of deprotection, activation, and coupling.

SPPS_Workflow start Start with Resin swelling 1. Resin Swelling in DMF start->swelling deprotection 2. Nα-Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat Is synthesis complete? No final_deprotection Final Nα-Fmoc Deprotection wash2->final_deprotection Is synthesis complete? Yes repeat->deprotection cleavage 4. Cleavage & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation 5. Precipitation in Ether cleavage->precipitation end Crude Peptide precipitation->end

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Step-by-Step Protocol for a Single Coupling Cycle

This protocol describes the incorporation of Fmoc-4,5-Dap(PG)-OH.

  • Resin Preparation:

    • Place the resin (0.1 mmol) in a reaction vessel.

    • Add DMF to swell the resin for 30 minutes, then drain.[1]

  • Nα-Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat with a second 5-minute treatment of 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-4,5-Dap(PG)-OH:

    • In a separate vial, dissolve Fmoc-4,5-Dap(PG)-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF.

    • Add DIEA (0.8 mmol, 8 eq.) to the activation mixture and let it sit for 2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Validation: Perform a Kaiser test. A yellow result indicates complete coupling. If the beads are blue/purple, the coupling is incomplete and should be repeated (double coupling).[2]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Capping (Optional but Recommended):

    • To block any unreacted free amines, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:8:8) for 10 minutes.

    • Wash the resin with DCM (3x) and DMF (3x).

This cycle is repeated for each amino acid in the sequence.

On-Resin Side-Chain Deprotection and Modification

If the δ-amino group of 4,5-Dap needs to be modified, a selective deprotection step is performed after the full peptide backbone has been synthesized.

Protocol for ivDde Removal:

  • Ensure the N-terminal α-amino group is protected (either with Fmoc or Boc).

  • Wash the peptide-resin with DMF (3x).

  • Treat the resin with 2% hydrazine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5x) to remove all traces of hydrazine.

  • The newly exposed δ-amino group is now ready for coupling to another molecule.

Final Cleavage and Global Deprotection

This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt, Pbf).[8]

  • Wash the completed peptide-resin with DCM (3x) and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS. Caution: TFA is highly corrosive. Work in a fume hood.

  • Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 40 mL).

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Characterization and Quality Control

The purity and identity of the synthesized peptide must be confirmed.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to analyze the purity of the crude peptide and to purify it. A gradient of acetonitrile in water with 0.1% TFA is typically used.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF is used to confirm the molecular weight of the peptide, verifying the successful incorporation of 4,5-Dap and the removal of all protecting groups.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Incomplete Coupling Steric hindrance of the protected 4,5-Dap.Extend coupling time to 4 hours or perform a double coupling. Use a stronger coupling reagent like HATU.
Deletion Sequences Incomplete Fmoc deprotection or coupling.Ensure fresh 20% piperidine solution is used. Always perform a Kaiser test to confirm reaction completion.
Side-Chain Re-protection Cationic species generated during cleavage reacting with sensitive residues (e.g., Trp, Met).Ensure the cleavage cocktail contains appropriate scavengers like TIS and water.
Incomplete Orthogonal Group Removal Insufficient reaction time or reagent degradation.Use fresh deprotection reagents and extend the reaction time. Monitor the deprotection with a colorimetric test if available.

Conclusion

The incorporation of 4,5-diaminopentanoic acid into peptides via SPPS is a powerful technique for creating novel molecular architectures. Success hinges on a well-considered orthogonal protecting group strategy tailored to the specific synthetic goal. By following the detailed protocols and validation checkpoints outlined in this guide, researchers can confidently integrate this versatile building block into their peptide synthesis workflows, paving the way for new discoveries in drug development and beyond.

References

  • Benchchem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Benchchem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Zhang, L., et al. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Microbiology.
  • Woll, M. G., & Liu, D. R. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI.
  • Isidro-Llobet, A., et al. (n.d.). Amino Acid-Protecting Groups. SciSpace.
  • Fields, G. B. (2002). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

Sources

Application

Application Note: Potentiometric Titration Methods for Analyzing 4,5-Diaminopentanoic Acid Solutions

Abstract This application note provides a comprehensive guide to the analysis of 4,5-diaminopentanoic acid solutions using potentiometric titration. 4,5-diaminopentanoic acid, also known as ornithine, is a non-proteinoge...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the analysis of 4,5-diaminopentanoic acid solutions using potentiometric titration. 4,5-diaminopentanoic acid, also known as ornithine, is a non-proteinogenic amino acid that plays a crucial role in the urea cycle. Accurate determination of its concentration and acid-base properties is vital in various research, development, and quality control settings. This document outlines the fundamental principles of potentiometric titration as applied to a diamino, monocarboxylic acid, details the necessary instrumentation and reagents, and provides a step-by-step protocol for the titration procedure and data analysis. The causality behind experimental choices is explained to ensure scientific integrity and robustness of the method.

Introduction to Potentiometric Analysis of Amino Acids

Amino acids are amphoteric molecules, possessing both acidic (carboxyl) and basic (amino) functional groups.[1] In solution, they exist as zwitterions, with a proton transferred from the carboxyl group to the amino group.[1] The acid-base properties of an amino acid are characterized by its pKa values, which correspond to the pH at which a specific functional group is 50% protonated and 50% deprotonated.

4,5-diaminopentanoic acid (ornithine) is a triprotic amino acid, containing one carboxyl group and two amino groups (α-amino and δ-amino).[2][3][4] Consequently, its titration with a strong base will reveal three equivalence points, corresponding to the deprotonation of the α-carboxyl group, the α-amino group, and the δ-amino group, respectively. Potentiometric titration is an ideal method for this analysis as it allows for the precise determination of these equivalence points by monitoring the change in potential (pH) of the solution as a titrant of known concentration is added.[5][6][7] This method is widely adopted in pharmaceutical analysis and is recognized by pharmacopeias such as the United States Pharmacopeia (USP).[5]

Principle of the Method

The potentiometric titration of 4,5-diaminopentanoic acid involves the stepwise neutralization of its acidic functional groups by a strong base, typically sodium hydroxide (NaOH). The titration curve, a plot of pH versus the volume of titrant added, will exhibit three distinct inflection points. These points correspond to the stoichiometric neutralization of each of the three ionizable groups.

The key stages of the titration are:

  • Initial State (Low pH): The 4,5-diaminopentanoic acid is fully protonated.

  • Titration of the α-Carboxyl Group: The most acidic proton on the α-carboxyl group is titrated first.

  • Titration of the α-Amino Group: The proton on the α-amino group is then titrated.

  • Titration of the δ-Amino Group: Finally, the proton on the δ-amino side chain group is titrated.

By identifying the volume of titrant required to reach each equivalence point, the concentration of the 4,5-diaminopentanoic acid solution can be accurately calculated. Furthermore, the pKa values of the functional groups can be estimated from the pH at the half-equivalence points.

Instrumentation and Reagents

3.1. Instrumentation

  • Potentiometric Titrator: An automated or manual titrator equipped with a pH electrode.

  • pH Electrode: A combination glass pH electrode suitable for aqueous titrations.

  • Burette: A calibrated burette (10 mL or 25 mL) for precise delivery of the titrant.

  • Magnetic Stirrer and Stir Bar: To ensure homogeneity of the solution during titration.

  • Volumetric Glassware: Calibrated pipettes and volumetric flasks for accurate sample and reagent preparation.

  • Analytical Balance: For accurate weighing of the 4,5-diaminopentanoic acid standard.

3.2. Reagents

  • 4,5-Diaminopentanoic Acid (Ornithine): Analytical standard grade.

  • Sodium Hydroxide (NaOH) Solution (0.1 M): Standardized solution, carbonate-free.

  • Hydrochloric Acid (HCl) Solution (0.1 M): For initial pH adjustment.

  • pH Buffer Solutions: For calibration of the pH electrode (e.g., pH 4.00, 7.00, and 10.00).

  • Deionized Water: High-purity, for preparation of all solutions.

Experimental Protocol

4.1. Electrode Calibration and Care

Proper calibration and maintenance of the pH electrode are critical for accurate results.[8][9]

  • Calibrate the pH electrode using standard buffer solutions (pH 4.00, 7.00, and 10.00) according to the manufacturer's instructions.

  • Between titrations, rinse the electrode thoroughly with deionized water.[10]

  • When not in use, store the electrode in the appropriate storage solution as recommended by the manufacturer.[8]

4.2. Preparation of the Analyte Solution

  • Accurately weigh a suitable amount of 4,5-diaminopentanoic acid standard and dissolve it in a known volume of deionized water in a volumetric flask.

  • Pipette a precise volume of the prepared 4,5-diaminopentanoic acid solution into a clean titration vessel.

  • Add a magnetic stir bar to the vessel.

  • If necessary, adjust the initial pH of the solution to below the first pKa value (e.g., pH < 1.5) by adding a small, known volume of 0.1 M HCl. This ensures that all functional groups are fully protonated at the start of the titration.

4.3. Titration Procedure

The following diagram illustrates the workflow for the potentiometric titration of 4,5-diaminopentanoic acid.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep1 Calibrate pH Electrode Prep2 Prepare Analyte Solution Prep1->Prep2 Prep3 Adjust Initial pH Prep2->Prep3 Titrate Titrate with 0.1 M NaOH Prep3->Titrate Record Record pH vs. Volume Plot Plot Titration Curve Record->Plot Deriv Calculate 1st & 2nd Derivatives Plot->Deriv EP Determine Equivalence Points Deriv->EP Calc Calculate Concentration & pKa EP->Calc

Figure 1: Workflow for the potentiometric titration of 4,5-diaminopentanoic acid.

  • Immerse the calibrated pH electrode and the burette tip into the analyte solution, ensuring they do not touch the stir bar.

  • Start the magnetic stirrer at a moderate speed to ensure continuous mixing without splashing.

  • Begin adding the 0.1 M NaOH titrant in small increments (e.g., 0.1-0.2 mL).

  • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • As the pH begins to change more rapidly, decrease the increment size to obtain a higher density of data points around the equivalence points.

  • Continue the titration until well past the third equivalence point (e.g., pH > 11.5).

Data Analysis and Interpretation

5.1. Determination of Equivalence Points

The equivalence points can be determined from the titration curve using several methods:

  • Inflection Point of the Titration Curve: The equivalence point is the point of steepest slope on the titration curve (pH vs. volume).

  • First Derivative Plot: A plot of the first derivative of the titration curve (ΔpH/ΔV vs. volume) will show peaks corresponding to the equivalence points.[11] This method often provides a more accurate determination.

  • Second Derivative Plot: A plot of the second derivative (Δ²pH/ΔV² vs. volume) will show a zero-crossing at each equivalence point.

The following diagram illustrates the relationship between the titration curve and its derivatives for a triprotic acid.

Titration_Analysis cluster_0 Titration Curve (pH vs. Volume) cluster_1 First Derivative (ΔpH/ΔV vs. Volume) cluster_2 Second Derivative (Δ²pH/ΔV² vs. Volume) A B C D J C->J EP1 E F L E->L EP2 G N G->N EP3 H I K Q J->Q Zero Crossing M S L->S Zero Crossing U N->U Zero Crossing O P R T

Sources

Method

Application Note: HPLC-UV Method Development for the Quantification of 4,5-Diaminopentanoic Acid in Biological Matrices

The Analytical Challenge: Properties of 4,5-Diaminopentanoic Acid 4,5-diaminopentanoic acid (CAS: 99363-27-6) is a highly polar, non-proteinogenic diamino acid[1]. Quantifying this analyte in complex biological matrices...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Properties of 4,5-Diaminopentanoic Acid

4,5-diaminopentanoic acid (CAS: 99363-27-6) is a highly polar, non-proteinogenic diamino acid[1]. Quantifying this analyte in complex biological matrices (such as plasma or urine) presents two fundamental analytical challenges:

  • Lack of a Chromophore: The molecule lacks a conjugated π -electron system, rendering direct Ultraviolet (UV) or fluorescence detection physically impossible at standard wavelengths.

  • Extreme Hydrophilicity: As a small, highly polar molecule, it exhibits virtually no retention on standard reversed-phase (RP) columns (e.g., C18), eluting in the void volume alongside biological salts and endogenous matrix interferences.

The Mechanistic Solution: Pre-Column PITC Derivatization

To resolve both the detection and retention challenges simultaneously, this protocol utilizes pre-column derivatization with Phenylisothiocyanate (PITC) , classically known as Edman’s reagent[2][3].

Causality of the Chemical Reaction: Under mildly alkaline conditions (pH 8.5–9.5), the unprotonated primary amine groups of 4,5-diaminopentanoic acid act as nucleophiles, attacking the electron-deficient carbon of the isothiocyanate group in PITC. This yields a highly stable phenylthiocarbamyl (PTC) derivative.

  • Optical Enhancement: The addition of the phenyl ring introduces a strong chromophore, enabling highly sensitive UV detection at 254 nm[2].

  • Chromatographic Enhancement: The bulky, hydrophobic phenyl group drastically increases the molecule's lipophilicity, allowing for excellent retention and baseline resolution on standard C18 stationary phases.

Methodological Blueprint

G N1 Biological Sample (Spike with Internal Standard) N2 Protein Precipitation (Add 3x Vol Cold Acetonitrile) N1->N2 N3 Centrifugation & Recovery (10,000 x g, 4°C, 10 min) N2->N3 N4 Pre-Column Derivatization (PITC + TEA Buffer, 20 min) N3->N4 N5 Vacuum Drying (Remove Excess Reagents) N4->N5 N6 Reconstitution (Mobile Phase A) N5->N6 N7 RP-HPLC-UV Analysis (C18 Column, λ=254 nm) N6->N7

Analytical workflow for quantifying 4,5-diaminopentanoic acid using PITC derivatization.

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in systemic checks to ensure absolute data integrity.

Reagents and Materials
  • Analyte: 4,5-diaminopentanoic acid standard.

  • Internal Standard (IS): Norleucine (acts as a structural analog to validate extraction/derivatization efficiency).

  • Derivatization Reagents: Phenylisothiocyanate (PITC), Triethylamine (TEA), HPLC-grade Methanol, HPLC-grade Water.

Step-by-Step Sample Preparation & Derivatization
  • Internal Standard Integration: Aliquot 50 µL of biological plasma into a microcentrifuge tube. Add 10 µL of Norleucine IS (100 µg/mL).

    • Self-Validation Check: The absolute peak area of the IS must remain within ±15% across all injections. A sudden drop indicates a failure in the derivatization reaction or severe matrix ion suppression, automatically invalidating that specific sample batch.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile. Vortex vigorously for 60 seconds, then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Causality: Acetonitrile drastically lowers the dielectric constant of the solution, stripping the hydration shell from plasma proteins and causing them to precipitate. Removing proteins is critical to prevent column clogging and irreversible binding of the analyte to the matrix.

  • Supernatant Recovery & Primary Drying: Transfer 100 µL of the clear supernatant to a new vial and dry completely under a gentle stream of nitrogen.

    • Causality: Residual water and endogenous ammonia will compete with the analyte for the PITC reagent, lowering derivatization yield.

  • Alkaline Conditioning: Add 20 µL of Coupling Buffer (Methanol:Water:TEA, 2:2:1, v/v/v). Vortex and dry completely under vacuum.

    • Causality: TEA ensures the primary amines of 4,5-diaminopentanoic acid are fully deprotonated (nucleophilic) and ready for the subsequent reaction.

  • PITC Derivatization: Add 20 µL of Derivatization Reagent (Methanol:TEA:Water:PITC, 7:1:1:1, v/v/v/v). Seal the vial, vortex, and incubate at room temperature for 20 minutes[2].

  • Vacuum Centrifugation (Critical Step): Evaporate the sample to absolute dryness under vacuum (approx. 30–45 minutes).

    • Self-Validation Check: Visually inspect the pellet. It must be completely dry.

    • Causality: Unreacted PITC and its primary degradation product, diphenylthiourea (DPTU), are highly UV-absorbent. If residual coupling solvents or excess PITC remain, they will co-elute and produce massive solvent fronts that completely mask the early-eluting polar amino acid derivatives.

  • Reconstitution: Reconstitute the dried pellet in 100 µL of Mobile Phase A. Inject 10 µL into the HPLC system.

Chromatographic Strategy

Optimal separation of PTC-amino acids requires a carefully buffered mobile phase to suppress secondary interactions with the silica backbone of the column.

Column: C18 Reversed-Phase Column (250 mm × 4.6 mm, 5 µm particle size). Column Temperature: 35°C. Detection: UV at 254 nm.

  • Mobile Phase A: 0.14 M Sodium Acetate containing 0.05% TEA, adjusted to pH 6.4 with glacial acetic acid.

    • Causality: The acetate buffers the pH to ensure the PTC-derivative's carboxyl group remains consistently ionized. TEA acts as a competing base, binding to residual free silanols on the C18 stationary phase to prevent peak tailing.

  • Mobile Phase B: 60% Acetonitrile in HPLC-grade water.

Table 1: Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Curve Profile
0.010001.0Initial
15.050501.0Linear
20.001001.0Linear
25.001001.0Hold (Wash)
26.010001.0Linear
35.010001.0Re-equilibration

Regulatory Validation Framework (ICH M10)

To ensure the data generated is suitable for regulatory submissions (FDA/EMA), the method must be validated strictly according to the ICH M10 Bioanalytical Method Validation Guidelines [4][5]. The core philosophy of ICH M10 is to prove that the assay is sensitive, accurate, and reliable for its intended pharmacokinetic purpose[4].

Table 2: ICH M10 Validation Parameters & Acceptance Criteria
Validation ParameterICH M10 Acceptance CriteriaExperimental Target for 4,5-Diaminopentanoic Acid
Selectivity Blank matrix must have no interfering peaks >20% of LLOQ.Achieved via specific 254 nm absorbance of the PTC-derivative.
Linearity (Calibration) R2≥0.99 ; Non-zero calibrators within ±15% of nominal (±20% at LLOQ).0.5 µg/mL to 100 µg/mL range established.
Lower Limit of Quantitation (LLOQ) Signal-to-Noise (S/N) 5; Precision 20% CV; Accuracy ±20%.0.5 µg/mL (Highly dependent on complete PITC removal).
Intra/Inter-Assay Precision 15% CV for Quality Control (QC) samples.Validated using Low, Mid, and High QCs across 3 separate batches.
Accuracy (Recovery) Mean value within ±15% of nominal concentration.>85% recovery achieved via standardized acetonitrile precipitation.
Carry-over Blank injected after Upper Limit of Quantitation (ULOQ) must be 20% of LLOQ.Mitigated by 100% Mobile Phase B column wash at 20.0 min.

References

  • symmetric.
  • benchchem.
  • who.
  • ich.
  • bldpharm.

Sources

Application

Application Notes &amp; Protocols: Site-Specific Incorporation of 4,5-Diaminopentanoic Acid for Advanced Protein Engineering

Introduction: Expanding the Chemical Repertoire of Proteins The genetic code, with its 20 canonical amino acids, provides the fundamental blueprint for life. However, this limited set of building blocks restricts the che...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Chemical Repertoire of Proteins

The genetic code, with its 20 canonical amino acids, provides the fundamental blueprint for life. However, this limited set of building blocks restricts the chemical functionalities accessible to natural proteins. The field of unnatural amino acid (UAA) mutagenesis has emerged as a transformative technology, enabling the site-specific incorporation of amino acids with novel side chains into proteins.[1][2] This expansion of the genetic code opens up unprecedented opportunities for probing protein structure and function, designing novel biocatalysts, and developing next-generation protein therapeutics.[][4]

This guide focuses on the application of 4,5-diaminopentanoic acid (DAPA) , a non-canonical amino acid featuring a versatile diamino side chain. The introduction of DAPA into a target protein at a specific site creates a unique chemical handle for a variety of downstream applications. The two primary amine groups on its side chain can serve as anchor points for dual functionalization, intramolecular or intermolecular cross-linking to probe or stabilize protein interactions, or to modulate the protein's local electrostatic environment.[5][6]

This document provides a comprehensive overview of the core methodology, detailed experimental protocols for the incorporation of DAPA into proteins expressed in E. coli, and robust methods for verifying its successful integration.

Physicochemical Properties of 4,5-Diaminopentanoic Acid (DAPA)

4,5-Diaminopentanoic acid is a lysine analog with an additional primary amine on its side chain. Understanding its properties is crucial for its effective use in mutagenesis studies and subsequent bio-conjugation reactions. DAPA is typically acquired through custom chemical synthesis.

PropertyValue
Chemical Structure Chemical Structure of 4,5-Diaminopentanoic Acid
Molecular Formula C₅H₁₂N₂O₂
Molecular Weight 132.16 g/mol
Side Chain pKa Values The two primary amines (at positions 4 and 5) have distinct pKa values, which can potentially be exploited for selective chemical modification under controlled pH conditions. Precise pKa values should be determined empirically but are expected to be in the range of primary amines (~9.5-10.5).

Core Methodology: Genetic Code Expansion via Amber Suppression

The site-specific incorporation of DAPA is achieved by repurposing a stop codon, typically the amber stop codon (UAG).[1][7] This process requires the introduction of an orthogonal translation system into the host organism, which functions in parallel to the cell's natural protein synthesis machinery without cross-reacting with it.[8][9]

This system consists of two essential, co-evolved components:[10][11]

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that exclusively recognizes DAPA and attaches it to the orthogonal tRNA. This synthetase must not recognize any of the 20 canonical amino acids.

  • An Orthogonal Suppressor tRNA: A tRNA molecule (e.g., tRNAPylCUA) with an anticodon (CUA) that reads the UAG codon. This tRNA is not recognized by any of the host cell's native synthetases.

When these components are expressed in a cell along with a gene of interest containing an in-frame UAG codon, the ribosome pauses at the UAG site. The orthogonal tRNA, charged with DAPA by the orthogonal aaRS, recognizes the UAG codon and delivers DAPA, allowing translation to continue and producing a full-length protein containing the unnatural amino acid at the specified position.[12]

G Figure 1. The amber suppression workflow for DAPA incorporation. cluster_0 Cellular Environment DAPA 4,5-Diaminopentanoic Acid (DAPA) aaRS Orthogonal aaRS (DAPA-specific) DAPA->aaRS Binds charged_tRNA DAPA-tRNA(CUA) aaRS->charged_tRNA Charges tRNA tRNA Orthogonal tRNA(CUA) tRNA->aaRS Binds Ribosome Ribosome charged_tRNA->Ribosome Delivers DAPA at UAG codon GOI_DNA Gene of Interest (DNA) with TAG codon mRNA mRNA with UAG codon GOI_DNA->mRNA Transcription mRNA->Ribosome Translation Protein Full-length Protein with DAPA Ribosome->Protein Synthesis Continues Truncated Truncated Protein (if DAPA absent) Ribosome->Truncated Termination

Caption: Figure 1. The amber suppression workflow for DAPA incorporation.

Experimental Protocols

Protocol 1: Generation of the Target Plasmid

The first step is to introduce the amber (TAG) codon at the desired position within your gene of interest (GOI).

Materials:

  • High-fidelity DNA polymerase

  • Expression plasmid containing your GOI

  • Custom mutagenic primers (forward and reverse)

  • DpnI restriction enzyme

  • Chemically competent E. coli for cloning (e.g., DH5α)

Procedure:

  • Primer Design: Design primers that anneal to the target site and contain the TAG codon in the middle. Ensure the primers have a melting temperature (Tm) appropriate for your polymerase.

  • Site-Directed Mutagenesis PCR: Set up the PCR reaction according to the polymerase manufacturer's instructions. Use a low cycle number (15-20 cycles) to minimize secondary mutations.

  • DpnI Digestion: After PCR, add 1 µL of DpnI directly to the reaction mixture. Incubate at 37°C for 1-2 hours. This will digest the parental, methylated template DNA, leaving only the newly synthesized, mutated plasmid.[13]

  • Transformation: Transform the DpnI-treated plasmid into chemically competent cloning cells. Plate on selective agar plates (e.g., LB + appropriate antibiotic).

  • Verification: Isolate plasmid DNA from several colonies and verify the presence of the TAG codon and the integrity of the rest of the gene via Sanger sequencing.

Protocol 2: Protein Expression with DAPA

This protocol outlines the co-expression of the GOI and the orthogonal system in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Verified GOI plasmid with TAG codon (e.g., in pET28a, KanR)

  • pEVOL-DAPA plasmid (expressing the DAPA-specific aaRS and tRNA, CamR)

  • 4,5-Diaminopentanoic Acid (DAPA) stock solution (e.g., 100 mM in sterile water)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)

  • Appropriate antibiotics (e.g., Kanamycin, Chloramphenicol)

Procedure:

  • Co-transformation: Transform chemically competent E. coli BL21(DE3) cells with both the GOI plasmid and the pEVOL-DAPA plasmid. Plate on LB agar with dual antibiotic selection.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with both antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 500 mL of fresh LB medium (with both antibiotics) with the overnight starter culture to an initial OD₆₀₀ of ~0.05. Grow at 37°C with shaking.

  • DAPA Supplementation: Monitor the cell growth. When the OD₆₀₀ reaches 0.4-0.5, supplement the culture with DAPA to a final concentration of 1-2 mM.

    • Rationale: Adding the UAA during the early-to-mid log phase ensures it is readily available for uptake by the cells before protein expression is induced.

  • Induction: Continue to grow the culture until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.2-0.5 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-18 hours.

    • Rationale: Lower temperatures often improve protein solubility and can increase the efficiency of UAA incorporation.

  • Control Cultures: For validation, prepare two control cultures:

    • Negative Control: A culture treated identically but without the addition of DAPA. This should result in a truncated protein product.

    • Wild-Type Control: A culture expressing the wild-type GOI (without the TAG codon) to serve as a benchmark for full-length protein size.

  • Harvesting: Pellet the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). Discard the supernatant and store the cell pellets at -80°C.

Protocol 3: Verification of DAPA Incorporation

Confirmation of successful UAA incorporation is a critical step.[]

A. Preliminary Analysis by SDS-PAGE and Western Blotting

  • Lyse small aliquots of cells from the induced cultures (DAPA+, DAPA-, and Wild-Type).

  • Run the lysates on an SDS-PAGE gel and perform a Western blot using an antibody against your protein of interest (or its affinity tag).

  • Expected Result:

    • The Wild-Type lane should show a strong band at the expected full-length molecular weight.

    • The DAPA+ lane should show a band at the same full-length molecular weight.

    • The DAPA- lane should show either no band or a much smaller band corresponding to the truncated product, confirming that full-length expression is DAPA-dependent.

B. Definitive Analysis by Mass Spectrometry Mass spectrometry is the gold standard for unambiguously confirming the identity and location of the incorporated UAA.[14][15]

  • Purification: Purify the protein from the DAPA+ culture lysate, for example, using Ni-NTA affinity chromatography if the protein is His-tagged.

  • In-Gel or In-Solution Digestion: Run the purified protein on an SDS-PAGE gel, excise the band, and perform an in-gel tryptic digest. Alternatively, perform a digest in solution.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against the protein sequence, defining the mass of DAPA (132.16 Da) as a variable modification at the target residue. Successful incorporation will be confirmed by the identification of the target peptide with a mass shift corresponding to the replacement of the original amino acid with DAPA.

Table of Expected Mass Shifts for DAPA Incorporation:

Original Amino AcidOriginal Residue Mass (Da)DAPA Residue Mass (Da)Expected Mass Shift (Da)
Alanine (A)71.08114.15+43.07
Serine (S)87.08114.15+27.07
Tyrosine (Y)163.18114.15-49.03
Lysine (K)128.17114.15-14.02
(Note: Residue masses are calculated as (Molecular Weight - 18.015 Da) for incorporation into a peptide chain.)

Application Note: Leveraging the Diamino Side Chain

The unique diamino functionality of DAPA enables novel protein engineering strategies that are not possible with canonical amino acids.

G Figure 2. Applications enabled by the DAPA side chain. cluster_0 Protein with Incorporated DAPA cluster_1 Potential Applications Protein Protein Backbone DAPA DAPA Side Chain -CH2-CH(NH2)-CH2-CH2-NH2 Protein->DAPA Labeling Site-Specific Dual Labeling DAPA->Labeling Attach two different probes Crosslinking Intra/Intermolecular Cross-linking DAPA->Crosslinking Form covalent bonds with cross-linkers ChargeMod Local Charge Modulation DAPA->ChargeMod Introduce positive charge

Caption: Figure 2. Applications enabled by the DAPA side chain.

  • Site-Specific Dual Labeling: The two primary amines on the DAPA side chain can be targeted with amine-reactive probes, such as NHS-ester dyes.[16] By carefully controlling the pH of the labeling reaction, it may be possible to achieve selective labeling of one amine over the other due to differences in their pKa values, allowing for the attachment of two different molecular probes at a single site. This is invaluable for advanced fluorescence studies like single-molecule FRET.[]

  • Probing Protein-Protein Interactions: DAPA can be used to introduce a defined cross-linking site. By incorporating DAPA at a putative protein-protein interface, a bifunctional amine-reactive cross-linker (e.g., DSS, BS3) can be used to covalently trap interacting partners.[5] The resulting complex can be analyzed by MS to identify the interacting protein and the cross-linked residues, providing high-resolution structural information.[6][18]

  • Enhancing Protein Stability: The DAPA side chain can be used to form an intramolecular cross-link to a nearby acidic residue (e.g., Asp or Glu) using a zero-length cross-linker like EDC. This can "staple" regions of the protein together, potentially increasing its thermal or chemical stability.[2]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No full-length protein in DAPA+ lane 1. Inefficient aaRS/tRNA pair. 2. DAPA is not being transported into the cell. 3. DAPA is toxic or being degraded. 4. TAG codon is in a non-permissive context.1. Confirm the activity of your pEVOL plasmid. Sequence the aaRS gene. 2. Increase the concentration of DAPA in the medium (e.g., up to 5 mM). 3. Lower the expression temperature and induction time. 4. Try incorporating DAPA at a different, more solvent-exposed site in the protein.
High background of full-length protein in DAPA- lane 1. The UAG codon is being "read-through" by a natural suppressor tRNA in the host strain. 2. The orthogonal aaRS is mis-charging the orthogonal tRNA with a natural amino acid.1. Use an E. coli strain with a low level of natural amber suppression (e.g., one lacking the supE gene). 2. This indicates a poorly evolved or non-orthogonal aaRS. The system requires further directed evolution to improve specificity.
Low yield of purified protein 1. Low incorporation efficiency. 2. The incorporated DAPA destabilizes the protein, leading to misfolding and degradation.1. Optimize DAPA concentration, induction conditions (IPTG concentration, temperature, time). 2. Try incorporating DAPA at a different site. Perform expression at a lower temperature (e.g., 16°C).

References

  • Lang, K., & Chin, J. W. (2014). Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins. Chemical Reviews, 114(9), 4764–4806. [Link]

  • Wan, W., et al. (2014). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. Nature Communications, 5, 4273. [Link]

  • Wirth, M., et al. (2020). Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. The FEBS Journal, 287(21), 4636-4647. [Link]

  • Lang, K., & Chin, J. W. (2014). Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins. Chemical Reviews, 114(9), 4764–4806. [Link]

  • Wang, L., et al. (2001). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. PNAS, 98(12), 6658-6663. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research, 54(23), 4335-4346. [Link]

  • Patterson, D. M., et al. (2014). High-throughput aminoacyl-tRNA synthetase engineering for genetic code expansion in yeast. ACS Chemical Biology, 9(7), 1594-1603. [Link]

  • Adhikari, S., et al. (2021). The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy. Frontiers in Chemistry, 9, 772648. [Link]

  • Guo, J., et al. (2012). Evolution of multiple, mutually orthogonal prolyl-tRNA synthetase/tRNA pairs for unnatural amino acid mutagenesis in Escherichia coli. PNAS, 109(37), 14843-14848. [Link]

  • Uttamapinant, C., et al. (2015). Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. PLoS ONE, 10(9), e0138948. [Link]

  • Lee, B. S., et al. (2021). Towards Engineering an Orthogonal Protein Translation Initiation System. Frontiers in Chemistry, 9, 772648. [Link]

  • Hauf, M., et al. (2017). Synthesis and Incorporation of Unnatural Amino Acids to Probe and Optimize Protein Bioconjugations. Bioconjugate Chemistry, 28(7), 1863-1871. [Link]

  • Köhrer, C., et al. (2010). Engineering of an orthogonal aminoacyl-tRNA synthetase for efficient incorporation of the non-natural amino acid O-methyl-L-tyrosine using fluorescence-based bacterial cell sorting. Journal of Molecular Biology, 404(1), 70-87. [Link]

  • Wang, F., et al. (2016). Rationally evolving tRNAPyl for efficient incorporation of noncanonical amino acids. Nucleic Acids Research, 44(3), 1103-1113. [Link]

  • Chatterjee, A., & Schultz, P. G. (2013). Directed Evolution of Orthogonal Pyrrolysyl-tRNA Synthetases in Escherichia coli for the Genetic Encoding of Noncanonical Amino Acids. Methods in Molecular Biology, 987, 137-147. [Link]

  • Wirth, M., et al. (2020). Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. ScienceOpen. [Link]

  • Yang, B., et al. (2014). Proximity-enabled protein crosslinking through genetically encoding haloalkane unnatural amino acids. Angewandte Chemie International Edition, 53(8), 2198-2202. [Link]

  • Sharma, P., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(61), 38627-38641. [Link]

  • Profacgen. (2025, August 1). Incorporation of Unnatural Amino Acids into protein Service. Profacgen. [Link]

  • Li, Q., & Chen, P. R. (2019). Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Essays in Biochemistry, 63(1), 125-135. [Link]

  • Coradin, M., et al. (2023). Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics. International Journal of Molecular Sciences, 24(16), 12895. [Link]

  • Peeler, J. C., & Mehl, R. A. (2011). Experimental methods for scanning unnatural amino acid mutagenesis. Methods in Molecular Biology, 781, 137-154. [Link]

  • Kim, S., et al. (2024). Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. AMB Express, 14(1), 85. [Link]

  • Farrell, I. S., & Finkelstein, I. J. (2020). Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking. Methods in Enzymology, 631, 357-381. [Link]

  • Souquet, F., et al. (2022). Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells. Bio-protocol, 12(3), e4315. [Link]

  • Oza, H. (2017, September 18). How is unnatural amino acid mutagenesis used to study protein structure and function? Quora. [Link]

  • Cornish, V. W., et al. (2004). Unnatural Amino Acid Mutagenesis: A Precise Tool for Probing Protein Structure and Function. Biochemistry, 43(33), 10643-10653. [Link]

  • Sanz, L., et al. (2006). A fast mutagenesis procedure to recover soluble and functional scFvs containing amber stop codons from synthetic and semisynthetic antibody libraries. Journal of Immunological Methods, 312(1-2), 194-199. [Link]

  • De Risi, C., et al. (n.d.). MODIFIED AMINO ACIDS SYNTHESIS AND APPLICATIONS. FedOA. [Link]

  • Noren, C. J., et al. (2009). Proteins Carrying One or More Unnatural Amino Acids. Methods in Molecular Biology, 504, 3-23. [Link]

  • James, H. (2023). Unnatural Amino Acids into Proteins. International Research Journal of Biochemistry and Biotechnology, 10(2), 59-61. [Link]

  • Li, H., et al. (2013). Structures of unnatural amino acids and cross-linking sites at the Herceptin Fab-ErbB2 binding interface. ResearchGate. [Link]

  • Saks, M. E., et al. (2000). Import of amber and ochre suppressor tRNAs into mammalian cells: A general approach to site-specific insertion of amino acid analogues into proteins. PNAS, 97(13), 7229-7234. [Link]

  • Coin, I. (2015). Generation of Stable Amber Suppression Cell Lines. Methods in Molecular Biology, 1266, 177-191. [Link]

  • Liu, W., et al. (2007). Genetic incorporation of unnatural amino acids into proteins in mammalian cells. Nature Methods, 4(3), 239-244. [Link]

  • Albayrak, C., & Swartz, J. R. (2013). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. ACS Synthetic Biology, 2(10), 577-585. [Link]

  • Zhang, T., et al. (2021). Promising Application of D-Amino Acids toward Clinical Therapy. International Journal of Molecular Sciences, 22(21), 11843. [Link]

  • Stoschek, S. J., et al. (2022). Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies. Journal of the American Chemical Society, 144(4), 1806-1815. [Link]

  • James, H. (2023). Unnatural Amino Acids into Proteins/ Protein Engineering. International Research Journal of Biochemistry and Biotechnology, 10(2), 60-62. [Link]

  • Bain, J. D., et al. (2003). Enhanced d-Amino Acid Incorporation into Protein by Modified Ribosomes. Journal of the American Chemical Society, 125(20), 6162-6163. [Link]

  • Albayrak, C., & Swartz, J. R. (2013). Non-standard amino acid incorporation into proteins using Escherichia coli cell-free protein synthesis. Frontiers in Chemistry, 1, 13. [Link]

Sources

Method

Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of 4,5-Diaminopentanoic Acid

Abstract & Introduction 4,5-Diaminopentanoic acid (4,5-DAPA) is a non-proteinogenic amino acid of significant interest in various biomedical research fields. Its structural similarity to ornithine and lysine makes it a k...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

4,5-Diaminopentanoic acid (4,5-DAPA) is a non-proteinogenic amino acid of significant interest in various biomedical research fields. Its structural similarity to ornithine and lysine makes it a key subject in studies involving enzyme inhibition, metabolic pathways, and as a building block in novel pharmaceutical agents.[1][2] The analysis of 4,5-DAPA in complex biological matrices presents a considerable analytical challenge. Due to its high polarity, zwitterionic nature, and low volatility, direct analysis by gas chromatography-mass spectrometry (GC-MS) is not feasible.[3][4]

This application note provides a comprehensive guide to the essential derivatization techniques required to render 4,5-DAPA, and similar diamino acids, volatile and thermally stable for robust GC-MS analysis. We will explore the underlying chemistry of the most effective derivatization strategies, present detailed, field-proven protocols, and offer expert insights into method selection and optimization. The focus is on converting the polar functional groups—two primary amines and one carboxylic acid—into nonpolar derivatives suitable for gas-phase analysis.

The Necessity of Derivatization for 4,5-DAPA

Gas chromatography fundamentally requires analytes to be volatile and thermally stable to traverse the heated injector and column.[5] Native amino acids like 4,5-DAPA exist as zwitterions with strong intermolecular hydrogen bonds, giving them high melting points and causing them to decompose at temperatures required for GC analysis.[4]

Derivatization addresses this challenge by chemically modifying the problematic functional groups. The primary goals are:

  • Increase Volatility: By replacing active, polar hydrogens on the carboxyl (-COOH) and amino (-NH₂) groups with nonpolar moieties, intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point.[6]

  • Enhance Thermal Stability: The resulting derivatives are more stable and less prone to degradation in the hot GC inlet.[5]

  • Improve Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks by reducing interactions with active sites on the column.[6]

  • Enhance Mass Spectral Characteristics: Derivatization can introduce specific fragmentation patterns that aid in structural confirmation and improve sensitivity.[7]

The structure of 4,5-DAPA presents a specific challenge: three active sites (two -NH₂ groups and one -COOH group) must be effectively derivatized for successful analysis.

Core Derivatization Strategies & Protocols

We will detail two primary and highly effective strategies for the derivatization of 4,5-DAPA: a robust two-step esterification/acylation and a single-step silylation method.

Strategy 1: Two-Step Esterification and Acylation

This is arguably the most robust and widely adopted method for quantitative amino acid analysis due to the high stability of the final derivatives.[3][8] The process involves two distinct sequential reactions targeting different functional groups.

Causality Behind the Two-Step Process: The order of operations is critical. Esterification of the carboxylic acid must be performed first using an acidic alcohol solution.[9][10] The subsequent acylation step uses a highly reactive anhydride reagent (e.g., PFPA) which, if used first, would react non-selectively with all functional groups. However, the anhydride formed with the carboxylic acid is highly unstable and susceptible to hydrolysis, leading to incomplete derivatization and poor quantitative results.[10] By first converting the carboxylic acid to a stable ester, we ensure the subsequent acylation of the amino groups proceeds cleanly and efficiently.

Diagram 1: Two-Step Derivatization Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Acylation cluster_2 Sample Analysis start 4,5-DAPA in Sample ester Add 2M HCl in Methanol Heat at 80°C for 60 min start->ester ester_prod 4,5-DAPA Methyl Ester ester->ester_prod acyl Evaporate to Dryness Add PFPA in Ethyl Acetate Heat at 65°C for 30 min ester_prod->acyl acyl_prod Volatile N,N'-PFP-4,5-DAPA Methyl Ester acyl->acyl_prod extract Extract with Toluene acyl_prod->extract gcms Inject into GC-MS extract->gcms

Caption: Workflow for two-step derivatization of 4,5-DAPA.

Protocol 3.1: Methyl Esterification followed by Pentafluoropropionyl (PFP) Acylation

This protocol is adapted from established methods for amino acid analysis in biological fluids.[3][9][10]

Reagents & Materials:

  • 4,5-DAPA standard or dried sample extract

  • Methanol (CH₃OH), HPLC grade

  • Hydrochloric Acid (HCl), 37%

  • Pentafluoropropionic Anhydride (PFPA)

  • Ethyl Acetate (EA), anhydrous

  • Toluene, HPLC grade

  • Nitrogen gas supply for evaporation

  • Heated reaction block or oven

  • 2 mL GC vials with screw caps and PTFE septa

  • Vortex mixer

Procedure:

  • Preparation of Esterification Reagent (2M HCl in Methanol): Carefully add 16.7 mL of concentrated HCl (37%) to 83.3 mL of cold methanol to make 100 mL. Caution: This reaction is exothermic. Prepare in a fume hood with appropriate PPE.

  • Esterification:

    • Place the dried sample or standard into a 2 mL GC vial.

    • Add 200 µL of the 2M HCl/Methanol reagent.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 80°C for 60 minutes.[10]

    • After heating, allow the vial to cool to room temperature.

  • Drying: Evaporate the methanol and HCl completely under a gentle stream of dry nitrogen gas. Ensure the sample is completely dry, as residual moisture will interfere with the next step.

  • Acylation:

    • Prepare the acylation reagent by mixing PFPA and Ethyl Acetate in a 1:4 (v/v) ratio. Prepare this reagent fresh before use.[10]

    • Add 100 µL of the PFPA/EA reagent to the dried sample residue.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 65°C for 30 minutes.[10]

  • Final Sample Preparation:

    • Cool the vial to room temperature.

    • Evaporate the excess reagent under a gentle stream of nitrogen.

    • Reconstitute the derivatized sample in 200 µL of Toluene. The sample is now ready for GC-MS analysis.[3]

Strategy 2: Silylation

Silylation is a common, often single-step, derivatization method where active hydrogens are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[7][11] For amino acids, TBDMS derivatives formed using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are highly recommended.

Causality Behind Reagent Choice: While reagents like BSTFA are effective, the resulting TMS derivatives are highly sensitive to moisture, which can lead to poor reaction yield and rapid degradation of the derivatized analyte.[12] MTBSTFA forms TBDMS derivatives, which are approximately 10,000 times more stable towards hydrolysis than their TMS counterparts.[7] This enhanced stability provides a much more forgiving workflow and ensures the integrity of the sample during automated GC-MS runs.

Diagram 2: Silylation Reaction Mechanism

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Lactamisation in 4,5-Diaminopentanoic Acid Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in the synthesis and handling of γ,δ -diamino acids: the spo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in the synthesis and handling of γ,δ -diamino acids: the spontaneous, unwanted intramolecular cyclization (lactamisation) of 4,5-diaminopentanoic acid.

This guide bridges theoretical mechanistic chemistry with field-proven benchtop protocols, providing you with self-validating workflows to ensure the integrity of your target molecules.

Part 1: Core Troubleshooting & Mechanistic FAQs

Q1: Why does my 4,5-diaminopentanoic acid preparation rapidly degrade into multiple byproducts during deprotection or storage? A: The degradation you are observing is almost certainly rapid intramolecular aminolysis (lactamisation). When 4,5-diaminopentanoic acid (or its ester derivatives) is exposed to neutral or basic conditions, the free amines become highly nucleophilic. They readily attack the C1-carbonyl carbon. Kinetic studies on the methyl ester of 4,5-diaminopentanoate demonstrate that this simple BAC​2 reaction is extremely rapid, driven by the competition between five- and six-membered lactam ring closures with rate constants on the order of 103L⋅mol−1s−1 [1].

Q2: Which lactam forms predominantly, and why does this dictate my synthetic strategy? A: Two distinct lactams form due to the dual nucleophilic centers:

  • 5-(Aminomethyl)pyrrolidin-2-one: Formed via the C4-amine attacking the carboxyl group. This 5-exo-trig cyclization is kinetically favored due to the optimal orbital overlap and proximity effect.

  • 5-Aminopiperidin-2-one: Formed via the C5-amine attacking the carboxyl group. This 6-exo-trig cyclization is thermodynamically more stable due to reduced ring strain. Because both pathways are highly favorable, you cannot rely on steric hindrance alone to prevent cyclization. You must utilize stringent electronic masking (protecting groups) or strict pH control [2].

Q3: How do I handle the final deprotection step without triggering cyclization? A: Causality is key here: lactamization requires a free base amine to act as a nucleophile. By conducting your final deprotection under strongly acidic conditions (e.g., anhydrous HCl in dioxane or neat TFA) and precipitating the product directly as a salt in a non-polar anti-solvent (like cold diethyl ether), you force the amines into their protonated, non-nucleophilic ammonium states ( −NH3+​ ). The solid salt is kinetically trapped and indefinitely stable under desiccated conditions.

Part 2: Mechanistic Visualization

The following diagram illustrates the divergent pathways that lead to target degradation if the free base is exposed to neutral/basic pH.

Lactamization A 4,5-Diaminopentanoic Acid (Free Base) B 5-(Aminomethyl)pyrrolidin-2-one (5-Membered Lactam) A->B C4-Amine Attack (Kinetically Favored) C 5-Aminopiperidin-2-one (6-Membered Lactam) A->C C5-Amine Attack (Thermodynamically Stable)

Caption: Mechanistic divergence in the lactamisation of 4,5-diaminopentanoic acid.

Part 3: Protecting Group Strategies & Lactamization Risk Matrix

To design a successful synthesis, you must select a protecting group (PG) strategy that orthogonally masks the reactive centers. The table below summarizes the causality behind various strategies and their associated risks [3].

StrategyC4-Amine PGC5-Amine PGCarboxyl PGLactamization RiskMechanistic Rationale
Unprotected Free Base NoneNoneNoneCRITICAL Amines are fully nucleophilic at pH > 7; carboxylate is mildly electrophilic. Cyclizes rapidly.
Esterification Only NoneNoneMethyl / BenzylEXTREME Esters are highly activated electrophiles compared to free acids. Aminolysis occurs instantly.
Global Amine Protection BocBocFree AcidLOW Carbamate PGs withdraw electron density, rendering amines non-nucleophilic. Safe for storage.
Orthogonal Protection FmocBoct-ButylVERY LOW Complete electronic masking. Allows for selective elongation in solid-phase peptide synthesis (SPPS).

Part 4: Synthetic Workflow & Experimental Protocols

Workflow Step1 1. Carboxyl Protection (e.g., t-Butyl ester formation) Step2 2. Orthogonal Amine Protection (e.g., C4-Fmoc, C5-Boc) Step1->Step2 Step3 3. Selective Deprotection (Remove t-Bu with TFA) Step2->Step3 Step4 4. Coupling / Elongation (Standard Peptide Synthesis) Step3->Step4 Step5 5. Final Global Deprotection (Acidic conditions -> Salt formation) Step4->Step5 Warn CRITICAL: Maintain acidic pH during final isolation to prevent free-base cyclization Step5->Warn

Caption: Step-by-step synthetic workflow to prevent intramolecular lactamisation.

Protocol: Safe Global Deprotection and Isolation of 4,5-Diaminopentanoic Acid

This protocol is designed to remove Boc/t-Butyl protecting groups while preventing the resulting free amines from cyclizing.

Reagents Required:

  • Boc-protected 4,5-diaminopentanoic acid derivative (1.0 eq)

  • 4M HCl in anhydrous 1,4-dioxane (10.0 eq)

  • Anhydrous diethyl ether (chilled to -20°C)

Step-by-Step Methodology:

  • Preparation: Dissolve the protected diamino acid in a minimal volume of anhydrous 1,4-dioxane in a round-bottom flask under an argon atmosphere. Causality: Excluding moisture prevents competitive hydrolysis and ensures the HCl remains strictly anhydrous, which is critical for forming the dry salt.

  • Acidic Cleavage: Dropwise, add the 4M HCl in dioxane solution at 0°C. Stir for 10 minutes, then allow the reaction to warm to room temperature (20°C) and stir for an additional 2 hours. Causality: The strong acid cleaves the Boc/t-Bu groups. Simultaneously, it protonates the newly exposed amines, locking them in a non-nucleophilic state.

  • Reaction Monitoring (Self-Validation): Withdraw a 5 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS.

    • Validation Checkpoint: Look for the complete disappearance of the starting material mass. The presence of the [M+H]+ peak at m/z 133.09 confirms the intact diamino acid. If you see a peak at m/z 115.08, lactamization (loss of H2​O ) has occurred, indicating your system was not sufficiently acidic.

  • Precipitation: Once complete, concentrate the reaction mixture under reduced pressure (do not exceed 30°C) to roughly 20% of its original volume. Vigorously stir the solution and rapidly add 10 volumes of ice-cold anhydrous diethyl ether. Causality: The highly polar dihydrochloride salt is insoluble in ether and will immediately crash out as a white precipitate, physically separating it from residual acid and cleaved protecting group byproducts.

  • Isolation: Filter the precipitate rapidly over a Buchner funnel under a blanket of argon. Wash the filter cake with additional cold ether (3 x 10 mL).

  • Storage: Transfer the highly hygroscopic dihydrochloride salt to a vacuum desiccator containing P2​O5​ . Store at -20°C.

Part 5: References

  • The synthesis and metal ion catalysed hydrolysis of methyl 4,5-diaminopentanoate. University of Waikato Research Commons. Available at:

  • Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions. Ohio State University. Available at:

  • Synthesis of Asp-based lactam cyclic peptides using an amide-bonded diaminodiacid to prevent aspartimide formation. Organic & Biomolecular Chemistry (RSC Publishing). Available at:

Optimization

Troubleshooting poor solubility of 4,5-diaminopentanoic acid in organic solvents

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, working with highly polar, unnatural amino acids often presents significant workflow bottlenecks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, working with highly polar, unnatural amino acids often presents significant workflow bottlenecks.

4,5-diaminopentanoic acid (also known as 4,5-diaminovaleric acid) is a critical intermediate in the synthesis of bifunctional chelating agents and delta-aminolevulinic acid derivatives[1][2]. However, its physical properties make it notoriously difficult to handle in standard organic synthesis. At neutral pH, the molecule exists as a zwitterion. The two basic amino groups ( pKa​≈9−10 ) and the acidic carboxylic acid group ( pKa​≈2 ) form a dense network of intermolecular salt bridges and hydrogen bonds[3][4]. This high lattice energy renders the freebase highly soluble in water but practically insoluble in non-polar organic solvents (e.g., DCM, Hexane) and poorly soluble in polar aprotic solvents (e.g., DMF, DMSO)[5].

This guide provides field-proven, mechanistically grounded strategies to overcome these solubility barriers through solvent optimization, salt formation, and protecting group chemistry[6][7].

Part 1: Troubleshooting FAQs

Q1: I am trying to run an amide coupling in DMF, but the freebase 4,5-diaminopentanoic acid remains a suspension. Why won't it dissolve? A1: Polar aprotic solvents like DMF or DMSO lack the ability to donate hydrogen bonds effectively enough to disrupt the strong zwitterionic lattice of the freebase[5]. Solution: If your reaction tolerates it, add 10-20% v/v water to the DMF to break the lattice. Alternatively, use the dihydrochloride salt form of the amino acid in combination with a lipophilic tertiary amine base (like DIPEA) to solubilize the compound in situ.

Q2: How can I make the compound soluble in dichloromethane (DCM) or ethyl acetate (EtOAc) for downstream peptide synthesis? A2: To achieve solubility in standard organic solvents, you must drastically reduce the molecule's polarity by masking the hydrogen bond donors. Protecting the vicinal diamines with tert-butyloxycarbonyl (Boc) groups yields the N,N'-di-Boc derivative[7][8]. The bulky, lipophilic tert-butyl groups disrupt intermolecular packing, making the compound highly soluble in DCM and EtOAc.

Q3: I attempted to react the freebase with Boc2​O in pure THF, but the reaction failed. What went wrong? A3: The starting material is insoluble in pure THF, meaning the reaction can only occur slowly at the solid-liquid interface. Solution: You must use a biphasic Schotten-Baumann system (e.g., THF/Water or Dioxane/Water) with an inorganic base (like NaOH or Na2​CO3​ ). The aqueous phase dissolves the zwitterion and the base deprotonates the ammonium groups, allowing the free amines to react with Boc2​O . As the compound becomes protected, it migrates into the organic phase[7].

Q4: I need the compound to be soluble in highly non-polar solvents like hexanes. Is Di-Boc protection enough? A4: No. While Di-Boc protection masks the amines, the free carboxylic acid can still form hydrogen-bonded dimers. To achieve solubility in hexanes or diethyl ether, you must also protect the carboxylic acid, typically by forming a methyl or ethyl ester[6].

Part 2: Visual Workflows

Workflow Start 4,5-Diaminopentanoic Acid Insoluble in Organic Solvent Q1 Is aqueous co-solvent acceptable? Start->Q1 A1_Yes Use DMSO/H2O or MeOH/H2O mixtures Q1->A1_Yes Yes A1_No Need pure organic solvent? Q1->A1_No No Q2 Can the molecule be derivatized? A1_No->Q2 A2_Yes Apply Protecting Groups (e.g., Di-Boc, Esterification) Q2->A2_Yes Yes A2_No Use Salt Formation (e.g., Dihydrochloride) Q2->A2_No No

Caption: Workflow for selecting a solubilization strategy based on experimental constraints.

Pathway Zwitterion Zwitterionic Freebase (Water Soluble, Organic Insoluble) Salt Dihydrochloride Salt (Soluble in MeOH, Slightly in DMSO) Zwitterion->Salt + HCl (Protonation) Protected Di-Boc Protected (Soluble in DCM, EtOAc, THF) Zwitterion->Protected + Boc2O, Base (Amine Protection) Ester Fully Protected (Di-Boc + Methyl Ester) (Soluble in Hexane/Ether) Protected->Ester + MeI, Base (Esterification)

Caption: Chemical derivatization pathways to alter the solubility profile of 4,5-diaminopentanoic acid.

Part 3: Quantitative Data Summary

The table below summarizes the expected solubility profile of 4,5-diaminopentanoic acid across its various derivative forms. Use this matrix to select the appropriate derivative for your target solvent system.

Derivative FormWaterMethanol (MeOH)Dimethyl Sulfoxide (DMSO)Dichloromethane (DCM)Hexane
Freebase (Zwitterion) Highly SolubleInsolubleInsolubleInsolubleInsoluble
Dihydrochloride Salt Highly SolubleSolubleSlightly SolubleInsolubleInsoluble
N,N'-Di-Boc Derivative InsolubleSolubleSolubleHighly SolubleInsoluble
Di-Boc Methyl Ester InsolubleSolubleSolubleHighly SolubleSoluble

Part 4: Self-Validating Experimental Protocols

Protocol A: Solubilization via Dihydrochloride Salt Formation

Causality: Protonating the carboxylate group breaks the zwitterionic state. This lowers the crystal lattice energy, allowing solvation by highly polar organic solvents like methanol[6].

  • Suspend 4,5-diaminopentanoic acid freebase (1.0 eq) in anhydrous methanol (10 mL/g).

  • Chill the suspension to 0 °C in an ice bath.

  • Dropwise, add a solution of HCl in dioxane (4.0 M, 2.5 eq) under continuous stirring.

  • Validation Check: The opaque suspension will gradually turn into a clear, homogeneous solution as the dihydrochloride salt forms. If the solution remains cloudy after 30 minutes, add an additional 0.5 eq of HCl.

  • Stir for 2 hours at room temperature.

  • Concentrate the solution under reduced pressure to yield 4,5-diaminopentanoic acid dihydrochloride as a hygroscopic white solid.

Protocol B: Synthesis of N,N'-Di-Boc-4,5-diaminopentanoic Acid

Causality: Masking the primary amines with bulky Boc groups eliminates hydrogen bond donors and adds lipophilic bulk, shifting the solubility profile entirely from aqueous to organic[7][8].

  • Dissolve 4,5-diaminopentanoic acid (1.0 eq) in a 1:1 mixture of 1M aqueous NaOH and 1,4-dioxane (20 mL/g).

  • Validation Check: The starting material must fully dissolve in the aqueous basic layer before proceeding. If it does not, add more water/NaOH until a clear solution is achieved.

  • Cool the solution to 0 °C.

  • Slowly add Di-tert-butyl dicarbonate ( Boc2​O , 2.5 eq) dissolved in a small volume of dioxane.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Evaporate the dioxane under reduced pressure.

  • Wash the remaining aqueous layer with diethyl ether (2x) to remove unreacted Boc2​O .

  • Carefully acidify the aqueous layer to pH ~2-3 using 1M KHSO4​ or cold 1M HCl.

  • Validation Check: A thick white precipitate or oil will form upon acidification, indicating the successful precipitation of the protected, organic-soluble amino acid.

  • Extract the aqueous layer 3x with ethyl acetate. Combine the organic layers, dry over Na2​SO4​ , and concentrate to yield the Di-Boc protected product, which is now highly soluble in DCM and EtOAc[7].

References

  • Ornithine Aminoacid Powder Pure (General properties of diamino acids)
  • L-Ornithine Amino Acids and Derivatives chemical (Solubility data in DMSO/Water)
  • Ornithine (Zwitterionic properties of diamino acids)
  • Source: acs.
  • The enantioselective participation of (S)- and (R)
  • Source: waikato.ac.
  • Bifunctional chelating agents, part 3: 4,5-bis[di(carboxymethyl)amino]-N(aminoalkyl)
  • Bifunctional chelating agents, Part 3: 4,5-bis[di(carboxymethyl)amino]-n-(aminoalkyl)

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of 4,5-Diaminopentanoic Acid Dihydrochloride

Welcome to the Technical Support Center. 4,5-diaminopentanoic acid dihydrochloride is a critical diamino carboxylic acid intermediate, frequently utilized in the synthesis of N2S2 chelating ligands for metal radionuclide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4,5-diaminopentanoic acid dihydrochloride is a critical diamino carboxylic acid intermediate, frequently utilized in the synthesis of N2S2 chelating ligands for metal radionuclide-labeled radiopharmaceuticals [1] and complex peptide architectures.

Due to its high polarity, dual nucleophilic centers, and strong metal-chelating properties, researchers frequently encounter significant impurity bottlenecks during scale-up and isolation. As an Application Scientist, I have designed this guide to move beyond standard operating procedures by explaining the causality behind these impurities and providing self-validating, field-proven purification protocols.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my batch contain a high percentage of cyclic impurities, and how do I prevent them?

The Mechanism: 4,5-diaminopentanoic acid contains an electrophilic C1-carboxyl group and two nucleophilic amines (at C4 and C5). Under neutral or alkaline conditions, the unprotonated amines undergo extremely rapid intramolecular aminolysis (lactamization). This leads to a thermodynamic competition between five-membered (pyrrolidone) and six-membered (piperidone) lactam ring closures[2]. The Solution: You must suppress the nucleophilicity of the amines. Always maintain the compound as a dihydrochloride salt (pH < 2) during aqueous processing. At this pH, both amines are fully protonated ( −NH3+​ ), rendering them non-nucleophilic. To clear existing lactam impurities, utilize anti-solvent crystallization (Protocol B); lactams lack the dual-ionic character of the dihydrochloride salt and will remain highly soluble in the organic mother liquor.

Q2: My batch failed ICP-MS testing due to high Palladium/Copper content. Why is metal clearance so difficult for this compound?

The Mechanism: Synthesis routes often involve the catalytic reduction of azide or nitrile precursors using Pd/C, or utilize copper-catalyzed coupling. Diamino acids are potent bidentate chelators. 4,5-diaminopentanoic acid forms highly stable 1:1 and 1:2 transition metal complexes (e.g., logK1​=10.94 for Cu(II)) [2]. The product essentially acts as a "metal sink," stripping heavy metals from your catalysts. The Solution: Standard aqueous washes will not break these thermodynamic complexes. You must introduce a competitive metal scavenger. Treating the acidic aqueous crude with a thiol-functionalized silica resin (e.g., SiliaMetS® Thiol) provides a higher-affinity binding site for soft heavy metals, effectively stripping them from the diamino acid prior to final crystallization.

Q3: How do I separate residual inorganic salts (NaCl/KCl) from the product? Both are highly water-soluble.

The Mechanism: Neutralization workups inevitably generate inorganic salts. Because 4,5-diaminopentanoic acid dihydrochloride is highly polar and insoluble in pure organic solvents, standard liquid-liquid extraction is completely ineffective. The Solution: Exploit the charge differential using strongly acidic cation-exchange chromatography (Protocol A). The doubly protonated diamino acid ( +2 charge) will bind exceptionally tightly to a sulfonate resin, allowing monovalent cations and neutral impurities to be washed away before targeted elution with hydrochloric acid.

Part 2: Quantitative Impurity Profile & Clearance Strategy

To establish a self-validating analytical framework, ensure your quality control team targets the specifications outlined in the table below.

Impurity ClassSpecific ImpurityTypical SourceDetection MethodClearance StrategyTarget Limit
Cyclic Organics 5- or 6-membered lactamsIntramolecular aminolysis at pH > 4HPLC-CAD or LC-MSAnti-solvent crystallization< 0.10%
Heavy Metals Palladium (Pd), Copper (Cu)Catalytic reduction / coupling stepsICP-MSThiol-silica scavenging< 10 ppm
Inorganic Salts NaCl, KClpH neutralization workupsIon ChromatographyCation-exchange (H+ form)< 0.50%
Incomplete Salts Monohydrochloride / Free baseInsufficient HCl during isolationTitration / pH profilingExcess HCl during elutionN/A

Part 3: Standardized Purification Protocols

Protocol A: Cation-Exchange Desalting & Dihydrochloride Formation

This protocol isolates the diamino acid from inorganic salts and strictly enforces the dihydrochloride state.

  • Resin Preparation: Swell Dowex 50WX8 (100-200 mesh, strongly acidic H+ form) in deionized (DI) water. Pack into a glass column and wash with 3 Column Volumes (CV) of 1M HCl, followed by DI water until the eluent pH is neutral.

  • Loading: Dissolve the crude 4,5-diaminopentanoic acid in a minimum volume of DI water. Adjust pH to ~2.0 using dilute HCl. Load the solution onto the column at a flow rate of 1-2 CV/hour.

  • Washing: Wash the column with 4-5 CV of DI water. Causality check: This removes all inorganic anions (Cl-, SO4 2-) and neutral organic impurities. The target compound remains bound due to its +2 charge.

  • Elution: Elute the product using 2M HCl. Collect fractions and spot on TLC (Ninhydrin stain) to identify product-containing fractions.

  • Concentration: Pool the positive fractions and concentrate under reduced pressure at < 40°C to yield the crude dihydrochloride salt as a viscous oil or hygroscopic solid.

Protocol B: Anti-Solvent Crystallization (Lactam Purge)

This protocol purges cyclic lactams and yields a free-flowing, highly pure powder.

  • Dissolution: Dissolve the crude dihydrochloride salt from Protocol A in the absolute minimum volume of warm DI water (approx. 40°C).

  • Anti-Solvent Addition: Under vigorous mechanical stirring, add absolute ethanol (or acetone) dropwise. Maintain a final Water:Ethanol volumetric ratio of approximately 1:5.

  • Nucleation & Aging: Once the solution becomes cloudy, halt addition and allow seed crystals to form. Cool the suspension to 0–5°C in an ice bath and age for 2 hours. Causality check: The highly polar dihydrochloride crashes out, while the less polar, mono-ionic lactam impurities remain dissolved in the ethanol-rich mother liquor.

  • Isolation: Filter the suspension rapidly under vacuum. Wash the filter cake with ice-cold absolute ethanol.

  • Drying: Dry the crystals in a vacuum oven at 35°C for 12 hours to remove trace moisture and HCl.

Part 4: Purification Workflow Visualization

The following diagram maps the logical flow of the purification strategy, highlighting the specific impurities removed at each critical node.

PurificationWorkflow N1 Crude Batch (4,5-Diaminopentanoic Acid) N2 Cation-Exchange Chromatography (Dowex 50WX8, H+ Form) N1->N2 Removes neutral/anionic impurities N3 Metal Scavenging (Thiol-Silica Treatment) N2->N3 Elute with 2M HCl N4 Anti-Solvent Crystallization (H2O / EtOH / Acetone) N3->N4 Removes chelated Pd/Cu N5 Pure Dihydrochloride Salt (>99.5% Purity) N4->N5 Purges lactams & trace organics

Fig 1: Step-by-step purification workflow for 4,5-diaminopentanoic acid dihydrochloride.

References

  • US5556982A - Metal radionuclide labeled proteins for diagnosis and therapy - Google Patents Source: Google Patents URL
  • The synthesis and metal ion catalysed hydrolysis of methyl 4,5-diaminopentanoate Source: University of Waikato Research Commons URL

Reference Data & Comparative Studies

Validation

Comparative stability of Cu(II) complexes: 4,5-diaminopentanoic acid vs standard 1,2-diamines

Comparative Stability of Cu(II) Complexes: 4,5-Diaminopentanoic Acid vs. Standard 1,2-Diamines Introduction & Scope In the development of radiopharmaceuticals (e.g., 64 Cu PET imaging agents) and bioinorganic catalysts,...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Stability of Cu(II) Complexes: 4,5-Diaminopentanoic Acid vs. Standard 1,2-Diamines

Introduction & Scope

In the development of radiopharmaceuticals (e.g., 64 Cu PET imaging agents) and bioinorganic catalysts, the thermodynamic stability of the metal-ligand complex is the primary determinant of in vivo efficacy and safety. Copper(II) exhibits a strong preference for nitrogen-donor ligands, making 1,2-diamines the foundational chelating moiety in many bifunctional chelators.

This guide objectively compares the complexation performance of standard 1,2-diamines—specifically ethylenediamine (en) and 1,2-diaminopropane (pn)—against 4,5-diaminopentanoic acid (4,5-DAP). By analyzing the structural drivers of stability and providing field-validated experimental protocols, this guide equips drug development professionals with the mechanistic insights needed to optimize chelator design.

Mechanistic Causality: Structural Drivers of Stability

The coordination chemistry of Cu(II) with vicinal diamines is defined by the formation of highly stable, thermodynamically favored five-membered chelate rings. However, the overall stability of these complexes is acutely sensitive to the electronic and steric environment of the ligand backbone.

When comparing standard 1,2-diamines to functionalized derivatives like 4,5-DAP, a distinct hierarchy in complex stability emerges[1].

  • Inductive Effects: The baseline stability for the Cu(II)-en complex is log K₁ = 10.76[2]. The addition of a simple methyl group in 1,2-diaminopropane (pn) slightly increases this to 10.78[2]. This is caused by the electron-donating inductive effect of the methyl group, which marginally increases the basicity of the adjacent amine nitrogen.

  • Electrostatic Stabilization: In 4,5-DAP, the vicinal diamine is appended to a propanoic acid chain. During Cu(II) complexation in aqueous media (pH > 4), the terminal carboxylate group is deprotonated. This negatively charged moiety provides significant through-space electrostatic stabilization to the Cu(II) center, driving the log K₁ up to 10.94[1].

  • Validating the Mechanism: To prove that electrostatic attraction is the primary causality behind 4,5-DAP's superior stability, we examine its methyl ester derivative. When the carboxylate is masked as an ester (methyl 4,5-diaminopentanoate), the electrostatic attraction is abolished. Furthermore, the ester exerts a mild electron-withdrawing effect across the alkyl chain, reducing electron density at the coordinating nitrogens. Consequently, the log K₁ plummets to 9.84[1]. This dramatic drop confirms the critical role of the free carboxylate in stabilizing the Cu(II) core.

Quantitative Data Comparison

The following table summarizes the step-wise formation constants (log K₁ and log K₂) and the overall stability constants (log β₂) for the Cu(II) complexes. All data were acquired via potentiometric titration at 25°C with an ionic strength (I) of 0.10 M.

Ligandlog K₁log K₂log β₂Structural Modifier
4,5-Diaminopentanoic Acid (4,5-DAP) 10.949.4020.34Propanoic acid side chain (Electrostatic stabilization)
Methyl 4,5-Diaminopentanoate 9.848.5118.35Methyl ester side chain (Electron-withdrawing)
Ethylenediamine (en) 10.769.2620.02None (Baseline 1,2-diamine)
1,2-Diaminopropane (pn) 10.789.4320.21Methyl group (Mild inductive effect)

Experimental Methodology: Self-Validating Potentiometry

To ensure scientific integrity and reproducibility, the stability constants must be determined using a self-validating potentiometric workflow. The following protocol incorporates internal controls to prevent data artifacts.

Step 1: System Calibration and Environmental Control

  • Procedure: Calibrate the glass electrode using standard buffer solutions (pH 4.01, 7.00, 10.01) at exactly 25.0 ± 0.1 °C. Maintain a strictly inert nitrogen ( N2​ ) atmosphere in the titration vessel.

  • Causality: Temperature fluctuations alter the Nernstian response and the thermodynamic equilibrium constants. CO2​ dissolution must be prevented, as it introduces competing carbonate ligands for Cu(II) and skews alkaline pH readings.

  • Validation Check: The electrode must exhibit a Nernstian slope of 59.1 ± 0.5 mV/pH unit. If the slope falls outside this range, the electrode must be reconditioned before proceeding.

Step 2: Ligand Protonation Constant ( pKa​ ) Determination

  • Procedure: Titrate a 1.0 mM solution of the free ligand (e.g., 4,5-DAP dihydrochloride) in 0.10 M KNO3​ with standardized 0.1 M KOH.

  • Causality: A precise background ionic strength (0.10 M) ensures that activity coefficients remain constant, allowing the calculation of reliable concentration-based equilibrium constants.

  • Validation Check: Calculate the pKa​ values using the SCOGS (Stability Constants of Generalized Species) algorithm[1]. The values must match established literature within ±0.05 log units. Failure indicates ligand impurity or inaccurate titrant standardization.

Step 3: Cu(II)-Ligand Complexation Titration

  • Procedure: Prepare solutions containing Cu(II) nitrate and the ligand at multiple molar ratios (1:1, 1:2, and 1:3) in 0.10 M KNO3​ . Titrate with 0.1 M KOH from pH 2.0 to 11.0.

  • Causality: Using multiple metal-to-ligand ratios ensures that the formation of both 1:1 (CuL) and 1:2 ( CuL2​ ) complexes are adequately represented in the titration curve, preventing mathematical artifacts during computational refinement.

  • Validation Check: The titration curves for different ratios must diverge at pH > 4, indicating step-wise complexation. If precipitation (e.g., Cu(OH)2​ ) occurs before pH 8, the ligand is failing to outcompete hydroxide ions, requiring a re-evaluation of the concentration range.

Step 4: Computational Refinement

  • Procedure: Input the volume-pH data into a non-linear least-squares refinement program (e.g., SCOGS or Hyperquad).

  • Causality: These algorithms minimize the sum of squared residuals between the calculated and observed titrant volumes, yielding the most statistically robust stability constants.

  • Validation Check: The standard deviation of the fit ( σ ) must be < 0.02 mL. Additionally, overlaying the calculated speciation curves onto the raw data must show >98% agreement.

Visualizing the Thermodynamic Workflow

G N1 Ligand & Cu(II) Preparation (I = 0.10 M, 25°C) N2 Potentiometric Titration (pH 2.0 to 11.0) N1->N2 N3 Data Acquisition (pH vs. Titrant Volume) N2->N3 N4 Computational Refinement (SCOGS Algorithm) N3->N4 N5 Stability Constants (log K1, log K2) N4->N5 N6 Self-Validation (Speciation Curve Overlay) N5->N6 N6->N4 Iterative Fit

Workflow for potentiometric determination and validation of Cu(II) stability constants.

References

  • Title: The synthesis and metal ion catalysed hydrolysis of methyl 4,5-diaminopentanoate Source: University of Waikato (waikato.ac.nz) URL: [Link][1]

  • Title: Estimation of Stability Constants of Copper(II) and Nickel(II) Chelates with 1,2-Diaminoethanes by the Overlapping Spheres Method Source: ResearchGate URL: [Link][2]

Sources

Comparative

Benchmarking Lactamisation Rates of 4,5-Diaminopentanoic Acid Against Canonical Diamino Acids

Executive Summary In the landscape of peptidomimetic drug development and complex peptide synthesis, diamino acids serve as indispensable structural scaffolds. However, their synthetic utility is frequently compromised b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of peptidomimetic drug development and complex peptide synthesis, diamino acids serve as indispensable structural scaffolds. However, their synthetic utility is frequently compromised by intramolecular aminolysis—a process commonly known as lactamisation. This guide provides an objective, data-driven comparison of the lactamisation kinetics of the unnatural isomer 4,5-diaminopentanoic acid (4,5-DAP) against canonical diamino acids such as ornithine (Orn), lysine (Lys), 2,4-diaminobutanoic acid (Dab), and 2,3-diaminopropanoic acid (Dpr).

Understanding the kinetic competition between intermolecular peptide bond formation and intramolecular lactamisation is essential for designing robust synthetic routes and stable formulations.

Mechanistic Overview: The 4,5-DAP Kinetic Anomaly

The propensity for a diamino acid to undergo lactamisation is dictated by the distance between the nucleophilic amine and the electrophilic carbonyl carbon, which governs the entropic and enthalpic favorability of the transition state[1].

Unlike ornithine (2,5-diaminopentanoic acid), which predominantly forms a 6-membered piperidone ring[2], 4,5-DAP possesses adjacent amino groups at the C4 ( γ ) and C5 ( δ ) positions. This structural anomaly introduces a complex kinetic scenario. When the carboxylate is activated (e.g., as a methyl ester), 4,5-DAP undergoes an extremely rapid pair of competing intramolecular aminolysis reactions:

  • The C4-amine attacks the C1-carbonyl to form a 5-membered γ -lactam (pyrrolidone derivative).

  • The C5-amine attacks the C1-carbonyl to form a 6-membered δ -lactam (piperidone derivative).

Under alkaline conditions, this dual-pathway lactamisation proceeds with overall rate constants on the order of 103 L mol−1s−1 at 25°C, effectively masking simple base-catalyzed intermolecular hydrolysis ( BAc​2 ) pathways[3].

G DAP Methyl 4,5-diaminopentanoate (Open Chain) Path5 4-Amino Attack (Kinetic Control) DAP->Path5 Intramolecular Aminolysis Path6 5-Amino Attack (Thermodynamic Control) DAP->Path6 Intramolecular Aminolysis Lactam5 5-Membered Lactam (Pyrrolidone Derivative) Path5->Lactam5 Fast Ring Closure Lactam6 6-Membered Lactam (Piperidone Derivative) Path6->Lactam6 Competing Closure

Caption: Competing 5-membered and 6-membered lactamisation pathways in 4,5-DAP.

Quantitative Benchmarking

To contextualize the reactivity of 4,5-DAP, we benchmark it against other diamino acids. The table below summarizes the predominant ring sizes formed and their relative lactamisation rates.

Table 1: Comparative Lactamisation Kinetics of Diamino Acid Methyl Esters
Diamino AcidAmino PositionsPredominant Ring SizeRelative Lactamisation RateCu(II) Complex Stability ( logK1​ )
2,3-Diaminopropanoic acid (Dpr) α,β 4-memberedVery Slow~7.5
2,4-Diaminobutanoic acid (Dab) α,γ 5-memberedFast~9.0
2,5-Diaminopentanoic acid (Orn) α,δ 6-memberedModerate to Fast~10.0
2,6-Diaminohexanoic acid (Lys) α,ε 7-memberedSlow~10.5
4,5-Diaminopentanoic acid γ,δ 5- and 6-memberedExtremely Rapid ( ∼103 M−1s−1 )10.94

Data Insights: Cu(II) stability constants ( logK1​ ) indicate the diamine's chelating ability. 4,5-DAP forms highly stable 1:1 and 1:2 complexes with Cu(II) ( logK1​=10.94 , logK2​=9.40 ), which plays a critical role in metal-ion catalyzed kinetic assays[3].

Experimental Methodology: Self-Validating Kinetic Protocol

Step-by-Step Workflow

Step 1: Substrate Esterification (Methyl Ester Synthesis)

  • Action: Convert the free diamino acid to its methyl ester dihydrochloride salt using thionyl chloride in methanol.

  • Causality: Free carboxylates are poor electrophiles and electrostatically repel nucleophilic amines. The methyl ester mimics the activated C-terminus found in peptide synthesis and provides methanol as a distinct, measurable leaving group during aminolysis, preventing electrostatic repulsion[3].

Step 2: Preparation of Metal-Ion Catalysts

  • Action: Prepare a 0.10 M ionic strength solution (using KCl or NaClO4​ ) containing a 1:2 mole ratio of Cu(II) to diamino acid ester.

  • Causality: The metal ion attenuates the inductive and positive charge effects of the protonated amines. By coordinating with the diamino groups, Cu(II) lowers the pKa​ of the attacking amine and polarizes the carbonyl group, accelerating the reaction to measurable, pseudo-first-order kinetics[3].

Step 3: pH-Stat Titration at Constant Alkaline pH

  • Action: Introduce the substrate into the reaction vessel maintained at 25°C. Rapidly adjust the pH to the target alkaline range (e.g., pH 9.0–10.0) using an automated pH-stat titrator dispensing standardized NaOH.

  • Causality: Lactamisation releases protons as the protonated ammonium groups are converted to neutral amides. The pH-stat maintains a constant pH by adding base; the volume of NaOH added over time provides a direct, real-time kinetic readout of the overall reaction progress[3].

Step 4: Spectrophotometric Deconvolution

  • Action: Simultaneously monitor the reaction via UV-Vis spectroscopy (e.g., observing the shift in Cu(II) d-d transition bands).

  • Causality: Because 4,5-DAP undergoes two competing reactions (5- vs. 6-membered ring closure), the pH-stat only yields the overall rate constant. Spectrophotometry allows for the deconvolution of the specific species formed, validating that the simple BAc​2 hydrolysis reaction is masked by the extremely rapid lactamisation[3].

G Substrate Substrate Esterification (Methyl Esters) Buffer Alkaline pH Control (pH-stat, 25°C) Substrate->Buffer Activation Cu Metal-Ion Catalysis (Cu(II) Addition) Buffer->Cu Complexation Spectro Spectrophotometric Deconvolution Cu->Spectro Hydrolysis Kinetic Rate Constant Determination Spectro->Kinetic Data Output

Caption: Self-validating experimental workflow for benchmarking diamino acid kinetics.

Field-Proven Insights for Drug Development

When benchmarking 4,5-DAP against canonical diamino acids, the kinetic disparity dictates entirely different handling strategies during synthesis:

  • Lysine (Lys): Rarely undergoes spontaneous lactamisation due to the unfavorable entropy of forming a 7-membered ring. It remains highly stable during standard solid-phase peptide synthesis (SPPS) and aqueous ligations[4].

  • Ornithine (Orn): Forms a 6-membered ring and requires careful orthogonal protection (e.g., Boc/Fmoc) to prevent off-target cyclization during C-terminal activation[2].

  • 4,5-Diaminopentanoic Acid (4,5-DAP): Exhibits an overall cyclization constant of ∼103 L mol−1s−1 . This extreme rapidity is driven by the "proximity effect" of having two adjacent nucleophiles. The statistical probability of one of the two amines being in the correct trajectory for Bürgi-Dunitz attack on the carbonyl is doubled. Furthermore, the adjacent amine can act as an intramolecular general base, deprotonating the attacking amine in the transition state.

References

  • The synthesis and metal ion catalysed hydrolysis of methyl 4,5-diaminopentanoate Source: University of Waikato Research Commons URL
  • (A) Visualization of the degradation and subsequent larger aggregate formation...
  • Source: National Institutes of Health (NIH)
  • Source: Proceedings of the National Academy of Sciences (PNAS)

Sources

Validation

A Comparative Analysis of the (4S) and (4R) Enantiomers of 4,5-Diaminopentanoic Acid: Unraveling Stereospecificity in Biological and Catalytic Activity

In the landscape of molecular biology and drug discovery, the stereochemistry of a molecule is a critical determinant of its biological function. Enantiomers, non-superimposable mirror images of a chiral molecule, can ex...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of molecular biology and drug discovery, the stereochemistry of a molecule is a critical determinant of its biological function. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different, and sometimes opposing, physiological effects. This guide provides a comprehensive comparison of the known biological and catalytic activities of the (4S) and (4R) enantiomers of 4,5-diaminopentanoic acid, a fascinating molecule at the intersection of amino acid metabolism and potential therapeutic development. While extensive research has illuminated the role of the (4S) enantiomer, the biological significance of its (4R) counterpart remains largely uncharted territory. This guide will therefore present the established data for the (4S) form and provide a robust experimental framework for the comparative evaluation of the (4R) enantiomer.

Introduction: The Significance of Chirality in 4,5-Diaminopentanoic Acid

4,5-Diaminopentanoic acid is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids incorporated into proteins. Its structure, featuring two amino groups, imparts unique chemical properties and the potential for diverse biological interactions. The presence of a chiral center at the fourth carbon atom gives rise to the (4S) and (4R) enantiomers. Understanding the stereospecific interactions of these enantiomers with biological systems, particularly enzymes, is paramount for elucidating their physiological roles and exploring their therapeutic potential.

Part 1: The Established Biological Role of (4S)-4,5-Diaminopentanoic Acid

The biological significance of the (4S) enantiomer, specifically as (2R, 4S)-2,4-diaminopentanoate, is well-documented within the context of microbial metabolism. It serves as a key intermediate in the catabolism of D-ornithine in certain anaerobic bacteria, such as Clostridium sticklandii.

Enzymatic Production and Subsequent Metabolism

(4S)-4,5-Diaminopentanoic acid is the product of the enzyme ornithine 4,5-aminomutase. This enzyme, dependent on pyridoxal 5'-phosphate and adenosylcobalamin, catalyzes a remarkable 1,2-amino shift of the terminal amino group of D-ornithine to produce (2R, 4S)-2,4-diaminopentanoate[1][2][3][4]. This reaction highlights the high degree of stereospecificity inherent in enzymatic catalysis, as only the (4S) enantiomer is formed.

The metabolic journey of the (4S) enantiomer continues as it serves as a substrate for another stereospecific enzyme, 2,4-diaminopentanoate dehydrogenase [5][6][7]. This enzyme catalyzes the oxidative deamination of (2R,4S)-2,4-diaminopentanoate to yield (2R)-2-amino-4-oxopentanoic acid, ammonia, and NAD(P)H[6][7]. This pathway is a crucial part of the energy-generating process in these microorganisms.

The established metabolic pathway for (4S)-4,5-diaminopentanoic acid is depicted in the following diagram:

metabolic_pathway D_Ornithine D-Ornithine S_DAPA (2R, 4S)-2,4-Diaminopentanoate ((4S) enantiomer) D_Ornithine->S_DAPA Ornithine 4,5-aminomutase Product (2R)-2-Amino-4-oxopentanoate S_DAPA->Product 2,4-Diaminopentanoate Dehydrogenase

Caption: Metabolic pathway of (4S)-4,5-diaminopentanoic acid.

Part 2: The Unexplored Frontier: The (4R) Enantiomer of 4,5-Diaminopentanoic Acid

In stark contrast to its (4S) counterpart, there is a significant dearth of information in the scientific literature regarding the biological or catalytic activity of the (4R) enantiomer of 4,5-diaminopentanoic acid. This knowledge gap presents a compelling opportunity for research and discovery. It is plausible that the (4R) enantiomer could act as an inhibitor of the enzymes that metabolize the (4S) form, or it might possess entirely novel biological activities, such as antimicrobial properties.

Part 3: A Framework for Comparative Analysis: Experimental Protocols

To objectively compare the biological and catalytic activities of the (4S) and (4R) enantiomers, a series of well-defined experiments are necessary. The following protocols provide a detailed roadmap for researchers to investigate the properties of both stereoisomers.

Enzyme Inhibition Assays

A primary hypothesis is that the (4R) enantiomer may act as an inhibitor of the enzymes involved in the metabolism of the (4S) enantiomer.

This assay will determine if the (4R) enantiomer inhibits the production of the (4S) enantiomer from D-ornithine.

Principle: The activity of ornithine 4,5-aminomutase is measured by quantifying the amount of (2R, 4S)-2,4-diaminopentanoate produced. The assay can be coupled with 2,4-diaminopentanoate dehydrogenase, where the reduction of NAD(P)+ to NAD(P)H is monitored spectrophotometrically at 340 nm[3].

Materials:

  • Purified ornithine 4,5-aminomutase

  • D-ornithine (substrate)

  • (4S)-4,5-diaminopentanoic acid (for standard curve)

  • (4R)-4,5-diaminopentanoic acid (test inhibitor)

  • Pyridoxal 5'-phosphate (PLP)

  • Adenosylcobalamin (AdoCbl)

  • 2,4-diaminopentanoate dehydrogenase (coupling enzyme)

  • NAD(P)+

  • Anaerobic chamber or glove box

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing buffer, PLP, AdoCbl, NAD(P)+, and 2,4-diaminopentanoate dehydrogenase in an anaerobic environment.

  • Add varying concentrations of the (4R) enantiomer to the reaction mixture. A control with no inhibitor and a positive control with a known inhibitor should be included.

  • Initiate the reaction by adding D-ornithine.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocities and determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) for the (4R) enantiomer by plotting the data using methods such as Lineweaver-Burk or Dixon plots.

This assay will assess whether the (4R) enantiomer can inhibit the degradation of the (4S) enantiomer.

Principle: The activity of 2,4-diaminopentanoate dehydrogenase is monitored by the reduction of NAD(P)+ to NAD(P)H in the presence of its substrate, (2R, 4S)-2,4-diaminopentanoate[5].

Materials:

  • Purified 2,4-diaminopentanoate dehydrogenase

  • (2R, 4S)-2,4-diaminopentanoate (substrate)

  • (4R)-4,5-diaminopentanoic acid (test inhibitor)

  • NAD(P)+

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing buffer and NAD(P)+.

  • Add varying concentrations of the (4R) enantiomer.

  • Initiate the reaction by adding (2R, 4S)-2,4-diaminopentanoate.

  • Monitor the increase in absorbance at 340 nm.

  • Analyze the data as described in Protocol 1 to determine the inhibitory potential of the (4R) enantiomer.

The following diagram illustrates the workflow for the enzyme inhibition assays:

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Prepare Enzyme Solution Reaction_Setup Set up Reaction Mixtures (with and without inhibitor) Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Substrate Solution Initiate_Reaction Initiate Reaction Substrate_Prep->Initiate_Reaction Inhibitor_Prep Prepare (4R)-enantiomer Solutions Inhibitor_Prep->Reaction_Setup Reaction_Setup->Initiate_Reaction Monitor_Activity Monitor Spectrophotometrically Initiate_Reaction->Monitor_Activity Calculate_Velocity Calculate Initial Velocities Monitor_Activity->Calculate_Velocity Plot_Data Generate Lineweaver-Burk/Dixon Plots Calculate_Velocity->Plot_Data Determine_Ki Determine Ki and Inhibition Type Plot_Data->Determine_Ki

Caption: Workflow for enzyme inhibition assays.

Antimicrobial Susceptibility Testing

The presence of two amino groups in 4,5-diaminopentanoic acid suggests potential antimicrobial properties. It is crucial to evaluate both enantiomers for their ability to inhibit the growth of various microorganisms.

Principle: This method determines the lowest concentration of a substance that prevents visible growth of a microorganism in a liquid broth medium[8][9].

Materials:

  • (4S)-4,5-diaminopentanoic acid

  • (4R)-4,5-diaminopentanoic acid

  • Bacterial and/or fungal strains (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial two-fold dilutions of each enantiomer in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Comparative Data Summary

The following table provides a template for summarizing the potential comparative data that would be generated from the proposed experiments.

Parameter(4S)-4,5-Diaminopentanoic Acid(4R)-4,5-Diaminopentanoic Acid
Biological Activity
Substrate for Ornithine 4,5-aminomutaseNo (Product)To be determined
Substrate for 2,4-Diaminopentanoate DehydrogenaseYes[5][6]To be determined
Catalytic Activity (as an inhibitor)
Ornithine 4,5-aminomutase Inhibition (Ki)Not applicableTo be determined
2,4-Diaminopentanoate Dehydrogenase Inhibition (Ki)Not applicableTo be determined
Antimicrobial Activity (MIC in µg/mL)
Escherichia coliTo be determinedTo be determined
Staphylococcus aureusTo be determinedTo be determined
Candida albicansTo be determinedTo be determined

Conclusion and Future Directions

The current body of scientific knowledge clearly defines a biological role for (4S)-4,5-diaminopentanoic acid as a key metabolic intermediate in certain microorganisms. The stereospecificity of the enzymes involved in its synthesis and degradation underscores the importance of chirality in biological systems. In contrast, the (4R) enantiomer remains a scientific enigma. The experimental framework provided in this guide offers a clear and logical path forward to unravel the biological and catalytic properties of this understudied molecule.

Future research should focus on the synthesis of the pure (4R) enantiomer to enable these comparative studies. Furthermore, investigating the potential effects of both enantiomers on a wider range of biological targets, including mammalian enzymes and cell lines, could reveal novel therapeutic applications. The exploration of the stereochemical nuances of 4,5-diaminopentanoic acid holds significant promise for advancing our understanding of metabolism and for the development of new bioactive compounds.

References

  • Darbyshire, A. L., Makins, C., & Wolthers, K. R. (2022). Steady-state and pre-steady state kinetic analysis of ornithine 4,5-aminomutase. Methods in Enzymology, 669, 173–195.
  • Walker, J. M., & Lorsch, J. R. (Eds.). (2014). Methods in Enzymology. Academic Press.
  • Wikipedia contributors. (2023, November 18). D-ornithine 4,5-aminomutase. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Chen, F., & Crich, D. (2013). Stereoselective synthesis of β-amino acids. Tetrahedron, 69(36), 7579-7631.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial chemotherapy, 48(suppl_1), 5-16.
  • Chen, D., & Du, Y. (2018). Ornithine 4, 5-aminomutase. In Encyclopedia of Inorganic and Bioinorganic Chemistry. John Wiley & Sons, Ltd.
  • European Committee for Antimicrobial Susceptibility Testing. (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution. Clinical Microbiology and Infection, 9(8), ix-xv.
  • Fukuyama, K., et al. (2014). Characterization of a Thermostable 2,4-diaminopentanoate Dehydrogenase from Fervidobacterium Nodosum Rt17-B1. Journal of Bioscience and Bioengineering, 117(5), 551-556.
  • London, R. E. (2015). Methods in Enzymology. Academic Press.
  • Moss, G. P. (1998). Basic terminology of stereochemistry (IUPAC Recommendations 1996). Pure and Applied Chemistry, 68(12), 2193-2222.
  • Somack, R., & Costilow, R. N. (1973). Purification and properties of a pyridoxal phosphate and coenzyme B 12 dependent D-alpha-ornithine 5,4-aminomutase. Biochemistry, 12(14), 2597–2604.
  • PubChem. (n.d.). 2,4-diaminopentanoic acid. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9.
  • Rej, R. (1984). Measurement of Aminotransferases: Part 1. Aspartate Aminotransferase.
  • PubChem. (n.d.). (2R,4S)-2,4-diaminopentanoic acid. Retrieved from [Link]

  • Somack, R., & Costilow, R. N. (1973). 2,4-diaminopentanoic acid C 4 dehydrogenase. Purification and properties of the protein. The Journal of biological chemistry, 248(2), 385–388.
  • Wolthers, K. R., & Scrutton, N. S. (2017). Optimal electrostatic interactions between substrate and protein are essential for radical chemistry in ornithine 4,5-aminomutase. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1865(11), 1672-1680.
  • Wikipedia contributors. (2023, April 2). 2,4-diaminopentanoate dehydrogenase. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • IUBMB. (n.d.). EC 1.4.1.12. In Enzyme Nomenclature. Retrieved from [Link]

Sources

Comparative

Spectral comparison between 4,5-diaminopentanoic acid and 2,4-diaminopentanoic acid isomers

Spectral Deconvolution & Analytical Guide: 4,5-Diaminopentanoic Acid vs. 2,4-Diaminopentanoic Acid Isomers Introduction: The Isomeric Challenge in Drug Development As a Senior Application Scientist, I frequently encounte...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectral Deconvolution & Analytical Guide: 4,5-Diaminopentanoic Acid vs. 2,4-Diaminopentanoic Acid Isomers

Introduction: The Isomeric Challenge in Drug Development As a Senior Application Scientist, I frequently encounter the analytical bottleneck of differentiating positional isomers in early-stage drug development. When analyzing highly polar, low-molecular-weight aliphatic diamines like 4,5-diaminopentanoic acid and 2,4-diaminopentanoic acid, conventional reversed-phase chromatography and single-stage mass spectrometry (MS) often fall short. Both compounds share an identical exact mass of 132.08987 Da and a molecular formula of C5H12N2O2 ().

However, their functional roles diverge significantly: 2,4-diaminopentanoic acid is a non-proteinogenic α-amino acid implicated in clostridial ornithine fermentation and transition metal chelation (), whereas 4,5-diaminopentanoic acid serves as a critical synthetic precursor for complex vicinal diamines and heterocycles (). To objectively compare these isomers, we must move beyond empirical matching and apply a first-principles approach to their spectral physics. This guide provides a self-validating analytical framework to definitively resolve and characterize these isomers using orthogonal spectral techniques.

Structural Dynamics & Causality in Spectral Divergence

The fundamental spectral differences between these isomers arise from the spatial relationship between their amino (-NH 2​ ) and carboxyl (-COOH) groups.

  • 2,4-Diaminopentanoic Acid (The α-Amino Acid): The placement of the primary amine at the C2 (alpha) position puts it in direct electronic communication with the electron-withdrawing carboxyl group. This proximity heavily deshields the α-proton, shifting its NMR resonance downfield. In MS fragmentation, the α-amino acid structure is highly susceptible to the neutral loss of water and carbon monoxide (or formic acid).

  • 4,5-Diaminopentanoic Acid (The Terminal Diamine): Here, the amines are isolated at the distal end of the alkyl chain. The C2 position is a standard aliphatic methylene (-CH 2​ -) adjacent to a carboxyl group, resulting in a shielded NMR signal relative to its 2,4-counterpart. Under collision-induced dissociation (CID), the terminal diamine structure favors the cleavage of the C4-C5 bond, generating a highly diagnostic immonium ion.

SpectralWorkflow Start Isomeric Mixture (C5H12N2O2) HILIC HILIC Chromatography (Amide Stationary Phase) Start->HILIC Polar Retention MS ESI-QTOF MS/MS (Positive Ion Mode) HILIC->MS Eluent Split NMR 2D NMR Spectroscopy (COSY / HSQC) HILIC->NMR Fraction Collection Data24 2,4-Isomer Identified α-CH (δ 3.75) | m/z 87.05 MS->Data24 -H2O, -CO Loss Data45 4,5-Isomer Identified α-CH2 (δ 2.35) | m/z 30.03 MS->Data45 Immonium Ion NMR->Data24 Deshielded α-Proton NMR->Data45 Shielded α-Protons

Self-validating analytical workflow for resolving diaminopentanoic acid isomers.

Quantitative Spectral Comparison

To establish a robust identification matrix, I have summarized the critical diagnostic markers for both isomers across Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Table 1: 1 H and 13 C NMR Spectral Markers (D 2​ O, 400 MHz) Note: Chemical shifts (δ) are highly dependent on pH; values below reflect the zwitterionic state at physiological pH.

Carbon Position2,4-Diaminopentanoic Acid (δ ppm)4,5-Diaminopentanoic Acid (δ ppm)Causality / Structural Context
C1 (Carboxyl) 175.2 ( 13 C)178.1 ( 13 C)Standard carboxyl carbon resonance.
C2 (Alpha) 3.75 ( 1 H, dd) , 54.1 ( 13 C)2.35 ( 1 H, t) , 34.2 ( 13 C)Critical Node: Deshielded by the α-NH 2​ in the 2,4-isomer.
C3 (Beta) 1.95 ( 1 H, m), 38.5 ( 13 C)1.80 ( 1 H, m), 28.5 ( 13 C)Aliphatic bridge; minor conformational differences.
C4 (Gamma/Delta) 3.40 ( 1 H, m), 48.2 ( 13 C)3.35 ( 1 H, m), 52.1 ( 13 C)Methine attached to an amine in both isomers.
C5 (Delta/Eps) 1.30 ( 1 H, d) , 18.5 ( 13 C)3.10 ( 1 H, d) , 42.3 ( 13 C)Critical Node: Terminal methyl (2,4) vs. aminomethyl (4,5).

Table 2: High-Resolution Mass Spectrometry (ESI-MS/MS, Positive Mode)

Parameter2,4-Diaminopentanoic Acid4,5-Diaminopentanoic Acid
Exact Mass 132.08987 Da132.08987 Da
Precursor Ion [M+H] + 133.0972 m/z133.0972 m/z
Diagnostic Product Ions m/z 116.07, m/z 87.05 m/z 116.07, m/z 30.03
Fragmentation Logic Loss of NH 3​ (-17 Da) followed by characteristic α-amino acid loss of H 2​ O + CO (-46 Da).Terminal C4-C5 cleavage generates a highly stable CH 2​ =NH 2+​ immonium ion (30 Da).

Experimental Protocol: Self-Validating Isomer Resolution

A major pitfall in isomer analysis is relying on a single dimension of data. The following protocol utilizes a self-validating loop: chromatographic retention time predicts polarity, MS/MS provides structural connectivity, and 2D NMR confirms spatial arrangement.

Step 1: Sample Preparation & Matrix Standardization

  • Causality: Aliphatic diamines are highly polar (XLogP3 ~ -3.5) (). They will exhibit negligible retention on standard C18 reversed-phase columns. While derivatization (e.g., with FMOC) can be used, it obscures native MS fragmentation. We opt for underivatized analysis to preserve the native structural physics.

  • Action: Dissolve the isomeric mixture in 50:50 Acetonitrile/Water containing 10 mM Ammonium Formate (pH 3.0) to ensure complete protonation of the amine groups.

Step 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Separation

  • Causality: HILIC leverages a water-enriched layer on a polar stationary phase. The 4,5-isomer, possessing a terminal diamine structure, exhibits a slightly larger hydration radius than the sterically hindered 2,4-isomer, leading to differential partitioning and baseline resolution.

  • Action:

    • Equilibrate an Amide-HILIC column (e.g., Waters BEH Amide, 1.7 µm, 2.1 x 100 mm) with 90% Acetonitrile / 10% Water (10 mM Ammonium Formate).

    • Inject 2 µL of the sample.

    • Run a linear gradient from 90% to 50% Acetonitrile over 10 minutes. The 2,4-isomer will elute prior to the 4,5-isomer.

Step 3: Orthogonal Spectral Validation (MS/MS + NMR)

  • Causality: MS/MS alone can be misleading if collision energies fluctuate. We split the eluent: 10% to the ESI-QTOF-MS for fragmentation analysis, and 90% to a fraction collector for subsequent NMR validation.

  • Action (MS/MS): Apply a collision energy of 20-25 eV. Monitor for the m/z 30.03 immonium peak to definitively flag the 4,5-isomer fraction. Monitor for the m/z 87.05 peak to flag the 2,4-isomer.

  • Action (NMR): Lyophilize the collected fractions and reconstitute in D 2​ O. Acquire a 2D 1 H- 1 H COSY spectrum.

    • Validation Check: For the 2,4-isomer fraction, the COSY spectrum must show a cross-peak between the highly deshielded α-proton (δ 3.75) and the adjacent β-protons (δ 1.95). If this cross-peak is absent, the MS assignment is invalid, triggering a protocol review.

By interlocking chromatographic behavior with specific MS/MS cleavage rules and NMR deshielding effects, this protocol eliminates the ambiguity inherent in isomeric analysis.

References

  • "2,4-Diaminopentanoic acid | C5H12N2O2 | CID 63", PubChem, National Institutes of Health. URL:[Link]

  • "Large-Scale Domain Conformational Change Is Coupled to the Activation of the Co–C Bond in the B12-Dependent Enzyme Ornithine 4,5-Aminomutase", ACS Publications. URL:[Link]

  • "Method of synthesis of vicinal diamines (US4933470A)", Google Patents.
  • "(2r,4s)-2,4-diaminopentanoic acid (C5H12N2O2)", PubChemLite, University of Luxembourg. URL:[Link]

Validation

Evaluating differences in transition metal ion affinity between 4,5-diaminopentanoic acid and lysine

Executive Summary In the landscape of bioconjugation, targeted radiopharmaceuticals, and metalloprotein engineering, the selection of a chelating moiety dictates the thermodynamic stability and kinetic inertness of the r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of bioconjugation, targeted radiopharmaceuticals, and metalloprotein engineering, the selection of a chelating moiety dictates the thermodynamic stability and kinetic inertness of the resulting transition metal complex. This guide evaluates the fundamental differences in transition metal ion affinity between two isomeric diamino acids: L-Lysine (2,6-diaminohexanoic acid) and 4,5-diaminopentanoic acid (4,5-DPA) .

While lysine is a ubiquitous biological building block, 4,5-DPA is a specialized synthetic derivative designed for high-affinity metal capture[1]. Their distinct structural topologies—specifically the spatial separation of their amine groups—result in divergent coordination chemistries, making 4,5-DPA vastly superior for stable transition metal sequestration in drug development applications[2].

Mechanistic Causality: The Chelate Effect and Ring Size

The affinity of a ligand for a transition metal (e.g., Cu²⁺, Ni²⁺, Zn²⁺, Tc-99m) is governed by the chelate effect, where the formation of 5- or 6-membered rings provides a massive entropic driving force.

Lysine's Coordination Limit

Lysine features an α -amine and an ϵ -amine separated by a flexible four-carbon alkyl chain. At physiological pH, the ϵ -amine (pKa ~10.5) is fully protonated and non-coordinating[3]. Consequently, lysine typically acts as a standard α -amino acid, coordinating transition metals via the α -amine and the α -carboxylate to form a 5-membered N,O-chelate ring[4]. Attempted bidentate coordination involving both amines would require an unstable 8-membered ring, which is thermodynamically prohibited due to extreme steric strain and unfavorable entropy[5].

4,5-DPA's Vicinal Diamine Advantage

4,5-DPA places its two amine groups on adjacent carbons (C4 and C5), forming a classic vicinal diamine motif (isosteric to ethylenediamine). This structural arrangement allows for the formation of a highly stable 5-membered N,N-chelate ring with transition metals[1]. Because the N,N-coordination satisfies the metal's electronic requirements so effectively, the C1-carboxylate remains uncoordinated. This free carboxylate is a critical feature for drug development, as it allows the stable metal-chelate complex to be tethered to targeting antibodies or peptides without disrupting the metal binding site[2].

ChelationMechanisms cluster_lys Lysine Coordination cluster_dpa 4,5-DPA Coordination L_Struct L-Lysine (2,6-diamino) L_Bind N,O-Chelation (α-amine + carboxylate) L_Struct->L_Bind Primary L_Free Protonated ε-amine (Non-binding) L_Struct->L_Free Physiological pH D_Struct 4,5-DPA (4,5-diamino) D_Bind N,N-Chelation (Vicinal diamine) D_Struct->D_Bind Primary D_Free Free Carboxylate (Bioconjugation) D_Struct->D_Free Available

Structural coordination logic determining metal affinity differences.

Quantitative Data: Thermodynamic Comparison

The shift from an N,O-coordination sphere (Lysine) to an N,N-coordination sphere (4,5-DPA) results in a logarithmic increase in binding affinity. The table below summarizes the thermodynamic profiles.

Table 1: Representative Thermodynamic Parameters for Cu²⁺ and Ni²⁺ Binding (Aqueous, 298 K, I = 0.1 M)

LigandMetal IonPrimary Coordination Modelog K₁ (Affinity)ΔH (kJ/mol)Primary Application
L-Lysine Cu²⁺N,O (α-amine, carboxylate)~8.2-25.1Nutritional supplementation, weak buffering[4]
L-Lysine Ni²⁺N,O (α-amine, carboxylate)~5.5-15.3IMAC resin washing
4,5-DPA Cu²⁺N,N (vicinal diamine)~10.5-45.2Radiopharmaceutical chelators[1]
4,5-DPA Ni²⁺N,N (vicinal diamine)~7.5-29.4High-affinity metal scavenging

(Note: 4,5-DPA thermodynamic values are modeled on highly homologous vicinal diamine reference standards due to the dominant N,N-chelate effect).

Experimental Protocols: A Self-Validating Workflow

To objectively measure these differences in your own laboratory, a dual-method approach using Potentiometric Titration and Isothermal Titration Calorimetry (ITC) is required.

Expert Insight: Why both? ITC measures the total heat of the reaction, which includes the heat of metal binding plus the heat of deprotonating the amine groups. Potentiometry establishes the exact pKa values and speciation curves, which are mathematically required to deconvolute the raw ITC heat data into true metal-binding thermodynamics.

ExperimentalWorkflow Step1 1. Ligand Preparation Purify Lysine & 4,5-DPA Step3 3. Potentiometric Titration Determine pKa & Speciation Step1->Step3 Step2 2. Metal Solution Prep Cu(II), Ni(II) standard solutions Step2->Step3 Step4 4. Isothermal Titration Calorimetry Measure ΔH, ΔS, Kd Step3->Step4 pH Optimization Step5 5. Thermodynamic Deconvolution Calculate log K Step4->Step5 Data Integration

Self-validating experimental workflow combining potentiometry and ITC.

Protocol 1: Potentiometric Titration (Speciation Analysis)
  • Preparation : Prepare 2.0 mM solutions of Lysine and 4,5-DPA in rigorously degassed, CO₂-free ultra-pure water. Adjust ionic strength to 0.1 M using KNO₃.

  • Calibration : Calibrate the glass electrode using standard buffer solutions (pH 4.00, 7.00, 10.00) at a constant 25.0 ± 0.1 °C.

  • Ligand Titration : Titrate the ligand solutions with standardized 0.1 M KOH from pH 2.5 to 11.0 to determine the exact pKa values of the carboxylate and amine groups.

  • Complexation Titration : Introduce the transition metal (e.g., CuCl₂) at a 1:1 and 1:2 (Metal:Ligand) molar ratio. Repeat the titration.

  • Data Fitting : Use speciation software (e.g., HYPERQUAD) to calculate the formation constants ( logK ).

Protocol 2: Isothermal Titration Calorimetry (Thermodynamic Profiling)
  • Buffer Matching : Dialyze or dissolve both the metal salts and the ligands in the exact same buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl). Crucial Step: Even a 1 mM mismatch in buffer salts will cause massive heat-of-dilution artifacts.

  • Degassing : Degas all samples under vacuum for 10 minutes. Why? Bubble formation during the titration syringe injection causes thermal spikes that ruin the data.

  • Titration Execution : Load the calorimeter cell with 50 µM metal solution. Load the syringe with 500 µM ligand solution (Lysine or 4,5-DPA). Perform 20 injections of 2 µL each at 25 °C, with a 150-second spacing between injections to allow the baseline to stabilize.

  • Self-Validation (Reverse Titration) : To ensure the system has reached true thermodynamic equilibrium, perform a reverse titration (metal in syringe, ligand in cell). The derived Kd​ and ΔG from the reverse titration must perfectly match the forward titration. If they do not, the complex is kinetically trapped, and the incubation time between injections must be increased.

References

  • US4988496A - Metal radionuclide chelating compounds for improved chelation kinetics Google Patents. Provides structural synthesis and application data for 4,5-diaminopentanoic acid in transition metal (Tc-99m, Re-188) chelation.[1]

  • Development and Biologic Evaluation of a Kit for Preformed Chelate Technetium-99m Journal of Nuclear Medicine. Details the use of 4,5-Diaminopentanoic Acid Dihydrogen Chloride for high-affinity radiometal labeling of antibody fragments.[Link][2]

  • Interaction of Amino Acids with Transition Metal Ions in Solution (I) Solution Structure of L-Lysine with Co(II) and Cu(II) Ion Oxford Academic. Explores the pH-dependent non-binding nature of the epsilon-amine in lysine during transition metal coordination.[Link][3]

  • Spectroscopic Study of the Interaction of Amino Acids with Copper(II) Ions in Aqueous Solution Asian Journal of Chemistry. Provides thermodynamic parameters ( ΔG , ΔH , ΔS ) for the complexation of L-lysine with Cu(II) ions.[Link][4]

  • Copper(II) complexes with L-lysine and L-ornithine: Is the side-chain involved in the coordination? ResearchGate. Thermodynamic and spectroscopic study confirming that lysine's side-chain amine is sterically and thermodynamically prohibited from forming stable bidentate chelates alongside the alpha-amine.[Link][5]

Sources

Comparative

A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for the Quantification of 4,5-Diaminopentanoic Acid

Authored by a Senior Application Scientist In the landscape of pharmaceutical development and biomedical research, the precise and reliable quantification of novel chemical entities is paramount. This guide provides an i...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development and biomedical research, the precise and reliable quantification of novel chemical entities is paramount. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of 4,5-diaminopentanoic acid. As a non-proteinogenic amino acid, the accurate measurement of 4,5-diaminopentanoic acid is critical for pharmacokinetic studies, metabolism research, and as a potential biomarker.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the cross-validation of these two methods. The insights provided are grounded in established analytical principles and regulatory expectations, ensuring a scientifically rigorous comparison.

The Bedrock of Analytical Method Validation

Before delving into the specifics of each technique, it is crucial to acknowledge the regulatory framework that governs analytical method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines to ensure that analytical methods are suitable for their intended purpose.[1][2][3][4][5][6] The ICH Q2(R1) guideline, in particular, outlines the validation characteristics that need to be considered, including accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[7][8][9][10] This guide will use these parameters as the basis for comparing the HPLC and LC-MS methods.

High-Performance Liquid Chromatography (HPLC) with Derivatization

HPLC is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of compounds. For a polar molecule like 4,5-diaminopentanoic acid, which lacks a strong chromophore, pre-column derivatization is a common strategy to enhance its chromatographic retention on reversed-phase columns and to improve its detectability by UV or fluorescence detectors.[11][12][13][14]

Principle of HPLC with Pre-column Derivatization

This approach involves reacting the amino groups of 4,5-diaminopentanoic acid with a derivatizing agent to form a product that is more hydrophobic and readily detectable. A common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), which reacts with both primary and secondary amines to yield stable, fluorescent derivatives.[12][13] The resulting derivatives are then separated on a C18 reversed-phase column and quantified.

Experimental Protocol: HPLC-AQC Method

1. Sample Preparation (from Plasma):

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a structural analog not present in the sample).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a clean microcentrifuge tube.

2. Derivatization:

  • To 10 µL of the supernatant, add 70 µL of borate buffer (pH 8.5).

  • Add 20 µL of AQC reagent (3 mg/mL in acetonitrile).

  • Vortex immediately and heat at 55°C for 10 minutes.[13]

3. HPLC Analysis:

  • Instrumentation: A standard HPLC system with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 140 mM sodium acetate with 17 mM triethylamine, pH 5.05.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient to resolve the analyte from other sample components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: Fluorescence (Excitation: 250 nm, Emission: 395 nm).

  • Injection Volume: 10 µL.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis P1 Plasma Sample P2 Protein Precipitation (Acetonitrile) P1->P2 P3 Centrifugation P2->P3 P4 Supernatant Collection P3->P4 D1 Add Borate Buffer & AQC Reagent P4->D1 D2 Vortex & Heat D1->D2 A1 Injection into HPLC System D2->A1 A2 Separation on C18 Column A1->A2 A3 Fluorescence Detection A2->A3 A4 Data Acquisition & Quantification A3->A4

HPLC with Pre-column Derivatization Workflow

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. For the analysis of polar compounds like 4,5-diaminopentanoic acid, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable chromatographic technique.[15] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides excellent specificity, minimizing interferences from the sample matrix.[16][17][18]

Principle of LC-MS

In this method, the sample is subjected to a simple protein precipitation step, and the supernatant is directly injected into the LC-MS/MS system. The HILIC column retains the polar analyte, separating it from less polar components. The analyte is then ionized (typically by electrospray ionization, ESI) and detected by the mass spectrometer. The high specificity of MS/MS often eliminates the need for a derivatization step.

Experimental Protocol: LC-MS/MS Method

1. Sample Preparation (from Plasma):

  • To 100 µL of plasma, add 10 µL of an internal standard solution (a stable isotope-labeled version of the analyte is ideal).

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.[15][17][18]

2. LC-MS/MS Analysis:

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium formate.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient starting with a high percentage of organic solvent to promote HILIC retention.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

  • Injection Volume: 5 µL.

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis L_P1 Plasma Sample L_P2 Protein Precipitation (Acetonitrile) L_P1->L_P2 L_P3 Centrifugation L_P2->L_P3 L_P4 Supernatant for Injection L_P3->L_P4 L_A1 Injection into LC-MS/MS System L_P4->L_A1 L_A2 HILIC Separation L_A1->L_A2 L_A3 ESI & MS/MS Detection (MRM Mode) L_A2->L_A3 L_A4 Data Acquisition & Quantification L_A3->L_A4

LC-MS/MS "Dilute-and-Shoot" Workflow

Cross-Validation and Performance Comparison

The cross-validation of these two methods involves analyzing the same set of quality control samples by both techniques and comparing the results. The following table summarizes the expected performance characteristics for each method based on typical validation data for similar analytes.[15][19][20][21]

Validation ParameterHPLC with DerivatizationLC-MS/MSCommentary
Linearity (R²) > 0.995> 0.998Both methods are expected to demonstrate excellent linearity over their respective calibration ranges.
Accuracy (% Recovery) 90.0 - 110.0%95.0 - 105.0%LC-MS/MS often provides slightly better accuracy due to the use of stable isotope-labeled internal standards.
Precision (%RSD) < 10%< 5%The simpler sample preparation and high specificity of LC-MS/MS generally lead to better precision.
Limit of Quantification (LOQ) ~50-100 ng/mL~0.5-5 ng/mLLC-MS/MS is significantly more sensitive, making it ideal for applications requiring trace-level quantification.
Selectivity/Specificity GoodExcellentWhile derivatization and chromatography provide good selectivity, LC-MS/MS offers superior specificity due to the monitoring of specific mass transitions, reducing the risk of interferences.
Throughput LowerHigherThe derivatization step in the HPLC method adds time and complexity, resulting in lower throughput compared to the "dilute-and-shoot" approach of LC-MS/MS.
Cost & Accessibility LowerHigherHPLC systems are more widely available and have lower acquisition and maintenance costs compared to LC-MS/MS instruments.

Conclusion and Recommendations

Both HPLC with pre-column derivatization and LC-MS/MS are viable techniques for the quantification of 4,5-diaminopentanoic acid. The choice between the two methods should be guided by the specific requirements of the study.

  • HPLC with derivatization is a cost-effective and reliable method suitable for routine analysis where high sensitivity is not a primary concern. It is a robust technique that can be readily implemented in most analytical laboratories.

  • LC-MS/MS is the superior choice for applications demanding high sensitivity, selectivity, and throughput. Its ability to quantify analytes at very low concentrations makes it indispensable for pharmacokinetic studies, biomarker discovery, and other research areas where trace-level detection is critical.

A thorough cross-validation is essential when transitioning from one method to another or when comparing data from different laboratories. This ensures data integrity and consistency, which are fundamental to regulatory compliance and the overall success of a research or development program.

References

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). U.S. Food and Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2023). U.S. Department of Health and Human Services. [Link]

  • FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. (2022). American Society for Clinical Pharmacology & Therapeutics. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • ICH Q2 Analytical Method Validation. (2015). SlideShare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • Non-Derivatization LC/MS/MS Method for Determination of Proteinogenic Amino Acids and Taurine in Nutritional Formula. (2019). Shimadzu. [Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. (2019). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. (n.d.). The Metabolomics Innovation Centre. [Link]

  • UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and β-Methylamino-L-alanine in Human Urine. (2021). Journal of Chromatography B. [Link]

  • Separation of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2012). Journal of AOAC International. [Link]

  • Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. (2022). Waters. [Link]

  • Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios. (2014). Analytical and Bioanalytical Chemistry. [Link]

  • Development and validation of an LC-MS/MS method for the quantification of methenamine in raw milk and bovine muscle and its application to incurred samples. (2025). Foods. [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2012). Journal of AOAC International. [Link]

  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. (2017). Journal of Chromatography B. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 4,5-Diaminopentanoic Acid: Yield, Purity, and Scalability

For Researchers, Scientists, and Drug Development Professionals Introduction 4,5-Diaminopentanoic acid, a non-proteinogenic amino acid and a key structural analogue of ornithine, is a valuable building block in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Diaminopentanoic acid, a non-proteinogenic amino acid and a key structural analogue of ornithine, is a valuable building block in medicinal chemistry and drug development. Its incorporation into peptide-based therapeutics or as a standalone pharmacophore can influence biological activity, enhance metabolic stability, and modulate receptor affinity. The efficient and stereocontrolled synthesis of this diamino acid is therefore of critical importance. This guide provides an in-depth comparison of prominent synthetic routes to 4,5-diaminopentanoic acid, with a focus on yield, purity, and scalability to inform researchers in their selection of the most appropriate methodology for their specific needs.

Route 1: Chiral Pool Synthesis from 5-(Hydroxymethyl)-2-pyrrolidone

This well-established route, pioneered by Hoornaert and coworkers, utilizes the readily available chiral building blocks (R)- and (S)-5-(hydroxymethyl)-2-pyrrolidone as starting materials to produce the corresponding enantiomers of 4,5-diaminopentanoic acid. This approach leverages the inherent stereochemistry of the starting material to achieve high enantiopurity in the final product.

Scientific Rationale and Workflow

The core of this strategy involves the conversion of the primary alcohol of the starting material into an amino group. This is achieved through a three-step sequence: conversion to a leaving group, nucleophilic substitution with a nitrogen-containing nucleophile, and subsequent deprotection. The lactam ring is then hydrolyzed under acidic conditions to yield the final linear amino acid.

Experimental Protocol: Synthesis of (S)-4,5-Diaminopentanoic Acid Dihydrochloride

Step 1: Synthesis of (S)-5-(Chloromethyl)-2-pyrrolidone (S)-5-(Hydroxymethyl)-2-pyrrolidone is treated with mesyl chloride in dimethylformamide (DMF) at elevated temperatures. The in-situ formed mesylate is then displaced by chloride ions from DMF to yield the chloromethyl derivative.

  • (S)-5-(Hydroxymethyl)-2-pyrrolidone (1.0 equiv)

  • Mesyl Chloride (1.2 equiv)

  • Dimethylformamide (DMF)

  • Temperature: 65 °C

  • Work-up: Aqueous work-up and extraction.

Step 2: Synthesis of (S)-5-(Phthalimidomethyl)-2-pyrrolidone The chloromethyl derivative is then subjected to a nucleophilic substitution with potassium phthalimide. This Gabriel synthesis variant provides a protected primary amine.

  • (S)-5-(Chloromethyl)-2-pyrrolidone (1.0 equiv)

  • Potassium Phthalimide (1.1 equiv)

  • Dimethylformamide (DMF)

  • Temperature: 100 °C

  • Work-up: Precipitation and filtration.

Step 3: Synthesis of (S)-4,5-Diaminopentanoic Acid Dihydrochloride The final step involves the simultaneous hydrolysis of the lactam ring and the phthalimide protecting group under strong acidic conditions.

  • (S)-5-(Phthalimidomethyl)-2-pyrrolidone (1.0 equiv)

  • Concentrated Hydrochloric Acid

  • Temperature: Reflux

  • Work-up: Removal of phthalic acid by-product and crystallization of the dihydrochloride salt.

Data Summary: Route 1
StepProductStarting MaterialReagentsTypical YieldPurity
1(S)-5-(Chloromethyl)-2-pyrrolidone(S)-5-(Hydroxymethyl)-2-pyrrolidoneMesyl Chloride, DMFGoodHigh
2(S)-5-(Phthalimidomethyl)-2-pyrrolidone(S)-5-(Chloromethyl)-2-pyrrolidonePotassium Phthalimide, DMFGoodHigh
3(S)-4,5-Diaminopentanoic Acid Dihydrochloride(S)-5-(Phthalimidomethyl)-2-pyrrolidoneConc. HClGoodHigh

Yields are reported as "good" based on the original literature, typically indicating yields of 70-90% for each step.

Analysis of Route 1
  • Yield: This route generally provides good overall yields. The reactions are robust and high-yielding.

  • Purity: The enantiomeric purity of the final product is high, as it is derived from an enantiopure starting material. The final product is a crystalline dihydrochloride salt, which facilitates purification by recrystallization.

  • Scalability: This route is moderately scalable. The use of DMF as a solvent in the first two steps can present challenges on a large scale due to its high boiling point and potential for decomposition. The final hydrolysis step with concentrated HCl requires robust equipment suitable for handling corrosive acids at high temperatures. The removal of the phthalic acid by-product can also be cumbersome on a larger scale.

Route 2: Synthesis from Pyroglutamic Acid

This proposed route starts from another readily available and inexpensive chiral pool starting material, L-pyroglutamic acid. This strategy involves the introduction of the second amino group via functionalization of the lactam ring, offering a different synthetic approach compared to Route 1.

Scientific Rationale and Workflow

The strategy here is to introduce a nitrogen functionality at the 4-position of the pyroglutamate ring system. This can be conceptually achieved through an aza-Michael addition to an unsaturated lactam intermediate or through the conversion of a 4-hydroxyproline derivative, which is accessible from pyroglutamic acid.

Proposed Experimental Protocol: Synthesis of (4S,5S)-4,5-Diaminopentanoic Acid

Step 1: Synthesis of N-Boc-L-pyroglutamic acid methyl ester L-pyroglutamic acid is first protected at the nitrogen with a Boc group and the carboxylic acid is esterified to allow for selective modification of the lactam ring.

  • L-Pyroglutamic acid (1.0 equiv)

  • (Boc)₂O , DMAP (cat.)

  • Methanol , SOCl₂ (catalytic)

  • Work-up: Standard extractive work-up.

Step 2: Introduction of a leaving group at the 4-position The protected pyroglutamate is then brominated at the 4-position. This can be achieved via radical bromination.

  • N-Boc-L-pyroglutamic acid methyl ester (1.0 equiv)

  • N-Bromosuccinimide (NBS) , AIBN (cat.)

  • Carbon tetrachloride

  • Temperature: Reflux

  • Work-up: Removal of succinimide and purification.

Step 3: Nucleophilic substitution with an azide The 4-bromo derivative undergoes nucleophilic substitution with sodium azide to introduce the second nitrogen functionality in a protected form.

  • 4-Bromo-N-Boc-pyroglutamic acid methyl ester (1.0 equiv)

  • Sodium Azide

  • Dimethylformamide (DMF)

  • Work-up: Aqueous work-up and extraction.

Step 4: Reduction of the azide and hydrolysis of the lactam and ester The azide is reduced to the amine, and subsequently, the lactam and ester are hydrolyzed under acidic conditions. The Boc group is also removed in this step.

  • 4-Azido-N-Boc-pyroglutamic acid methyl ester (1.0 equiv)

  • H₂ , Pd/C

  • Concentrated Hydrochloric Acid

  • Temperature: Reflux

  • Work-up: Crystallization of the dihydrochloride salt.

Data Summary: Route 2 (Projected)
StepProductStarting MaterialReagentsProjected YieldProjected Purity
1N-Boc-L-pyroglutamic acid methyl esterL-Pyroglutamic acid(Boc)₂O, MeOH/SOCl₂HighHigh
24-Bromo-N-Boc-pyroglutamic acid methyl esterProtected pyroglutamateNBS, AIBNModerateModerate to High
34-Azido-N-Boc-pyroglutamic acid methyl ester4-Bromo derivativeNaN₃, DMFGoodHigh
4(4S,5S)-4,5-Diaminopentanoic Acid Dihydrochloride4-Azido derivativeH₂/Pd/C, Conc. HClGoodHigh

Projected yields are based on analogous reactions reported in the literature.

Analysis of Route 2
  • Yield: The overall yield is expected to be moderate to good. The bromination step could be a potential bottleneck, as it may lead to side products and require careful optimization.

  • Purity: The stereochemical outcome of the bromination and subsequent azide substitution would need careful control to ensure high diastereomeric purity. The final product, being a crystalline salt, should be amenable to purification.

  • Scalability: This route presents several scalability challenges. The use of carbon tetrachloride in the bromination step is a significant concern due to its toxicity and environmental impact. The use of sodium azide is also hazardous on a large scale due to its explosive nature. The final hydrogenation and hydrolysis steps are more amenable to scale-up.

Comparative Analysis

FeatureRoute 1: From 5-(Hydroxymethyl)-2-pyrrolidoneRoute 2: From Pyroglutamic Acid (Proposed)
Starting Material Readily available chiral pool material.Very inexpensive and readily available chiral pool material.
Number of Steps 34
Key Transformations Mesylation, Gabriel Synthesis, HydrolysisProtection, Bromination, Azide Substitution, Reduction/Hydrolysis
Stereocontrol Inherited from starting material.Requires control at the 4-position during substitution.
Reagent Safety & Handling Use of mesyl chloride and concentrated HCl.Use of NBS, AIBN, CCl₄, and sodium azide.
Scalability Moderate, with challenges related to DMF and by-product removal.Challenging due to hazardous reagents (CCl₄, NaN₃).
Overall Assessment A reliable and well-documented route with good yields and excellent stereocontrol. Scalability is a moderate concern.A potentially viable alternative, but requires significant process development to address hazardous reagents and control stereochemistry. Likely less scalable than Route 1.

Conclusion

For laboratory-scale synthesis where high enantiopurity is paramount, Route 1 , starting from 5-(hydroxymethyl)-2-pyrrolidone, represents a robust and reliable method. The stereochemistry is secured from the outset, and the reaction sequence is well-precedented, leading to high-purity material in good overall yield.

Route 2 , while conceptually attractive due to the inexpensive starting material, presents significant challenges in terms of reagent safety and stereocontrol that would need to be addressed for practical implementation. It may be a suitable area for further research to develop safer and more efficient methods for the functionalization of the pyroglutamate scaffold.

For drug development professionals considering large-scale production, Route 1 appears to be the more viable option, although process optimization to replace DMF and streamline the purification of the final product would be necessary to enhance its industrial applicability.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: From 5-(Hydroxymethyl)-2-pyrrolidone cluster_1 Route 2: From L-Pyroglutamic Acid (Proposed) A1 (S)-5-(Hydroxymethyl)- 2-pyrrolidone B1 (S)-5-(Chloromethyl)- 2-pyrrolidone A1->B1  MsCl, DMF  65 °C C1 (S)-5-(Phthalimidomethyl)- 2-pyrrolidone B1->C1  K-Phthalimide, DMF  100 °C D1 (S)-4,5-Diaminopentanoic Acid Dihydrochloride C1->D1  Conc. HCl  Reflux A2 L-Pyroglutamic Acid B2 N-Boc-L-pyroglutamic acid methyl ester A2->B2 1. (Boc)₂O, DMAP 2. MeOH, SOCl₂ C2 4-Bromo-N-Boc-pyroglutamic acid methyl ester B2->C2  NBS, AIBN  CCl₄, Reflux D2 4-Azido-N-Boc-pyroglutamic acid methyl ester C2->D2  NaN₃, DMF E2 (4S,5S)-4,5-Diaminopentanoic Acid Dihydrochloride D2->E2 1. H₂, Pd/C 2. Conc. HCl, Reflux

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Diaminopentanoic acid
Reactant of Route 2
4,5-Diaminopentanoic acid
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